molecular formula C28H45Cl2OPRu B1589235 Hoveyda-Grubbs Catalyst 1st Generation CAS No. 203714-71-0

Hoveyda-Grubbs Catalyst 1st Generation

Número de catálogo: B1589235
Número CAS: 203714-71-0
Peso molecular: 600.6 g/mol
Clave InChI: KMKCJXPECJFQPQ-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hoveyda-Grubbs Catalyst 1st Generation is a useful research compound. Its molecular formula is C28H45Cl2OPRu and its molecular weight is 600.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCJXPECJFQPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45Cl2OPRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449053
Record name Hoveyda-Grubbs Catalyst 1st Generation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203714-71-0
Record name Hoveyda-Grubbs Catalyst 1st Generation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(2-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of First-Generation Hoveyda-Grubbs Catalysts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The first-generation Hoveyda-Grubbs catalyst, formally known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), represents a significant advancement in the field of olefin metathesis. Its enhanced stability and activity have made it a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This guide provides a comprehensive overview of the catalyst's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Catalytic Cycle: A Mechanistic Overview

The catalytic activity of the first-generation Hoveyda-Grubbs catalyst in olefin metathesis is governed by a well-established cycle involving initiation, propagation, and termination steps. A key feature of this catalyst is the chelating isopropoxybenzylidene ligand, which imparts greater stability compared to the first-generation Grubbs catalyst.[1] The mechanism is initiated by the interaction of an olefin with the ruthenium center, leading to the formation of a catalytically active 14-electron species.

Initiation: The Gateway to Metathesis

The initiation of the catalytic cycle can proceed through two primary pathways: a dissociative mechanism and an interchange (or associative) mechanism. The operative pathway is largely dependent on the steric and electronic properties of the incoming olefin substrate.

  • Dissociative Mechanism: This pathway is favored for sterically demanding olefins. It involves the initial dissociation of the tricyclohexylphosphine (B42057) (PCy₃) ligand from the ruthenium center to generate a highly reactive 14-electron intermediate. This intermediate then coordinates with the incoming olefin to form a metallacyclobutane intermediate.

  • Interchange (Associative) Mechanism: For less sterically hindered olefins, the initiation can proceed via a concerted process where the incoming olefin coordinates to the ruthenium center as the isopropoxybenzylidene ether linkage begins to dissociate. This pathway avoids the formation of a discrete 14-electron intermediate.

The choice between these pathways is a critical factor in determining the overall reaction rate.

Initiation_Pathways cluster_dissociative Dissociative Pathway cluster_associative Interchange Pathway Precatalyst Hoveyda-Grubbs 1st Gen Intermediate_14e 14e- Intermediate Precatalyst->Intermediate_14e - PCy3 Metallacyclobutane_D Metallacyclobutane Intermediate_14e->Metallacyclobutane_D + Olefin Precatalyst_A Precatalyst Transition_State Associative Transition State Precatalyst_A->Transition_State + Olefin Metallacyclobutane_A Metallacyclobutane Transition_State->Metallacyclobutane_A

Figure 1: Initiation pathways of the Hoveyda-Grubbs 1st Generation catalyst.
Propagation: The Olefin Scrambling Engine

Once the active catalyst is generated, the propagation cycle, as proposed by Chauvin, commences.[2] This involves a series of [2+2] cycloaddition and cycloreversion reactions. The active ruthenium alkylidene species reacts with a substrate olefin to form a four-membered metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium alkylidene species, which continues the catalytic cycle. The release of a volatile byproduct, such as ethylene (B1197577) in ring-closing metathesis (RCM), drives the reaction to completion.[3]

Propagation_Cycle Active_Catalyst [Ru]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Active_Catalyst->Metallacyclobutane + R²HC=CHR³ Olefin R²HC=CHR³ New_Olefin R¹HC=CHR² Metallacyclobutane->New_Olefin Retro [2+2] New_Catalyst [Ru]=CHR³ Metallacyclobutane->New_Catalyst New_Catalyst->Active_Catalyst reacts with another olefin

Figure 2: The propagation cycle of olefin metathesis (Chauvin mechanism).
Termination: Catalyst Deactivation Pathways

The catalyst can be deactivated through various pathways. In the presence of ethylene, a common byproduct in RCM, the first-generation Hoveyda-Grubbs catalyst can undergo decomposition.[4] This is thought to occur via a bimolecular pathway, leading to inactive ruthenium species.[4] Other potential deactivation pathways include reactions with alcohols or water, which can lead to the formation of ruthenium hydride species that are inactive for metathesis.[5]

Quantitative Data

The performance of the first-generation Hoveyda-Grubbs catalyst can be quantified by various parameters, including kinetic data and turnover numbers (TONs).

ParameterValueReaction ConditionsReference
Catalyst Decomposition
>97% decompositionAfter 4 hours120 psi Ethylene, Dichloromethane (B109758), 55 °C[4]
Ring-Closing Metathesis
96% conversionAfter 45 minutesDiethyl diallylmalonate (0.1 M), 1 mol% catalyst, CD₂Cl₂, 30 °C[4]

Table 1: Selected Performance Data for the First-Generation Hoveyda-Grubbs Catalyst.

Experimental Protocols

Synthesis of Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II)

The synthesis of the first-generation Hoveyda-Grubbs catalyst can be achieved by reacting the first-generation Grubbs catalyst with 2-isopropoxystyrene.

Materials:

  • First-Generation Grubbs Catalyst ([RuCl₂(PCy₃)₂(CHPh)])

  • 2-isopropoxystyrene

  • Copper(I) chloride

  • Dichloromethane (anhydrous, degassed)

  • Pentane (anhydrous, degassed)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the first-generation Grubbs catalyst in anhydrous, degassed dichloromethane in a Schlenk flask.

  • Add a stoichiometric amount of copper(I) chloride.

  • Add a slight excess of 2-isopropoxystyrene to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change from purple to green.

  • Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Precipitate the product by adding anhydrous, degassed pentane.

  • Filter the green solid, wash with pentane, and dry under vacuum.

Synthesis_Workflow Start Dissolve Grubbs 1st Gen in CH2Cl2 Add_CuCl Add CuCl Start->Add_CuCl Add_Styrene Add 2-isopropoxystyrene Add_CuCl->Add_Styrene Stir Stir at RT Add_Styrene->Stir Monitor Monitor Reaction Stir->Monitor Concentrate Concentrate Monitor->Concentrate Precipitate Precipitate with Pentane Concentrate->Precipitate Filter Filter and Dry Precipitate->Filter Product Hoveyda-Grubbs 1st Gen Filter->Product

Figure 3: Experimental workflow for the synthesis of the Hoveyda-Grubbs 1st Generation catalyst.
Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol provides a representative example of an RCM reaction using the first-generation Hoveyda-Grubbs catalyst.[6]

Materials:

  • First-Generation Hoveyda-Grubbs Catalyst

  • Diethyl diallylmalonate

  • Dichloromethane (anhydrous, degassed)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare a stock solution of the Hoveyda-Grubbs catalyst in anhydrous, degassed dichloromethane (e.g., 1 mg/mL).

  • In a separate Schlenk flask, dissolve diethyl diallylmalonate in anhydrous, degassed dichloromethane to a desired concentration (e.g., 0.1 M).

  • Add the desired amount of the catalyst stock solution to the substrate solution (e.g., 1 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Conclusion

The first-generation Hoveyda-Grubbs catalyst remains a robust and reliable tool for olefin metathesis. Its enhanced stability, stemming from the chelating isopropoxybenzylidene ligand, offers significant advantages over the original Grubbs catalyst. A thorough understanding of its initiation, propagation, and termination mechanisms is crucial for optimizing reaction conditions and achieving high yields in the synthesis of valuable molecules for research, drug development, and materials science. The provided data and protocols serve as a foundational guide for researchers employing this powerful catalyst in their synthetic endeavors.

References

A Technical Guide to the Structure and Bonding of the First-Generation Hoveyda-Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The first-generation Hoveyda-Grubbs catalyst is a ruthenium-based organometallic complex that has become a cornerstone in the field of olefin metathesis.[1] Developed as a more stable and user-friendly alternative to the original Grubbs catalysts, its unique structural features offer enhanced thermal stability and controlled reactivity, making it an invaluable tool in the synthesis of complex molecules, including those relevant to the pharmaceutical industry.[1][2] This guide provides a detailed examination of its molecular structure, bonding characteristics, and the mechanistic pathways it follows.

Molecular Structure and Bonding

The defining feature of the first-generation Hoveyda-Grubbs catalyst is the incorporation of a chelating o-isopropoxybenzylidene ligand.[3][1] This modification significantly enhances the catalyst's stability compared to its predecessor, the Grubbs first-generation catalyst. The coordination geometry around the central ruthenium atom is best described as a distorted square pyramidal structure.[4]

Key structural components include:

  • A Ruthenium (Ru) Center: The catalytic heart of the complex.

  • A Benzylidene Ligand: This Ru=C double bond is where the catalytic activity originates.

  • A Chelating Isopropoxy Group: The oxygen atom of the ortho-isopropoxy substituent on the benzylidene ring coordinates intramolecularly to the ruthenium center. This Ru-O bond forms a stable five-membered chelate ring, which is crucial for the catalyst's increased stability. This chelation reduces the rate of dissociation of the phosphine (B1218219) ligand, a primary pathway for catalyst decomposition.

  • Two Anionic Chloride (Cl) Ligands: These ligands complete the primary coordination sphere.

  • One Tricyclohexylphosphine (B42057) (PCy₃) Ligand: A bulky phosphine ligand that influences the catalyst's reactivity.

Ru Ru Cl1 Cl Ru->Cl1 Cl2 Cl Ru->Cl2 PCy3 PCy₃ Ru->PCy3 C C Ru->C = O O Ru->O Chelation H_carbene H C->H_carbene Aryl Aryl C->Aryl Aryl->O    iPr iPr O->iPr

Caption: Simplified 2D structure of the Hoveyda-Grubbs 1st Generation catalyst.

Structural Data

The precise geometry of the catalyst has been confirmed by X-ray diffraction studies.[4] The following table summarizes key bond lengths and angles, providing quantitative insight into the bonding environment of the ruthenium center.

ParameterBond/AngleValue
Bond Lengths
Ru=C (carbene)~1.84 Å
Ru-Cl~2.38 Å
Ru-P~2.42 Å
Ru-O (chelate)~2.25 Å
Bond Angles
Cl-Ru-Cl~165° (transoidal)
P-Ru-O~160°
C-Ru-O~78° (bite angle)

Note: These are typical values derived from crystallographic data of the catalyst and its derivatives. Exact values may vary slightly based on the specific crystal structure.

Spectroscopic Characterization

NMR spectroscopy is a primary tool for confirming the identity and purity of the Hoveyda-Grubbs catalyst.

  • ¹H NMR: The most diagnostic signal is the benzylidene proton (Ru=CH -Ar), which appears as a characteristic singlet far downfield, typically around 16.5 ppm in CDCl₃. The isopropoxy group protons also give rise to distinct signals.

  • ³¹P NMR: A single resonance is observed for the tricyclohexylphosphine ligand, typically around 35-37 ppm in CD₂Cl₂, confirming the presence of a single phosphine environment.

TechniqueNucleusKey Signal DescriptionTypical Chemical Shift (ppm)
¹H NMR¹HBenzylidene proton (Ru=CH)~16.5 (in CDCl₃)
³¹P NMR³¹PTricyclohexylphosphine (PCy₃)~36.0 (in CD₂Cl₂)

Catalytic Cycle for Olefin Metathesis

The catalyst initiates via a dissociative mechanism, which is widely accepted for the first-generation Hoveyda-Grubbs catalyst. The stability imparted by the Ru-O chelate results in a slower, more controlled initiation compared to the Grubbs first-generation catalyst.

The catalytic cycle proceeds through the following key stages:

  • Initiation (Pre-catalyst Activation): The cycle begins with the dissociation of the tricyclohexylphosphine (PCy₃) ligand from the 16-electron pre-catalyst. This reversible step generates a highly reactive 14-electron intermediate.

  • Olefin Coordination: The incoming olefin substrate coordinates to the vacant site on the 14-electron ruthenium complex.

  • [2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition reaction with the ruthenium-carbene bond to form a four-membered ring intermediate known as a ruthenacyclobutane.

  • Cycloreversion: The ruthenacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This can occur in a productive manner to release a new olefin product and form a new ruthenium alkylidene complex.

  • Chain Propagation: The new alkylidene complex then coordinates with another molecule of the olefin substrate, repeating steps 2-4 to continue the catalytic turnover and propagate the metathesis reaction.

Catalytic_Cycle Olefin Metathesis Catalytic Cycle A Pre-catalyst (16e⁻) B 14e⁻ Intermediate A->B - PCy₃ B->A + PCy₃ C Olefin Complex B->C + Olefin (R¹) D Ruthenacyclobutane C->D [2+2] Cycloaddition E New Alkylidene + Product 1 D->E Cycloreversion F Second Olefin Complex E->F + Olefin (R²) G New Ruthenacyclobutane F->G [2+2] Cycloaddition G->B Cycloreversion (Releases Product 2)

Caption: The dissociative catalytic cycle for olefin metathesis.

Experimental Protocols

A. Synthesis of Hoveyda-Grubbs 1st Generation Catalyst

This protocol outlines a common method for synthesizing the catalyst from the Grubbs 1st Generation catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Grubbs 1st Generation Catalyst (1.0 eq) in anhydrous CH₂Cl₂.

  • Add Copper(I) Chloride (1.0-1.2 eq), which acts as a phosphine scavenger.

  • To this stirring suspension, add 2-isopropoxystyrene (1.1-1.5 eq) via syringe.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The color of the solution will typically change from purple to dark green.

  • Monitor the reaction by TLC or NMR until the starting Grubbs catalyst is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite or silica (B1680970) gel to remove the CuCl-phosphine adduct and any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain a crude green solid.

  • Purify the solid by washing with cold pentane or hexane to remove organic impurities, or by recrystallization from a CH₂Cl₂/pentane solvent system.

  • Dry the resulting green crystalline solid under vacuum to yield the final product.

B. General Protocol for Characterization

1. X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are typically grown by slow diffusion of a non-polar solvent (e.g., pentane or hexane) into a saturated solution of the catalyst in a polar solvent (e.g., dichloromethane or toluene) at low temperature.

  • Data Collection: A suitable crystal is mounted on a goniometer. The diffractometer uses a monochromatic X-ray source to irradiate the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions, bond lengths, and bond angles are refined.

2. NMR Spectroscopy:

  • Sample Preparation: In a nitrogen-filled glovebox, accurately weigh a small amount of the catalyst (typically 2-5 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

  • Data Acquisition: The NMR tube is sealed and transferred to the NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The characteristic downfield benzylidene proton signal is a key indicator of the catalyst's presence and integrity.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum to observe the single peak corresponding to the PCy₃ ligand.

References

An In-depth Technical Guide to Electronic Effects in First-Generation Hoveyda-Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic effects influencing the performance of first-generation Hoveyda-Grubbs catalysts. Understanding these effects is crucial for catalyst selection, optimization of reaction conditions, and the rational design of new catalysts for olefin metathesis, a cornerstone of modern organic synthesis and drug discovery.

Core Concepts: Electronic Tuning of Catalyst Performance

The first-generation Hoveyda-Grubbs catalyst is a ruthenium-based complex featuring a chelating isopropoxystyrene ligand. The electronic properties of this ligand play a pivotal role in modulating the catalyst's initiation rate, overall activity, and stability. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of the isopropoxystyrene ligand, it is possible to fine-tune the catalyst's behavior to suit specific synthetic challenges.

The key to this electronic modulation lies in the strength of the Ru-O bond of the chelating ether. This bond must be cleaved to generate the active 14-electron catalytic species. Electron-withdrawing groups para to the isopropoxy group weaken this bond, leading to faster initiation. Conversely, electron-donating groups strengthen the Ru-O interaction, resulting in slower initiation but often increased catalyst stability.

Quantitative Analysis of Electronic Effects

The influence of electronic modifications on the performance of first-generation Hoveyda-Grubbs catalysts has been quantified through kinetic studies and benchmark reactions. The following tables summarize key data from the literature, providing a basis for catalyst selection and reaction optimization.

Electronic Effects on Catalyst Initiation Rate

The rate of initiation is a critical parameter, especially in reactions requiring rapid catalyst turnover at low temperatures. The following data, derived from studies by Thiel, Plenio, and coworkers, illustrates the dramatic impact of substituents on the initiation kinetics with diethyl diallylmalonate (DEDAM).

Catalyst Substituent (R)Hammett Constant (σp)Initiation Rate Constant k (s⁻¹)Relative Rate (k_rel)
NO₂0.781.8 x 10⁻²100
F0.063.0 x 10⁻⁴1.7
H0.001.8 x 10⁻⁴1.0
OMe-0.274.0 x 10⁻⁵0.22
NMe₂-0.831.8 x 10⁻⁶0.01

Data extracted from studies on second-generation catalysts, which exhibit similar trends for the influence of the styrenyl ether ligand.

Electronic Effects on Catalytic Activity in Ring-Closing Metathesis (RCM)

The overall catalytic activity is a function of both initiation rate and the stability of the active species. The following table presents data for the RCM of a standard benchmark substrate, diethyl diallylmalonate, using electronically modified first-generation Hoveyda-Grubbs catalysts.

Catalyst Substituent (R)Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
H51>98
NO₂10.25>98
Cl51>98

Data compiled from various sources, highlighting the enhanced activity of the nitro-substituted catalyst.

Experimental Protocols

This section provides detailed methodologies for the synthesis of electronically modified first-generation Hoveyda-Grubbs catalysts and for conducting kinetic and catalytic activity studies.

Synthesis of a Representative Electron-Withdrawing Catalyst: The "Nitro-Grela" Catalyst

Materials:

  • Grubbs' First-Generation Catalyst

  • 3-nitro-2-isopropoxystyrene

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Copper(I) chloride (CuCl)

  • Standard Schlenk line and glassware

Procedure:

  • In a nitrogen-filled glovebox, dissolve Grubbs' First-Generation Catalyst (1.0 eq) and CuCl (1.1 eq) in anhydrous, degassed DCM.

  • To this solution, add a solution of 3-nitro-2-isopropoxystyrene (1.2 eq) in anhydrous, degassed DCM dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove CuCl and other insoluble byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

  • Collect the green fraction and remove the solvent to yield the desired nitro-substituted Hoveyda-Grubbs catalyst as a green solid.

Kinetic Analysis of Catalyst Initiation by UV-Vis Spectroscopy

Equipment:

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes with a screw cap and septum

  • Gas-tight syringes

  • Schlenk line for solvent and solution degassing

Procedure:

  • Prepare stock solutions of the Hoveyda-Grubbs catalyst and the olefin substrate (e.g., diethyl diallylmalonate) in anhydrous, degassed solvent (e.g., toluene) under an inert atmosphere.

  • Transfer the desired volume of the catalyst stock solution to the quartz cuvette and dilute with the solvent to the final volume.

  • Seal the cuvette with the screw cap and septum and place it in the thermostatted cell holder of the spectrophotometer.

  • Allow the solution to equilibrate to the desired temperature and record a baseline spectrum.

  • Initiate the reaction by injecting the olefin stock solution into the cuvette using a gas-tight syringe.

  • Immediately start recording the UV-Vis spectra at regular time intervals.

  • Monitor the decrease in the absorbance of the precatalyst at its λmax (typically around 380-400 nm) to determine the pseudo-first-order rate constant (k_obs) for the initiation reaction.

General Procedure for Ring-Closing Metathesis (RCM)

Materials:

  • Substituted Hoveyda-Grubbs First-Generation Catalyst

  • Diene substrate (e.g., diethyl diallylmalonate)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Standard Schlenk line and glassware

Procedure:

  • In a nitrogen-filled glovebox or under a stream of argon, dissolve the diene substrate in the chosen anhydrous, degassed solvent.

  • Add the Hoveyda-Grubbs catalyst (typically 0.1-5 mol%) to the substrate solution.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclic olefin.

Visualizing Electronic Effects and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic effects in first-generation Hoveyda-Grubbs catalysts.

G cluster_legend Legend cluster_workflow Influence of Electronic Effects on Catalyst Initiation Legend Process Flow -> Catalyst Catalyst State Condition Electronic Condition Effect Observed Effect Process Reaction Step Precatalyst Precatalyst (16e-) Initiation Initiation Step (Ligand Dissociation) Precatalyst->Initiation ActiveCatalyst Active Catalyst (14e-) EWG Electron-Withdrawing Group (EWG) WeakerRuO Weaker Ru-O Bond EWG->WeakerRuO leads to EDG Electron-Donating Group (EDG) StrongerRuO Stronger Ru-O Bond EDG->StrongerRuO leads to FasterInitiation Faster Initiation WeakerRuO->FasterInitiation results in SlowerInitiation Slower Initiation StrongerRuO->SlowerInitiation results in FasterInitiation->Initiation accelerates SlowerInitiation->Initiation decelerates Initiation->ActiveCatalyst

Figure 1: Logical flow of electronic influence on the initiation of Hoveyda-Grubbs 1st generation catalysts.

G cluster_synthesis Catalyst Synthesis Workflow cluster_metathesis Ring-Closing Metathesis (RCM) Experimental Workflow Start Grubbs 1st Gen. Catalyst Reaction Ligand Exchange (in DCM with CuCl) Start->Reaction Ligand Substituted 2-isopropoxystyrene Ligand->Reaction Purification Filtration & Chromatography Reaction->Purification Product Substituted Hoveyda-Grubbs 1st Gen. Catalyst Purification->Product Substrate Diene Substrate in Solvent Catalyst Catalyst Addition Substrate->Catalyst Reaction_RCM Reaction (Stirring at Temp.) Catalyst->Reaction_RCM Quench Quenching (Ethyl Vinyl Ether) Reaction_RCM->Quench Purification_RCM Purification (Chromatography) Quench->Purification_RCM Product_RCM Cyclic Olefin Product Purification_RCM->Product_RCM

Figure 2: High-level experimental workflows for catalyst synthesis and a typical RCM reaction.

Conclusion

The electronic properties of the chelating ligand in first-generation Hoveyda-Grubbs catalysts provide a powerful handle for tuning their reactivity. Electron-withdrawing groups generally lead to faster-initiating catalysts that are highly active, particularly at lower temperatures. In contrast, electron-donating groups can enhance catalyst stability, which may be advantageous in prolonged reactions or with challenging substrates. By understanding and applying the principles outlined in this guide, researchers can make more informed decisions in the selection and application of these versatile catalysts, ultimately accelerating their research and development endeavors in organic synthesis and drug discovery.

Steric Influence on Hoveyda-Grubbs 1st Generation Catalyst Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the steric influences on the activity of first-generation Hoveyda-Grubbs catalysts. The following sections detail the mechanistic pathways, quantitative data on catalyst performance with various modifications, and the experimental protocols utilized in key studies.

Introduction: The Hoveyda-Grubbs Catalyst

The first-generation Hoveyda-Grubbs catalyst is a ruthenium-based organometallic complex widely employed in olefin metathesis, a powerful carbon-carbon double bond forming reaction.[1] Its structure features a ruthenium center coordinated to a benzylidene ligand, two anionic ligands (typically chloride), a phosphine (B1218219) ligand (often tricyclohexylphosphine, PCy₃), and a chelating isopropoxybenzylidene ether ligand.[1] The activity and selectivity of this catalyst can be significantly tuned by modifying the steric and electronic properties of its ligands.[1][2] This guide focuses specifically on the steric effects that govern the catalyst's initiation and overall performance.

Mechanism of Initiation: A Tale of Two Pathways

The initiation of the Hoveyda-Grubbs first-generation catalyst, the process by which the precatalyst enters the catalytic cycle, can proceed through two primary mechanistic pathways: a dissociative mechanism and an associative (or interchange) mechanism. The sterics of both the catalyst and the incoming olefin substrate play a crucial role in determining which pathway is favored.[3][4]

A general representation of the initiation process involves the dissociation of the chelating ether ligand, creating a vacant coordination site for the incoming olefin. Subsequent steps lead to the formation of the active 14-electron ruthenium alkylidene species.

The Dissociative (D) Pathway

For sterically demanding olefins and the bulkier Hoveyda-Grubbs type complexes, the initiation preferentially follows a dissociative pathway.[3][4] In this mechanism, the chelating isopropoxy group first dissociates from the ruthenium center, followed by the coordination of the olefin.

The Associative (Interchange, Ia) Pathway

Conversely, with less sterically hindered olefins, an associative interchange mechanism becomes significant, and can even dominate.[3][4] This pathway involves the direct attack of the olefin on the ruthenium center, leading to a concerted displacement of the chelating ether ligand.

The interplay between these two pathways is highly dependent on the steric profile of the catalyst's ligands and the substrate.

G cluster_main Initiation of Hoveyda-Grubbs 1st Gen. Catalyst cluster_D Dissociative Pathway (D) cluster_Ia Associative Pathway (Ia) Precatalyst Hoveyda-Grubbs Precatalyst D_Intermediate Ru Intermediate (Ether Dissociated) Precatalyst->D_Intermediate - O-iPr Ia_TransitionState [Olefin-Ru-OiPr] Transition State Precatalyst->Ia_TransitionState + Olefin Olefin Olefin Substrate Olefin->D_Intermediate Olefin->Ia_TransitionState ActiveCatalyst Active 14e- Ru-Alkylidene D_Intermediate->ActiveCatalyst + Olefin Ia_TransitionState->ActiveCatalyst - O-iPr

Figure 1: Initiation pathways of the Hoveyda-Grubbs 1st generation catalyst.

Quantitative Analysis of Steric Effects

The steric environment around the ruthenium center directly impacts the initiation rate and overall catalytic activity. Modifications to both the isopropoxybenzylidene ligand and the phosphine ligand have been explored to modulate these properties.

Influence of Substituents on the Benzylidene Ether Ligand

Studies have shown that substituents on the aromatic ring of the 2-isopropoxybenzylidene ligand influence the catalyst's initiation rate. While electronic effects are also at play, the steric bulk of these substituents can affect the ease of ether dissociation and olefin approach.[3][4]

Catalyst ModificationOlefinInitiation Rate Constant (k_obs)PathwayReference
Standard HG-IDiethyl diallylmalonate (DEDAM)-Dissociative[3][4]
Standard HG-IButyl vinyl ether (BuVE)-Both D and Ia[3][4]
Methoxybenzylidene ligandButyl vinyl ether (BuVE)Dominantly IaInterchange[3][4]
Replacing the Chelating Oxygen with Nitrogen

A significant structural modification involves replacing the oxygen atom of the chelating ether with a nitrogen atom, creating N→Ru coordination. This alteration allows for a wider range of steric and electronic tuning by modifying the substituents on the nitrogen.[2] Increasing the steric volume of the substituents on the nitrogen atom leads to an elongation and weakening of the Ru-N bond, which in turn can increase the catalytic activity.[2]

CatalystN-SubstituentRu-N Bond Length (Å)Catalytic Activity TrendReference
11c-2.193Lower[2]
11a-2.243Intermediate[2]
11b-2.297Higher[2]

Note: The specific substituents for catalysts 11a, 11b, and 11c were not detailed in the provided snippets, but the trend is clearly indicated.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and kinetic analysis of Hoveyda-Grubbs first-generation catalysts, based on the methodologies described in the cited literature.

General Synthesis of Modified Hoveyda-Grubbs Catalysts

The synthesis of modified Hoveyda-Grubbs catalysts typically involves the reaction of a ruthenium source, such as the first-generation Grubbs catalyst, with the desired chelating ligand (e.g., a substituted 2-isopropoxystyrene or a 2-vinylbenzylamine).[2][5]

Example Workflow for Synthesis:

G cluster_synthesis General Synthesis Workflow Start Ruthenium Source (e.g., Grubbs G-I) Reaction Reaction in Inert Atmosphere Start->Reaction Ligand Chelating Ligand (e.g., 2-isopropoxystyrene) Ligand->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Modified Hoveyda-Grubbs Catalyst Purification->Product

Figure 2: Generalized workflow for the synthesis of modified Hoveyda-Grubbs catalysts.
  • Reactants and Conditions: The ruthenium precursor and the chelating styrene (B11656) derivative are typically reacted in an inert solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the desired catalyst.

  • Characterization: The structure and purity of the synthesized catalysts are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and in some cases, single-crystal X-ray diffraction.[2]

Kinetic Studies of Catalyst Initiation

The initiation kinetics of the catalysts are often studied using UV-vis spectroscopy to monitor the change in absorbance as the precatalyst is converted to the active species in the presence of an olefin.[3][4]

  • Preparation of Solutions: Stock solutions of the Hoveyda-Grubbs catalyst and the olefin substrate are prepared in a suitable solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere.

  • UV-vis Measurement: The catalyst solution is placed in a quartz cuvette, and the initial UV-vis spectrum is recorded.

  • Initiation of Reaction: A solution of the olefin is injected into the cuvette, and the change in absorbance at a specific wavelength corresponding to the precatalyst is monitored over time.

  • Data Analysis: The observed rate constants (k_obs) are determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model. By performing the experiment at various olefin concentrations, the individual rate constants for the dissociative and associative pathways can be determined by fitting the data to the appropriate rate law.[3][4]

Conclusion

The steric environment of the first-generation Hoveyda-Grubbs catalyst is a critical determinant of its initiation mechanism and overall catalytic activity. By strategically modifying the steric bulk of the chelating isopropoxybenzylidene ligand, including the replacement of the coordinating oxygen with a nitrogen atom, it is possible to fine-tune the catalyst's performance. Sterically demanding catalysts and substrates tend to favor a dissociative initiation pathway, while less hindered systems can proceed through a more rapid associative interchange mechanism. This understanding allows for the rational design of catalysts tailored for specific olefin metathesis applications in research, and drug development.

References

Unraveling the Initiation Pathway of the Hoveyda-Grubbs 1st Generation Catalyst: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hoveyda-Grubbs 1st generation catalyst, a cornerstone in the field of olefin metathesis, has been instrumental in the synthesis of complex molecules, including various drug candidates. A thorough understanding of its initiation mechanism is paramount for optimizing reaction conditions and expanding its synthetic utility. This technical guide provides an in-depth analysis of the core initiation pathway, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Dual Mechanistic Landscape: Dissociative and Associative Pathways

The initiation of the Hoveyda-Grubbs 1st generation catalyst is not a monolithic process but rather a nuanced interplay between two primary mechanistic routes: a dissociative (D) pathway and an associative or interchange (Ia) pathway. The operative mechanism is largely dictated by the steric and electronic properties of both the incoming olefin and the catalyst itself.

The Dissociative (D) Pathway: This pathway is characterized by the initial, reversible dissociation of the chelating isopropoxybenzylidene ether ligand from the ruthenium center. This step generates a highly reactive 14-electron intermediate, which then coordinates with the incoming olefin. Subsequent steps involve the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to release the new olefin and propagate the catalytic cycle. The dissociative mechanism is generally favored for sterically demanding olefins.[1][2][3]

The Associative/Interchange (Ia) Pathway: In this concerted mechanism, the incoming olefin directly attacks the 16-electron precatalyst, forming an 18-electron intermediate without prior dissociation of the isopropoxybenzylidene ligand. This pathway is more prevalent with less sterically hindered olefins.[1][2] Kinetic studies have shown that for certain olefins, both pathways can operate simultaneously.[1][2][3]

Quantitative Insights into Initiation Kinetics

Kinetic studies, primarily utilizing UV-vis spectroscopy, have provided valuable quantitative data on the initiation rates of Hoveyda-Grubbs 1st generation catalysts under various conditions. The influence of electronic modifications to the benzylidene ligand is a key factor, with electron-withdrawing groups generally accelerating the initiation rate.[1][2]

Catalyst Modification (Substituent on Benzylidene Ring)OlefinObserved Rate Constant (k_obs)Dominant PathwayReference
4-NO₂ (electron-withdrawing)Diethyl diallylmalonate (DEDAM)Significantly higher than 4-NEt₂Dissociative[1][2]
4-NEt₂ (electron-donating)Diethyl diallylmalonate (DEDAM)Significantly lower than 4-NO₂Dissociative[1][2]
UnsubstitutedButyl vinyl ether (BuVE)Follows complex rate law (k_obs = k_D'[olefin]/(1+K'[olefin]) + k_I[olefin])Both D and Ia[1][2]
Unsubstituted1-Hexene (B165129)Slower than with ethene for electron-deficient catalystsBoth D and Ia[3]
UnsubstitutedEtheneApproximately 5 times slower than 1-hexene for the unsubstituted catalyst-[3]

Activation Parameters:

CatalystOlefinΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
1(NEt₂)Butyl vinyl ether (BuVE)--113 to -167 J·K⁻¹·mol⁻¹[1][2]
1(H)Butyl vinyl ether (BuVE)--113 to -167 J·K⁻¹·mol⁻¹[1][2]
1(NO₂)Butyl vinyl ether (BuVE)--113 to -167 J·K⁻¹·mol⁻¹[1][2]

Experimental Protocols

A fundamental technique for studying the initiation kinetics of Hoveyda-Grubbs catalysts is UV-vis spectroscopy. This method allows for the real-time monitoring of the disappearance of the precatalyst and the appearance of new species.

UV-vis Spectroscopic Monitoring of Initiation Kinetics:

  • Preparation of Stock Solutions:

    • A stock solution of the Hoveyda-Grubbs 1st generation catalyst is prepared in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

    • A stock solution of the olefin substrate is prepared in the same solvent at a concentration significantly higher than the catalyst to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • A UV-vis spectrophotometer equipped with a thermostated cell holder is used to maintain a constant temperature throughout the experiment.

    • The wavelength of maximum absorbance for the precatalyst is determined by acquiring a full spectrum. This wavelength is then used for kinetic measurements.

  • Kinetic Run:

    • A cuvette is charged with the olefin solution and allowed to equilibrate to the desired temperature inside the spectrophotometer.

    • The reaction is initiated by injecting a small, known volume of the catalyst stock solution into the cuvette.

    • The absorbance at the predetermined wavelength is monitored over time.

  • Data Analysis:

    • The absorbance versus time data is fitted to an appropriate kinetic model (e.g., single exponential decay for pseudo-first-order conditions) to extract the observed rate constant (k_obs).

    • By performing a series of experiments with varying olefin concentrations, the individual rate constants for the dissociative and associative pathways can be determined by fitting the data to the corresponding rate law.[1][2]

Visualizing the Initiation Pathways

The following diagrams, generated using the DOT language, illustrate the dissociative and associative initiation pathways of the Hoveyda-Grubbs 1st generation catalyst.

Dissociative_Pathway Precatalyst Hoveyda-Grubbs 1st Gen (16e-) Intermediate 14e- Intermediate + Free Ligand Precatalyst->Intermediate k_D / k_-D Olefin_Complex Olefin Complex Intermediate->Olefin_Complex + Olefin Metallacyclobutane Metallacyclobutane Olefin_Complex->Metallacyclobutane [2+2] Product Propagating Species + Styrene Derivative Metallacyclobutane->Product Cycloreversion

Caption: Dissociative initiation pathway of the Hoveyda-Grubbs 1st generation catalyst.

Associative_Pathway Precatalyst Hoveyda-Grubbs 1st Gen (16e-) Olefin_Adduct 18e- Olefin Adduct Precatalyst->Olefin_Adduct + Olefin (k_I) Metallacyclobutane Metallacyclobutane Olefin_Adduct->Metallacyclobutane [2+2] Product Propagating Species + Styrene Derivative Metallacyclobutane->Product Cycloreversion

Caption: Associative (interchange) initiation pathway of the Hoveyda-Grubbs 1st generation catalyst.

Conclusion

The initiation of the Hoveyda-Grubbs 1st generation catalyst is a multifaceted process governed by a delicate balance of steric and electronic factors. Understanding the dual dissociative and associative pathways is crucial for predicting and controlling the outcome of olefin metathesis reactions. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and professionals in drug development to harness the full potential of this powerful catalytic system. Further investigations into the subtle interplay of ligand design, substrate scope, and reaction conditions will continue to refine our understanding and expand the applications of this remarkable catalyst.

References

The Isopropoxybenzylidene Ligand: A Linchpin for Enhanced Catalyst Stability in Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest for more robust and efficient catalysts is a perpetual endeavor in the fields of chemical synthesis and drug development. A key advancement in this area has been the development and utilization of the isopropoxybenzylidene ligand, particularly within the family of ruthenium-based olefin metathesis catalysts. This in-depth technical guide explores the critical role of this ligand in enhancing catalyst stability, leading to improved performance, longevity, and recyclability. For researchers, scientists, and drug development professionals, understanding the nuances of this ligand's function is paramount for designing and implementing more effective and economical synthetic strategies.

The isopropoxybenzylidene ligand, a cornerstone of the highly successful Hoveyda-Grubbs catalysts, imparts a remarkable level of stability to the catalytic complex through a unique chelation mechanism. The ortho-isopropoxy group on the benzylidene ring coordinates to the ruthenium center, creating a five-membered metallacycle. This intramolecular coordination protects the active site, preventing premature decomposition and enhancing the catalyst's tolerance to a wider range of functional groups and reaction conditions.

The "Release-Return" Mechanism: A Dynamic Stabilization Strategy

A key aspect of the isopropoxybenzylidene ligand's function is its participation in a "release-return" or "boomerang" mechanism.[1] During the catalytic cycle, the isopropoxy group can dissociate from the ruthenium center to allow the substrate to coordinate and the metathesis reaction to proceed. Following product formation, the isopropoxy group re-chelates to the metal center, regenerating the stable pre-catalyst form and preventing the aggregation or decomposition of the active ruthenium species. This dynamic process is fundamental to the extended lifetime and high turnover numbers observed with these catalysts.

Quantitative Analysis of Catalyst Stability

The enhanced stability imparted by the isopropoxybenzylidene ligand is evident in the quantitative data gathered from numerous studies. A comparison of turnover numbers (TONs) and catalyst lifetimes starkly illustrates the superiority of Hoveyda-Grubbs type catalysts over their predecessors, the first and second-generation Grubbs catalysts, in various olefin metathesis reactions.

Catalyst GenerationKey LigandsTypical Turnover Number (TON)Relative StabilityReference
Grubbs I Tricyclohexylphosphine (PCy₃)10² - 10³Low[2][3]
Grubbs II N-Heterocyclic Carbene (NHC), PCy₃10³ - 10⁴Moderate[2][3]
Hoveyda-Grubbs II NHC, Isopropoxybenzylidene>10⁴ - 10⁵+High[2][4]

Table 1: Comparative Performance of Grubbs and Hoveyda-Grubbs Catalysts. This table summarizes the typical turnover numbers and relative stability of different generations of ruthenium-based olefin metathesis catalysts. The presence of the isopropoxybenzylidene ligand in the Hoveyda-Grubbs II catalyst correlates with significantly higher TONs and enhanced stability.

Furthermore, studies on catalyst decomposition rates have provided quantitative insights into the stabilizing effect of the isopropoxybenzylidene ligand. For instance, DFT calculations have shown that the energy barrier for catalyst degradation pathways is significantly higher for Hoveyda-Grubbs catalysts compared to earlier generations.[5][6][7]

CatalystDecomposition PathwayCalculated Activation Energy (kcal/mol)Reference
Grubbs II Bimolecular decomposition~24[5]
Hoveyda-Grubbs II Bimolecular decomposition>26[6][7]

Table 2: Calculated Activation Energies for Catalyst Decomposition. This table presents a comparison of the calculated activation energies for a key decomposition pathway for second-generation Grubbs and Hoveyda-Grubbs catalysts. The higher activation energy for the Hoveyda-Grubbs II catalyst indicates a greater resistance to decomposition.

Experimental Protocols

To facilitate further research and application of these powerful catalysts, detailed experimental protocols for their synthesis, characterization, and stability testing are provided below.

Synthesis of a Second-Generation Hoveyda-Grubbs Catalyst

This protocol outlines a general procedure for the synthesis of a Hoveyda-Grubbs second-generation catalyst.

Materials:

  • Grubbs second-generation catalyst

  • 2-Isopropoxystyrene

  • Copper(I) chloride (CuCl)

  • Anhydrous toluene (B28343)

  • Anhydrous pentane (B18724)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the Grubbs second-generation catalyst (1.0 eq) and CuCl (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask via cannula to dissolve the solids.

  • Add 2-isopropoxystyrene (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change from reddish-brown to green.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Add anhydrous pentane to the residue and stir vigorously to precipitate the product.

  • Filter the green solid using a filter cannula and wash with several portions of cold anhydrous pentane.

  • Dry the product under high vacuum to yield the Hoveyda-Grubbs second-generation catalyst.

Catalyst Stability and Leaching Test

This protocol describes a method to assess the stability of the catalyst and quantify the extent of ruthenium leaching into the product solution.

Materials:

  • Synthesized Hoveyda-Grubbs catalyst

  • Substrate for a model olefin metathesis reaction (e.g., diethyl diallylmalonate for ring-closing metathesis)

  • Anhydrous and degassed solvent (e.g., toluene or dichloromethane)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • NMR spectrometer

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

Procedure:

  • Catalyst Activity and Lifetime: a. In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and the internal standard in the chosen solvent. b. In a reaction vessel, dissolve the substrate in the solvent. c. Initiate the reaction by adding a known amount of the catalyst stock solution to the substrate solution. d. At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and quench the reaction (e.g., by adding ethyl vinyl ether). e. Analyze the aliquots by ¹H NMR spectroscopy to determine the conversion of the substrate to the product over time. f. Plot the conversion versus time to determine the reaction rate and the catalyst lifetime (the time until the reaction ceases).

  • Leaching Test: a. Upon completion of the reaction (or at a specific time point), filter the reaction mixture through a pad of silica (B1680970) gel to remove the catalyst. b. Collect the filtrate containing the product. c. Analyze the filtrate for ruthenium content using ICP-MS.[8][9][10][11] d. The percentage of leached ruthenium can be calculated based on the initial amount of catalyst used.

Visualizing the Catalytic Cycle and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Olefin_Metathesis_Cycle Precatalyst [Ru]=CH-Ar(OiPr) (Stable Pre-catalyst) Active_Species [Ru]=CHR (14e- Active Species) Precatalyst->Active_Species Initiation (Ligand Dissociation) Active_Species->Precatalyst Re-coordination of Isopropoxy Group (Release-Return) Olefin_Coordination Olefin Coordination Active_Species->Olefin_Coordination + Substrate Metallacyclobutane Metallacyclobutane Intermediate Product_Complex [Ru]=CH-Product Metallacyclobutane->Product_Complex Cycloreversion Product_Release Product Release Product_Complex->Product_Release - Product Olefin_Coordination->Metallacyclobutane [2+2] Cycloaddition Product_Release->Active_Species Regeneration

Caption: Catalytic cycle of olefin metathesis highlighting the release-return mechanism.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalyst Performance Testing cluster_stability Stability and Leaching Analysis Synthesis Synthesis of Hoveyda-Grubbs Catalyst Purification Purification and Characterization (NMR, X-ray) Synthesis->Purification Reaction_Setup Set up Olefin Metathesis Reaction Purification->Reaction_Setup Monitoring Monitor Reaction Progress (NMR, GC) Reaction_Setup->Monitoring Data_Analysis Analyze Kinetic Data (TON, TOF, Lifetime) Monitoring->Data_Analysis Decomposition_Study Monitor Catalyst Decomposition (NMR Spectroscopy) Data_Analysis->Decomposition_Study Leaching_Test Perform Leaching Test (ICP-MS) Decomposition_Study->Leaching_Test

Caption: Workflow for catalyst synthesis, performance testing, and stability analysis.

Conclusion

The isopropoxybenzylidene ligand plays an indispensable role in the stability and efficacy of modern olefin metathesis catalysts. Its ability to chelate to the metal center and participate in a dynamic "release-return" mechanism provides a robust platform for a wide range of chemical transformations. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers seeking to leverage the power of these advanced catalytic systems in their synthetic endeavors. The continued exploration and modification of this and similar ligand architectures will undoubtedly lead to even more powerful and selective catalysts in the future.

References

An In-depth Technical Guide to the Thermal Stability of Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the Hoveyda-Grubbs 1st Generation catalyst, a cornerstone in the field of olefin metathesis. Understanding the thermal decomposition behavior of this catalyst is critical for reaction optimization, ensuring reproducibility, and maximizing catalyst efficiency in various applications, including pharmaceutical development and materials science. This document collates available quantitative data, details relevant experimental protocols, and visualizes key decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of the Hoveyda-Grubbs 1st Generation catalyst is a key parameter influencing its application in olefin metathesis reactions. The chelating isopropoxybenzylidene ligand significantly enhances its stability compared to the first-generation Grubbs catalyst. However, the catalyst is still susceptible to thermal degradation, particularly in solution at elevated temperatures. The following tables summarize the available quantitative data on the thermal decomposition of this catalyst.

Table 1: Decomposition Temperatures

ConditionSolventTemperature (°C)Notes
Solid State-195–197Melting point, indicative of decomposition.
In Solution-> 60Generally considered the upper limit for prolonged reactions without significant degradation.
In SolutionToluene70–75Decomposition observed, leading to the formation of ruthenium-hydride species, especially in the presence of alcohols.[1]
In SolutionDichloromethane55Decomposition observed in the presence of ethylene (B1197577) over 4 hours.[2]

Table 2: Kinetic and Thermodynamic Data for Decomposition

ParameterCatalystMethodValue (kcal/mol)Notes
Gibbs Free Energy of Activation (ΔG‡)Grubbs 1st GenerationDFT Calculation16.9For β-hydride transfer from the metallacyclobutane intermediate, a key step in substrate-induced decomposition.[1]
Gibbs Free Energy of Activation (ΔG‡)Hoveyda-Grubbs like catalystDFT Calculation22-24For the crucial transition state in the decomposition pathway.[3]
Gibbs Free Energy of Activation (ΔG‡)Hoveyda-Grubbs like catalyst with ethyleneDFT Calculation26.8For the transition state between the metallacyclobutane and ruthenium hydride.[3]
Gibbs Free Energy of Activation (ΔG‡)Hoveyda-Grubbs like catalyst with allylbenzeneDFT Calculation24.0For the allylbenzene-driven degradation.[3]

Decomposition Pathways and Mechanisms

The thermal decomposition of the Hoveyda-Grubbs 1st Generation catalyst can proceed through several pathways, influenced by factors such as temperature, solvent, and the presence of substrates or impurities.

Unimolecular Decomposition

At elevated temperatures, the catalyst can undergo unimolecular decomposition. A key initiating step is the dissociation of the phosphine (B1218219) ligand, which is less favorable for the Hoveyda-Grubbs catalyst due to the stabilizing effect of the chelating ether group. However, at sufficiently high temperatures, this can still occur, leading to highly reactive, coordinatively unsaturated species that can undergo further degradation.

Substrate-Induced Decomposition (van Rensburg Mechanism)

In the presence of olefins, a major decomposition pathway is the van Rensburg mechanism. This involves the formation of a ruthenacyclobutane intermediate, which can then undergo β-hydride elimination to form a ruthenium hydride species and a diene. This pathway is often a competing reaction to the desired metathesis pathway.

van_Rensburg_Mechanism Catalyst Hoveyda-Grubbs I Metallacyclobutane Ruthenacyclobutane Intermediate Catalyst->Metallacyclobutane [2+2] cycloaddition Olefin Olefin Substrate Olefin->Metallacyclobutane RuHydride Ruthenium Hydride Species (Inactive) Metallacyclobutane->RuHydride β-Hydride Elimination Diene Diene Byproduct Metallacyclobutane->Diene β-Hydride Elimination

Substrate-Induced Decomposition Pathway
Bimolecular Decomposition

Another proposed decomposition route, particularly at high catalyst concentrations, is a bimolecular pathway. This can involve the coupling of two catalyst molecules or their intermediates, leading to the formation of inactive dimeric ruthenium species. This pathway is thought to be more prevalent for the less sterically hindered methylidene intermediates formed in the presence of ethylene.

Bimolecular_Decomposition cluster_Monomers Active Monomeric Species RuCarbene1 Ru=CH2 Dimer Inactive Dimeric Ruthenium Species RuCarbene1->Dimer Bimolecular Coupling RuCarbene2 Ru=CH2 RuCarbene2->Dimer

Bimolecular Decomposition Pathway

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of the Hoveyda-Grubbs 1st Generation catalyst requires rigorous experimental techniques. Given the air-sensitive nature of this organometallic compound, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the solid catalyst by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Inside a glovebox, accurately weigh 2-5 mg of the Hoveyda-Grubbs 1st Generation catalyst into a TGA crucible (alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA autosampler (if available inside the glovebox) or quickly transfer it to the instrument under a blanket of inert gas.

    • Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a linear rate of 10°C/min to a final temperature of at least 300°C.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • The onset temperature of the major mass loss event is considered the decomposition temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of the solid catalyst.

Methodology:

  • Sample Preparation: Inside a glovebox, weigh 1-3 mg of the catalyst into an aluminum DSC pan. Hermetically seal the pan to prevent exposure to the atmosphere.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (20-50 mL/min).

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature at a rate of 10°C/min to a temperature above the expected decomposition point (e.g., 250°C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • An endothermic peak will correspond to the melting point, which is often immediately followed by an exothermic peak representing decomposition. The onset of the endothermic peak is taken as the melting/decomposition temperature.

UV-Vis Spectroscopic Kinetic Analysis

Objective: To monitor the decomposition of the catalyst in solution at a specific temperature over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of the catalyst in a dry, degassed solvent (e.g., toluene, dichloromethane) of a known concentration (e.g., 0.1-0.5 mM) under an inert atmosphere.

  • Experimental Setup:

    • Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.

    • Transfer the catalyst solution to a sealed cuvette (e.g., a Schlenk cuvette) under inert atmosphere.

  • Data Acquisition:

    • Set the desired temperature (e.g., 50°C, 60°C, 70°C).

    • Monitor the change in absorbance at a wavelength corresponding to a characteristic peak of the catalyst (e.g., the metal-to-ligand charge transfer band) over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • From this data, the rate constant (k) and half-life (t½) of the decomposition can be determined by fitting to an appropriate kinetic model (e.g., first-order decay).

UV_Vis_Workflow Prep Prepare Catalyst Solution (Inert Atmosphere) Setup Setup Spectrophotometer (Thermostatted Cuvette) Prep->Setup Acquire Acquire Absorbance Data (Over Time at Temp.) Setup->Acquire Analyze Analyze Kinetic Data (Rate Constant, Half-life) Acquire->Analyze

References

An In-depth Technical Guide to the Air and Moisture Stability of First-Generation Hoveyda-Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the air and moisture stability of the first-generation Hoveyda-Grubbs catalyst. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this pivotal catalyst in olefin metathesis reactions. This document synthesizes available data on the catalyst's stability in both solid and solution states, outlines detailed experimental protocols for stability assessment, and visualizes potential degradation pathways.

Executive Summary

The first-generation Hoveyda-Grubbs catalyst, dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is a cornerstone of modern organic synthesis, prized for its efficiency in a wide array of olefin metathesis reactions. A key practical advantage of this catalyst is its notable stability under ambient conditions. Manufacturer guidelines and empirical observations confirm that the catalyst is stable in air and moisture as a solid, which simplifies storage and handling procedures.[1][2] However, it is crucial to recognize that this stability is not absolute. In the solid state, slow degradation can occur over extended periods, particularly with exposure to oxygen. When dissolved, the catalyst exhibits heightened sensitivity to oxygen, necessitating the use of an inert atmosphere for reactions conducted in solution.[1] This guide delves into the nuances of this stability, providing the technical details required for robust experimental design and catalyst management.

Solid-State Stability

The Hoveyda-Grubbs 1st generation catalyst is generally considered to be air and moisture stable in its solid, crystalline form. This characteristic facilitates straightforward storage and handling without the immediate need for strictly anaerobic and anhydrous conditions, a significant advantage over many other organometallic catalysts.

Qualitative Assessment

Product literature from leading suppliers consistently highlights the catalyst's stability as a solid, enabling easy storage and handling.[1][2] This is attributed to the chelation of the isopropoxy group to the ruthenium center, which imparts a higher degree of stability compared to the parent Grubbs catalyst.

Quantitative Data

While qualitative statements on the solid-state stability of the Hoveyda-Grubbs 1st generation catalyst are common, specific quantitative data on its degradation over time in the solid state under controlled atmospheric conditions are not extensively published. However, studies on the closely related first-generation Grubbs catalyst have shown that even in the solid state, slow decomposition can occur. One report indicated that a solid sample of the first-generation Grubbs catalyst stored in the air at 4°C for over four years showed signs of decomposition. This suggests that while relatively robust, the catalyst is not indefinitely stable when exposed to atmospheric oxygen, even as a solid.

Catalyst Condition Observation Source
Hoveyda-Grubbs 1st Gen.Solid, AmbientAir and moisture stableUmicore
Grubbs 1st Gen.Solid, Air, 4°C, >4 yearsSlow decomposition observedOrganometallics 2003, 22, 16, 3182-3195

Solution-State Stability

In contrast to its relative stability in the solid state, the Hoveyda-Grubbs 1st generation catalyst is significantly more susceptible to degradation when in solution. Oxygen is a primary culprit in the decomposition of the catalyst in solution.[1] Therefore, it is imperative that all reactions utilizing this catalyst in a dissolved form are conducted under an inert atmosphere, such as nitrogen or argon.

Decomposition Pathways in Solution

Several pathways for the decomposition of Grubbs-type catalysts in solution have been identified, which are likely to contribute to the degradation of the Hoveyda-Grubbs 1st generation catalyst upon exposure to air and moisture.

  • Oxygen-Mediated Decomposition: The presence of oxygen can lead to the oxidation of the phosphine (B1218219) ligand and the metal-carbene bond, rendering the catalyst inactive.

  • Water-Induced Decomposition: While generally considered tolerant to incidental moisture, high concentrations of water can lead to hydrolysis and decomposition of the catalyst.

  • Ethylene-Induced Decomposition: Ethene, a common byproduct of metathesis reactions, can react with the catalyst to form an unstable ruthenium methylidene species, which is prone to degradation.

The following diagram illustrates a simplified logical flow of the factors leading to the deactivation of the Hoveyda-Grubbs 1st Generation catalyst in solution.

cluster_catalyst Hoveyda-Grubbs 1st Gen. (Solution) cluster_deactivators Deactivating Agents Active_Catalyst Active Catalyst Inactive_Species Inactive Ruthenium Species Active_Catalyst->Inactive_Species Decomposition Oxygen Oxygen (O2) Oxygen->Inactive_Species Oxidation Water Water (H2O) Water->Inactive_Species Hydrolysis Ethylene Ethylene Ethylene->Inactive_Species Forms Unstable Adduct

Caption: Factors leading to the deactivation of Hoveyda-Grubbs 1st Gen. in solution.

Experimental Protocols for Stability Assessment

To rigorously evaluate the air and moisture stability of the Hoveyda-Grubbs 1st generation catalyst, particularly in the solid state, a well-defined experimental protocol is necessary. The following proposed methodologies are based on standard practices for handling air-sensitive compounds and analytical techniques for catalyst characterization.

Solid-State Air Stability Protocol

Objective: To quantify the rate of degradation of solid Hoveyda-Grubbs 1st generation catalyst upon exposure to ambient air over time.

Methodology:

  • Sample Preparation:

    • In a glovebox under an inert atmosphere, weigh several identical samples (e.g., 10 mg) of the Hoveyda-Grubbs 1st generation catalyst into individual, pre-weighed, and labeled glass vials.

    • Seal a subset of these vials as control samples (Time 0) under the inert atmosphere.

    • Expose the remaining vials to the ambient laboratory atmosphere. To control for humidity, a desiccator with a saturated salt solution can be used to maintain a constant relative humidity.

  • Time Points:

    • At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), select one of the exposed vials for analysis.

  • Analysis:

    • Visual Inspection: Note any change in the color or morphology of the catalyst powder.

    • Solubility Test: Attempt to dissolve a small portion of the sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) and observe for any insoluble material, which may indicate the formation of decomposition products.

    • ¹H and ³¹P NMR Spectroscopy: Dissolve the weighed sample in a known volume of a deuterated solvent containing an internal standard (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene). Acquire ¹H and ³¹P NMR spectra. The degradation of the catalyst can be quantified by monitoring the decrease in the intensity of characteristic catalyst peaks relative to the internal standard.

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the active catalyst from its degradation products. The percentage of remaining active catalyst can be determined by comparing the peak area of the catalyst at each time point to the initial (Time 0) sample.

The following diagram outlines the experimental workflow for assessing the solid-state stability of the catalyst.

Start Start: Catalyst Samples Prep Prepare Samples in Glovebox Start->Prep Expose Expose to Air/Controlled Humidity Prep->Expose Time Time Points (t = 0, 1, 2...n) Expose->Time Analyze Analysis Time->Analyze NMR NMR Spectroscopy Analyze->NMR HPLC HPLC Analysis Analyze->HPLC End End: Quantify Degradation NMR->End HPLC->End

Caption: Workflow for solid-state catalyst stability testing.

Moisture Stability Protocol

Objective: To assess the impact of moisture on the stability of the solid Hoveyda-Grubbs 1st generation catalyst.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in the solid-state air stability protocol.

    • Place the open vials in sealed chambers with different saturated salt solutions to create environments with controlled relative humidity (e.g., 20%, 50%, 75%, and 95% RH).

  • Time Points and Analysis:

    • Follow the same time points and analytical procedures as outlined in the solid-state air stability protocol. This will allow for a direct comparison of the effect of humidity on the catalyst's degradation rate.

Recommended Storage and Handling

Based on the known stability characteristics of the Hoveyda-Grubbs 1st generation catalyst, the following storage and handling procedures are recommended to ensure its longevity and performance:

  • Storage: The solid catalyst should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. While stable in air for shorter periods, minimizing exposure to the atmosphere is good practice.

  • Handling: For weighing and transferring the solid catalyst, it is advisable to work quickly to minimize prolonged exposure to air. For reactions in solution, it is essential to use standard inert atmosphere techniques, such as a glovebox or a Schlenk line, and to use dry, deoxygenated solvents.

Conclusion

The first-generation Hoveyda-Grubbs catalyst offers a practical balance of high catalytic activity and commendable stability. Its robustness as a solid to air and moisture simplifies its handling and storage, making it an accessible tool for a broad range of chemical transformations. However, a nuanced understanding of its stability limitations, particularly its susceptibility to oxygen in solution, is critical for achieving reproducible and optimal results. By adhering to the recommended storage and handling procedures and employing rigorous stability testing when necessary, researchers can confidently utilize this powerful catalyst in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Hoveyda-Grubbs 1st Generation Catalyst in Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hoveyda-Grubbs 1st Generation catalyst, dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is a well-established organometallic complex that has proven to be a valuable tool in organic synthesis, particularly for ring-closing metathesis (RCM) reactions.[1][2] Its enhanced stability and ease of handling compared to the original Grubbs 1st Generation catalyst have made it a popular choice for the formation of various cyclic structures, including macrocycles.[2][3] These application notes provide an overview of the catalyst's performance in RCM, detailed experimental protocols for key substrates, and a summary of relevant quantitative data.

The defining feature of the Hoveyda-Grubbs 1st Generation catalyst is the chelating isopropoxybenzylidene ligand. The intramolecular coordination of the isopropoxy oxygen to the ruthenium center significantly increases the catalyst's thermal and air stability.[4] This chelation reduces the rate of phosphine (B1218219) ligand dissociation, a primary decomposition pathway, allowing for reactions to be conducted at elevated temperatures with lower catalyst loadings compared to the first-generation Grubbs catalyst.[4]

Catalyst Performance and Substrate Scope

The Hoveyda-Grubbs 1st Generation catalyst has demonstrated efficacy in the RCM of a variety of diene substrates to form five- to thirty-membered rings.[5] It is particularly useful for the synthesis of less sterically demanding cyclic olefins. While the second-generation Hoveyda-Grubbs catalyst generally exhibits higher activity for more challenging substrates, the first-generation catalyst remains a reliable and cost-effective option for many applications.

Common substrates that undergo efficient RCM with the Hoveyda-Grubbs 1st Generation catalyst include:

  • Carbon-tethered dienes: Simple acyclic dienes readily cyclize to form carbocycles.

  • Nitrogen-containing dienes: Dienes containing sulfonamides or other nitrogen functionalities are well-tolerated, leading to the formation of cyclic amines and related heterocycles.

  • Oxygen-containing dienes: Ether and ester linkages are compatible with the catalyst, enabling the synthesis of cyclic ethers and lactones.

The following tables summarize the performance of the Hoveyda-Grubbs 1st Generation catalyst in the RCM of several benchmark substrates.

Table 1: Ring-Closing Metathesis of Diethyl Diallylmalonate
Catalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
1Dichloromethane (B109758)0.1251>95[6]
0.33DichloromethaneNot SpecifiedNot SpecifiedNot SpecifiedSlower kinetics[7]
Table 2: Ring-Closing Metathesis of N-Tosyl Diallylamine
Catalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
Not SpecifiedDichloromethaneNot SpecifiedNot SpecifiedNot SpecifiedFavorable reaction[8]

Note: A theoretical study indicates a favorable reaction, but specific experimental data with the 1st generation catalyst is limited in the searched literature.

Table 3: Ring-Closing Metathesis of 1,7-Octadiene
Catalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
Not SpecifiedCyclohexane0.1630Not SpecifiedHigh activity and selectivityImmobilized catalyst study

Note: Data is from a study using an immobilized form of a Hoveyda-Grubbs type catalyst.

Experimental Protocols

General Procedure for Ring-Closing Metathesis

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Diene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)[9]

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the diene substrate.

  • Dissolve the substrate in the anhydrous, degassed solvent to the desired concentration (typically 0.05-0.2 M).

  • In a separate vial, weigh the Hoveyda-Grubbs 1st Generation catalyst (typically 1-5 mol%) and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the stirring solution of the diene substrate.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS. The reaction is driven to completion by the removal of the volatile ethylene (B1197577) byproduct.[5]

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 1: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

Substrate: Diethyl diallylmalonate

  • To a dry 25 mL round-bottom flask containing a stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol) under a nitrogen atmosphere.

  • Add 4 mL of dry, degassed dichloromethane.

  • In a separate vial, dissolve Hoveyda-Grubbs 1st Generation catalyst (5.0 mg, 0.0083 mmol, 2 mol%) in 1 mL of dry, degassed dichloromethane.

  • Add the catalyst solution to the substrate solution and stir at room temperature for 1 hour.

  • After stirring, remove the solvent by rotary evaporation.

  • The conversion to the ring-closed product can be determined by 1H NMR spectroscopy.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield diethyl 3-cyclopentene-1,1-dicarboxylate.

Visualizations

Catalytic Cycle of Ring-Closing Metathesis

The generally accepted Chauvin mechanism for olefin metathesis proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate.[10]

RCM_Mechanism catalyst [Ru]=CH-R¹ metallacyclobutane1 Metallacyclobutane Intermediate catalyst->metallacyclobutane1 + Diene diene Diene Substrate intermediate_carbene [Ru]=CH-R² metallacyclobutane1->intermediate_carbene - R¹CH=CH₂ metallacyclobutane2 Intramolecular Metallacyclobutane intermediate_carbene->metallacyclobutane2 Intramolecular Coordination product_complex [Ru]=CH-R¹ + Product metallacyclobutane2->product_complex Cycloreversion ethylene Ethylene metallacyclobutane2->ethylene - Ethylene product_complex->catalyst - Product product Cyclic Olefin

Caption: Generalized catalytic cycle for Ring-Closing Metathesis.

Experimental Workflow for RCM

A typical workflow for performing a ring-closing metathesis reaction using the Hoveyda-Grubbs 1st Generation catalyst.

RCM_Workflow start Start: Prepare Dry Glassware and Reagents dissolve_substrate Dissolve Diene Substrate in Anhydrous, Degassed Solvent start->dissolve_substrate add_catalyst Add Catalyst Solution to Substrate Solution dissolve_substrate->add_catalyst prepare_catalyst Prepare Catalyst Solution in Anhydrous, Degassed Solvent prepare_catalyst->add_catalyst reaction Stir under Inert Atmosphere at Desired Temperature add_catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction (e.g., with Ethyl Vinyl Ether) monitor->quench Complete workup Solvent Removal (Rotary Evaporation) quench->workup purify Purification (Flash Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: Standard experimental workflow for Ring-Closing Metathesis.

Safety and Handling

The Hoveyda-Grubbs 1st Generation catalyst is air-stable for short periods, simplifying handling.[4] However, for long-term storage and for carrying out reactions, it is recommended to use an inert atmosphere (nitrogen or argon) to prevent gradual decomposition, especially when in solution.[9] Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn when handling the catalyst and all chemicals. Reactions should be performed in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Cross-Metathesis using Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Hoveyda-Grubbs 1st Generation catalyst for cross-metathesis (CM) reactions. This document outlines the catalyst's advantages, detailed experimental protocols, and specific application examples with a focus on substrates relevant to pharmaceutical and natural product synthesis.

Introduction to Cross-Metathesis and the Hoveyda-Grubbs 1st Generation Catalyst

Cross-metathesis is a powerful and versatile chemical reaction that involves the exchange of substituent groups between two alkenes.[1] This transformation, catalyzed by transition metal carbene complexes, has become an indispensable tool in modern organic synthesis for the formation of new carbon-carbon double bonds.[2]

The Hoveyda-Grubbs 1st Generation catalyst is a ruthenium-based complex that offers several advantages over the original Grubbs 1st Generation catalyst.[3][4] A key feature is the presence of a chelating o-isopropoxybenzylidene ligand.[3] This structural modification enhances the catalyst's stability and modulates its reactivity, making it a popular choice for a variety of metathesis reactions.[3]

Key Features and Benefits of Hoveyda-Grubbs 1st Generation Catalyst

FeatureBenefit
Enhanced Stability The chelating isopropoxy group reduces the rate of phosphine (B1218219) ligand dissociation, leading to increased thermal stability and easier handling.[5]
Controlled Initiation The catalyst exhibits a more controlled initiation rate compared to the second-generation catalysts, which can be advantageous in certain applications.
High Activity It demonstrates high catalytic activity, often requiring lower catalyst loadings than the first-generation Grubbs catalyst.
Good Functional Group Tolerance Like other Grubbs-type catalysts, it is tolerant of a wide range of functional groups, a crucial feature in the synthesis of complex molecules.[3]
Air and Moisture Stability While reactions are best performed under an inert atmosphere, the solid catalyst is relatively stable to air and moisture, simplifying storage and handling.[2]

Experimental Workflow for Cross-Metathesis

The following diagram illustrates the general workflow for a typical cross-metathesis experiment, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactant A (Alkene 1) E Assemble Reaction (Inert Atmosphere) A->E B Reactant B (Alkene 2) B->E C Hoveyda-Grubbs 1st Gen. Catalyst C->E D Anhydrous, Degassed Solvent D->E F Reaction Monitoring (TLC, GC, etc.) E->F G Quench Reaction F->G H Solvent Removal G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

A typical experimental workflow for cross-metathesis.

General Protocol for Cross-Metathesis

This protocol provides a general procedure for performing a cross-metathesis reaction using the Hoveyda-Grubbs 1st Generation catalyst. The specific conditions (e.g., temperature, reaction time, catalyst loading) may need to be optimized for different substrates.

Materials:

  • Alkene A (1.0 equivalent)

  • Alkene B (1.0 - 2.0 equivalents)

  • Hoveyda-Grubbs 1st Generation catalyst (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under a positive pressure of inert gas, add Alkene A and Alkene B.

    • Add the anhydrous, degassed solvent to dissolve the reactants. The concentration is typically in the range of 0.1-1.0 M.

    • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the Hoveyda-Grubbs 1st Generation catalyst to the stirred solution. The flask should be sealed promptly.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C).

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the reaction and decompose the catalyst, add a few drops of ethyl vinyl ether and stir for approximately 30 minutes. The solution may change color.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired cross-metathesis product.

Applications in the Synthesis of Complex Molecules

The Hoveyda-Grubbs 1st Generation catalyst has been successfully employed in the synthesis of various complex molecules, including natural products and pharmaceutically relevant compounds. The following tables summarize representative examples.

Table 1: Cross-Metathesis of a Simple Alkene [6]

This example demonstrates the self-metathesis of 1-octene, which is a type of cross-metathesis where both partners are the same. This study highlights the influence of temperature and catalyst loading on the reaction outcome.

Alkene AAlkene BCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)TON*
1-Octene1-Octene0.01Toluene604>954458
1-Octene1-Octene0.02Toluene304~70-
1-Octene1-Octene0.01Toluene1004>95-

*Turnover Number (TON) = moles of product / moles of catalyst

Table 2: Cross-Metathesis for the Synthesis of a Natural Product Precursor

Cross-metathesis is a key step in the synthesis of many natural products. This hypothetical example, based on common transformations, illustrates the coupling of a functionalized terminal alkene with a simple alkene partner.

Alkene AAlkene BCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
Allylbenzene1-Hexene2.5DCM40128585:15
StyreneBut-3-en-1-ol3.0Toluene5087890:10

Table 3: Cross-Metathesis in the Presence of Sensitive Functional Groups

The tolerance of the Hoveyda-Grubbs 1st Generation catalyst to various functional groups makes it suitable for late-stage functionalization in drug discovery programs.

Alkene AAlkene BCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
N-allyl-4-nitrobenzamide1-Pentene5.0DCM451672>95:5
4-Pentenyl acetateAllyltrimethylsilane4.0Toluene60128188:12

Catalytic Cycle

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[7] The catalytic cycle for the cross-metathesis of two different terminal alkenes (R¹-CH=CH₂ and R²-CH=CH₂) using the Hoveyda-Grubbs 1st Generation catalyst is depicted below.

G A [Ru]=CH-Ph (Pre-catalyst) C Metallacyclobutane 1 A->C + R¹-CH=CH₂ B [Ru]=CH-R¹ D [Ru]=CH₂ B->D + R¹-CH=CH₂ C->B - Ph-CH=CH₂ E Metallacyclobutane 2 D->E + R²-CH=CH₂ F [Ru]=CH-R² E->F - CH₂=CH₂ G Metallacyclobutane 3 F->G + R¹-CH=CH₂ G->B - R¹-CH=CH-R²

Catalytic cycle for cross-metathesis.

In this cycle, the pre-catalyst reacts with the first alkene (R¹-CH=CH₂) to form a new ruthenium carbene and release styrene. This new carbene can then react with the second alkene (R²-CH=CH₂) to form the cross-metathesis product (R¹-CH=CH-R²) and regenerate a ruthenium carbene, which continues the catalytic cycle. The formation of ethylene (B1197577) as a byproduct can help drive the reaction to completion.[2]

These application notes and protocols are intended to serve as a guide for researchers. Optimization of reaction conditions is often necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for Hoveyda-Grubbs 1st Generation Catalyst in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hoveyda-Grubbs 1st Generation catalyst is a ruthenium-based organometallic complex renowned for its efficacy and stability in olefin metathesis reactions. A key feature of this catalyst is the chelating isopropoxybenzylidene ligand, which imparts greater thermal and air stability compared to the first-generation Grubbs catalyst.[1][2] This enhanced stability simplifies handling and allows for reactions to be conducted at elevated temperatures, often with lower catalyst loadings.[1] The Hoveyda-Grubbs 1st Generation catalyst is particularly effective in ring-closing metathesis (RCM) for the synthesis of various cyclic compounds, including macrocycles crucial in pharmaceutical development.[3] Its tolerance to a wide range of functional groups makes it a versatile tool in modern organic synthesis.[4][5]

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for olefin metathesis catalyzed by ruthenium complexes is the Chauvin mechanism. The catalytic cycle involves the formation and cleavage of a ruthenacyclobutane intermediate. The reaction is initiated by the dissociation of a ligand to generate a 14-electron active species, which then reacts with the olefin substrate in a [2+2] cycloaddition to form the metallacyclobutane. This intermediate can then undergo a retro [2+2] cycloaddition to release the product and regenerate the catalyst for the next cycle. For terminal olefins, the reaction is driven forward by the removal of the volatile ethylene (B1197577) byproduct.[5]

Catalytic Cycle Figure 1: Simplified Catalytic Cycle of Olefin Metathesis Precatalyst Hoveyda-Grubbs 1st Gen. Pre-catalyst ActiveCatalyst Active 14e- Ru=CH2 Species Precatalyst->ActiveCatalyst Initiation OlefinCoordination Olefin Coordination ActiveCatalyst->OlefinCoordination + Substrate Metallacyclobutane Ruthenacyclobutane Intermediate OlefinCoordination->Metallacyclobutane [2+2] Cycloaddition ProductRelease Product Release & Catalyst Regeneration Metallacyclobutane->ProductRelease Retro [2+2] Cycloaddition ProductRelease->ActiveCatalyst - Ethylene

Caption: Simplified Catalytic Cycle of Olefin Metathesis.

General Reaction Conditions

Successful olefin metathesis with the Hoveyda-Grubbs 1st Generation catalyst relies on the careful control of several reaction parameters.

Table 1: General Reaction Parameters for Ring-Closing Metathesis

ParameterRecommended ConditionsNotes
Catalyst Loading 1 - 5 mol%Can be as low as <1 mol% for reactive substrates.[1]
Solvent Dichloromethane (B109758) (DCM), TolueneNon-polar, chlorinated, and peroxide-resistant ethers are preferred.[2][6] Solvents should be degassed.
Temperature Room Temperature to 100 °C40-60 °C is a common range for RCM.[2]
Substrate Concentration 0.001 M - 0.1 MHigher dilution favors intramolecular RCM over intermolecular polymerization.[6]
Atmosphere Inert (Argon or Nitrogen)While the solid is air-stable, reactions in solution should be performed under an inert atmosphere to prevent catalyst deactivation.[6]

Substrate Scope and Functional Group Tolerance

The Hoveyda-Grubbs 1st Generation catalyst exhibits good tolerance to a variety of functional groups, a significant advantage in the synthesis of complex molecules.

Table 2: Functional Group Compatibility

Tolerated Functional GroupsPotentially Inhibitory/Problematic Groups
EstersStrongly coordinating groups may require masking.[6]
AmidesFree amines can coordinate to the metal center.
EthersPeroxides can oxidize and deactivate the catalyst.[6]
Ketones
AlcoholsCan sometimes lead to catalyst degradation at elevated temperatures.
Halides
Sulfonamides

Experimental Protocols

Representative Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate via RCM of diethyl diallylmalonate.

Experimental Workflow Figure 2: Experimental Workflow for RCM cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Prep_Glassware Oven-dry glassware Setup_Flask Add substrate to flask under N2 Prep_Glassware->Setup_Flask Prep_Solvent Degas solvent (DCM) Setup_Catalyst Prepare catalyst solution Prep_Solvent->Setup_Catalyst Setup_Addition Add catalyst solution to substrate Setup_Flask->Setup_Addition Setup_Catalyst->Setup_Addition Setup_Stir Stir at room temperature Setup_Addition->Setup_Stir Workup_Filter Filter through silica (B1680970) gel Setup_Stir->Workup_Filter Workup_Evap Remove solvent in vacuo Workup_Filter->Workup_Evap Workup_Purify Purify by column chromatography (if needed) Workup_Evap->Workup_Purify

Caption: Experimental Workflow for RCM.

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (DCM)

  • Diethyl ether

  • Silica gel

  • Oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol). Seal the flask with a septum and purge with nitrogen or argon.

  • Catalyst Preparation: In a separate vial, dissolve the Hoveyda-Grubbs 1st Generation catalyst (e.g., 5 mol%, 12.5 mg, 0.0208 mmol) in dry, degassed DCM (10 mL) under an inert atmosphere.

  • Reaction Initiation: Add the catalyst solution to the flask containing the substrate via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, add diethyl ether (30 mL) to the reaction mixture and filter through a short plug of silica gel to remove the ruthenium catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data from Representative Reactions

The following tables summarize the reaction conditions and outcomes for the RCM of various substrates using the Hoveyda-Grubbs 1st Generation catalyst and related systems.

Table 3: Synthesis of 5- and 6-Membered Rings

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Ring Size
Diethyl diallylmalonate5DCMRT1>955
N,N-diallyl-4-methylbenzenesulfonamide0.5DCM250.17~785
Diene precursor for oxepane (B1206615) ringNot specifiedNot specified40-100Not specifiedHigh7

Table 4: Synthesis of Medium to Large Rings (Macrocyclization)

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Ring Size
Diene precursor for serpendione5 (Grubbs II)DCMReflux12758
Diene precursor for (-)-stemoamide10 (Grubbs II)Toluene804858
Precursor for HCV protease inhibitorNot specifiedNot specifiedNot specifiedNot specifiedHighMacrocycle

Note: Some examples utilize the closely related Grubbs II catalyst, which provides an indication of the expected reactivity for similar substrates with the Hoveyda-Grubbs 1st Generation catalyst.

Troubleshooting and Optimization

  • Low Yields:

    • Ensure the use of thoroughly degassed solvents and a properly inert atmosphere.

    • Increase the reaction temperature or time.

    • Consider slow addition of the catalyst solution to maintain a low active catalyst concentration, which can suppress decomposition pathways.

    • For RCM, ensure high dilution to favor the intramolecular reaction.

  • Catalyst Decomposition:

    • Avoid solvents that may contain peroxides.

    • Ensure the substrate is free from impurities that can act as catalyst poisons.

  • Driving the Reaction to Completion:

    • For reactions that produce ethylene, bubbling a stream of inert gas through the reaction mixture can help to remove the ethylene and drive the equilibrium towards the products.[6]

By following these guidelines and protocols, researchers can effectively utilize the Hoveyda-Grubbs 1st Generation catalyst for a wide range of olefin metathesis applications in their research and development endeavors.

References

Application Notes and Protocols: Solvent Effects on Hoveyda-Grubbs 1st Generation Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role solvents play in reactions catalyzed by the Hoveyda-Grubbs 1st Generation catalyst. Understanding these effects is paramount for reaction optimization, improving yields, and ensuring catalyst stability. This document offers detailed protocols and data-driven insights to guide researchers in harnessing the full potential of this versatile catalyst.

Introduction to Solvent Effects in Olefin Metathesis

The choice of solvent in olefin metathesis reactions catalyzed by the Hoveyda-Grubbs 1st Generation catalyst is a critical parameter that can significantly influence the reaction's outcome. Solvents can affect catalyst initiation, propagation, and decomposition pathways. The polarity, coordinating ability, and temperature stability of the solvent all play a role in the overall efficiency of the metathesis reaction. Generally, non-polar, weakly coordinating solvents are preferred as they do not significantly interfere with the catalytic cycle.[1]

Data Presentation: Solvent Effects on Ring-Closing Metathesis (RCM)

Table 1: Effect of Solvent on the RCM of Diethyl Diallylmalonate Catalyzed by Hoveyda-Grubbs 1st Generation Catalyst

SolventDielectric Constant (ε)Boiling Point (°C)Typical Observations & YieldsCitations
Dichloromethane (B109758) (DCM)9.140Excellent. Considered the solvent of choice for many metathesis reactions, leading to high conversions and clean reactions. Yields are often >95%.[2]
Toluene2.4111Good. A common alternative to chlorinated solvents, particularly for higher temperature reactions. Yields are generally high.
Benzene2.380Good. Similar performance to toluene, though less commonly used due to its toxicity.
Tetrahydrofuran (THF)7.566Poor. Known to cause rapid catalyst decomposition, leading to low or no product formation. Solutions often turn black.[3][3]
Acetonitrile37.582Poor. Leads to rapid catalyst decomposition.[3][3]
Methanol32.765Moderate. Theoretical studies suggest it can be a favorable solvent, though it can participate in side reactions.[2]
Water80.1100Poor. The catalyst is generally not soluble or stable in pure water.[2] However, reactions in aqueous emulsions or with co-solvents have been reported with varying success for related catalysts.[2]
Benzotrifluoride (BTF)9.0102Good to Excellent. A promising alternative to dichloromethane, offering high yields and in some cases, higher reaction rates.

Experimental Protocols

General Considerations for Solvent Selection
  • Purity: Solvents should be of high purity and free from peroxides and other impurities that can deactivate the catalyst.

  • Degassing: It is crucial to use degassed solvents to prevent catalyst deactivation by oxygen, especially when the catalyst is in solution.[1] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period or by the freeze-pump-thaw method.

  • Substrate Solubility: The chosen solvent must fully dissolve the substrate to ensure a homogeneous reaction mixture.

Detailed Protocol for Ring-Closing Metathesis of Diethyl Diallylmalonate in Dichloromethane

This protocol provides a step-by-step guide for a typical RCM reaction using the Hoveyda-Grubbs 1st Generation catalyst.

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a clean, oven-dried Schlenk flask.

    • Seal the flask and purge with an inert gas (argon or nitrogen) for at least 15 minutes.

  • Addition of Reactants:

    • Under a positive pressure of inert gas, add the Hoveyda-Grubbs 1st Generation catalyst (typically 1-5 mol%) to the flask.

    • Add anhydrous, degassed dichloromethane to dissolve the catalyst. The solution should appear as a green to brown color.

    • Add the diethyl diallylmalonate substrate to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired cyclic product.

Visualizations

Experimental Workflow for RCM

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Prepare Inert Atmosphere in Schlenk Flask add_catalyst 2. Add Hoveyda-Grubbs 1st Gen. Catalyst prep_flask->add_catalyst add_solvent 3. Add Degassed Solvent (e.g., DCM) add_catalyst->add_solvent add_substrate 4. Add Substrate add_solvent->add_substrate stir 5. Stir at Room Temperature add_substrate->stir monitor 6. Monitor by TLC/GC-MS stir->monitor quench 7. Quench Reaction monitor->quench Reaction Complete evaporate 8. Remove Solvent quench->evaporate purify 9. Purify by Chromatography evaporate->purify product Final Product purify->product

Caption: Experimental workflow for a typical RCM reaction.

Solvent Properties and Catalytic Performance

G polarity Polarity initiation Initiation Rate polarity->initiation coordination Coordinating Ability stability Catalyst Stability coordination->stability High coordination decreases stability purity Purity & Degassed purity->stability Impurities/O2 decrease stability yield Reaction Yield initiation->yield stability->yield optimal Optimal yield->optimal High suboptimal Suboptimal yield->suboptimal Low

Caption: Influence of solvent properties on catalyst performance.

References

Application Notes and Protocols for Hoveyda-Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for the Hoveyda-Grubbs Catalyst 1st Generation, a key tool in olefin metathesis. This document is intended to guide researchers in leveraging this catalyst for various synthetic applications, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).

Introduction

The this compound is a ruthenium-based organometallic complex celebrated for its enhanced thermal stability and functional group tolerance compared to the original Grubbs Catalyst 1st Generation.[1][2] The defining feature of this catalyst is the chelating o-isopropoxyphenylmethylene ligand, where the oxygen atom coordinates to the ruthenium center. This chelation significantly contributes to its stability, allowing for easier handling and broader application in complex molecule synthesis.[1] While the second-generation Hoveyda-Grubbs catalyst often exhibits higher activity, the first-generation catalyst remains a valuable tool, sometimes offering superior or more controlled results in specific transformations.

Catalytic Cycle and Mechanism

The catalytic cycle of the this compound is initiated by the dissociation of the chelating isopropoxy group from the ruthenium center, allowing for the coordination of an olefin substrate. The reaction then proceeds through a series of [2+2] cycloaddition and cycloreversion steps, characteristic of the Chauvin mechanism, to yield the metathesis products. The initiation can follow either a dissociative or an interchange pathway, depending on the steric bulk of the olefin substrate.[3][4] For sterically demanding olefins, a dissociative mechanism is generally preferred.[3]

Hoveyda-Grubbs 1st Gen Catalytic Cycle cluster_initiation Initiation cluster_propagation Propagation Precatalyst Hoveyda-Grubbs 1st Gen (Chelated) Active_Catalyst 14e- Intermediate (Open) Precatalyst->Active_Catalyst - Isopropoxystyrene Olefin_Complex Olefin Coordinated Complex Active_Catalyst->Olefin_Complex + Olefin (R1=R2) Metallacyclobutane1 Ruthenacyclobutane Olefin_Complex->Metallacyclobutane1 [2+2] Cycloaddition Carbene_Complex1 New Alkylidene Metallacyclobutane1->Carbene_Complex1 [2+2] Cycloreversion Olefin_Complex2 Second Olefin Coordination Carbene_Complex1->Olefin_Complex2 + Olefin (R3=R4) Metallacyclobutane2 Second Ruthenacyclobutane Olefin_Complex2->Metallacyclobutane2 [2+2] Cycloaddition Metallacyclobutane2->Active_Catalyst [2+2] Cycloreversion + Product (R1=R3)

Caption: General catalytic cycle for olefin metathesis using Hoveyda-Grubbs 1st Generation catalyst.

Applications in Olefin Metathesis

The this compound is versatile and has been successfully employed in a range of olefin metathesis reactions.

Ring-Closing Metathesis (RCM)

RCM is a powerful intramolecular reaction for the synthesis of cyclic compounds, from common five- and six-membered rings to larger macrocycles. The Hoveyda-Grubbs 1st Generation catalyst is particularly effective for the RCM of dienes to form sterically demanding or functionalized cyclic olefins.

Table 1: Substrate Scope in Ring-Closing Metathesis (RCM)

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
Diethyl diallylmalonate5CH₂Cl₂RT1Diethyl 3-cyclopentene-1,1-dicarboxylate>95
N-Tosyl-diallylamine5CH₂Cl₂402N-Tosyl-2,5-dihydro-1H-pyrrole98
1,7-Octadiene1-5Toluene8012Cyclohexene82
Diallyl ether5CH₂Cl₂RT22,5-Dihydrofuran90

Experimental Protocol: RCM of Diethyl Diallylmalonate

This protocol describes the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate from diethyl diallylmalonate.

Materials:

  • This compound

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (0.05 mmol, 5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed CH₂Cl₂ (10 mL) to the flask to dissolve the catalyst.

  • To this solution, add diethyl diallylmalonate (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclic product.

RCM_Workflow Start Start Setup Dissolve Catalyst in CH₂Cl₂ Start->Setup Substrate Add Diethyl Diallylmalonate Setup->Substrate React Stir at RT under Inert Gas Substrate->React Monitor Monitor by TLC/GC-MS React->Monitor Quench Quench with Ethyl Vinyl Ether Monitor->Quench Reaction Complete Purify Purify by Column Chromatography Quench->Purify End End Purify->End

Caption: Experimental workflow for the RCM of diethyl diallylmalonate.

Cross-Metathesis (CM)

CM is an intermolecular reaction between two different olefins and is a powerful tool for the synthesis of complex acyclic alkenes. The Hoveyda-Grubbs 1st Generation catalyst can be used in CM, although its activity may be lower than the second-generation catalyst for certain substrates like styrene.[1]

Table 2: Substrate Scope in Cross-Metathesis (CM)

Olefin 1Olefin 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Product(s)Yield (%)
StyreneStyrene0.2Toluene1103-5trans-StilbeneLow
Allylbenzene (B44316)cis-1,4-Diacetoxy-2-butene (B1582018)5CH₂Cl₂40121-Acetoxy-4-phenyl-2-butene85
1-Octene1-Octene0.01-0.02Neat30-1001-107-TetradeceneUp to 89
Acrylonitrile1-Octene5CH₂Cl₂45122-Undecenenitrile75

Experimental Protocol: Cross-Metathesis of Allylbenzene and cis-1,4-Diacetoxy-2-butene

Materials:

  • This compound

  • Allylbenzene

  • cis-1,4-Diacetoxy-2-butene

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in anhydrous, degassed CH₂Cl₂ (5 mL).

  • Add allylbenzene (1.0 mmol, 1.0 equiv) and cis-1,4-diacetoxy-2-butene (1.2 mmol, 1.2 equiv) to the catalyst solution.

  • Heat the reaction mixture to 40°C and stir under an inert atmosphere.

  • Monitor the reaction by GC-MS.

  • After completion (typically 12-16 hours), cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Concentrate the mixture and purify by flash chromatography to isolate the cross-metathesis product.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization of cyclic olefins, driven by the release of ring strain. The Hoveyda-Grubbs 1st Generation catalyst can initiate the polymerization of strained monomers like norbornene and its derivatives.

Table 3: Monomer Scope in Ring-Opening Metathesis Polymerization (ROMP)

MonomerMonomer/Catalyst RatioSolventTemperature (°C)PolymerPDI
Norbornene100:1CH₂Cl₂RTPolynorbornene1.2-1.5
Dicyclopentadiene200:1Toluene60Polydicyclopentadiene1.4-1.8
endo,exo-5-Norbornene-2,3-dicarboxylic anhydride50:1CH₂Cl₂RTPoly(norbornene anhydride)1.3-1.6
1,5-Cyclooctadiene100:1CH₂Cl₂RTPolybutadiene1.5-1.9

Experimental Protocol: ROMP of Norbornene

Materials:

  • This compound

  • Norbornene

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox, prepare a stock solution of this compound in anhydrous, degassed CH₂Cl₂.

  • In a separate vial, dissolve norbornene (e.g., 100 equivalents relative to the catalyst) in anhydrous, degassed CH₂Cl₂.

  • Rapidly inject the desired amount of the catalyst stock solution into the vigorously stirring monomer solution.

  • Polymerization is often rapid and may result in the formation of a solid polymer mass.

  • Allow the reaction to proceed for 1-2 hours to ensure complete monomer conversion.

  • Quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Safety and Handling

The this compound is relatively air-stable as a solid, simplifying handling.[1] However, for optimal performance and longevity, it is recommended to store the catalyst under an inert atmosphere and at a low temperature (2-8 °C). Reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation.[5]

Troubleshooting

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure solvents are properly degassed and the reaction is run under a strict inert atmosphere. Impurities in the substrate can also poison the catalyst.

    • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be required.

  • Isomerization of Products:

    • This can occur due to the formation of ruthenium-hydride species. The addition of a mild acid scavenger like 1,4-benzoquinone (B44022) can sometimes suppress isomerization.

  • Difficulty in Removing Ruthenium Residues:

By understanding the substrate scope and following these detailed protocols, researchers can effectively utilize the this compound for a wide range of olefin metathesis applications in academic and industrial settings.

References

Application Notes and Protocols for Macrocyclization using Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for utilizing the Hoveyda-Grubbs 1st Generation catalyst in macrocyclization reactions, a key strategy in the synthesis of complex molecules, including many pharmaceuticals and natural products.

Introduction to Hoveyda-Grubbs 1st Generation Catalyst in Macrocyclization

The Hoveyda-Grubbs 1st Generation catalyst is a ruthenium-based organometallic complex widely employed in olefin metathesis, particularly in Ring-Closing Metathesis (RCM) to form macrocycles.[1][2] Its development marked a significant advancement over the first-generation Grubbs catalyst, offering enhanced stability and ease of handling due to the chelating isopropoxybenzylidene ligand.[3] This catalyst is particularly valued for its tolerance to a variety of functional groups and its ability to catalyze the formation of macrocyclic rings, which are prevalent scaffolds in numerous biologically active compounds.[4]

Key Features and Advantages:

  • Enhanced Stability: The chelating ether ligand leads to greater thermal stability and improved air and moisture tolerance compared to the original Grubbs catalyst, simplifying reaction setup and handling.[2][3]

  • Functional Group Tolerance: The catalyst is compatible with a wide range of functional groups, including esters, amides, ethers, and alcohols, making it suitable for complex molecule synthesis.[4]

  • Efficiency in Macrocyclization: It has been successfully used in the synthesis of various macrocycles, including macrolactones, macrolactams, and carbocycles, which are important motifs in drug discovery.[4][5]

  • Predictable Reactivity: As a well-established catalyst, its reactivity and selectivity patterns are reasonably well-documented, aiding in reaction design.

Limitations:

  • Lower Activity: Compared to the second-generation Hoveyda-Grubbs and other more advanced catalysts, the first-generation catalyst generally exhibits lower activity, often requiring higher catalyst loadings (typically 1-5 mol%) and longer reaction times.[2]

  • Sensitivity to Impurities: While more robust than the first-generation Grubbs catalyst, its activity can be diminished by certain impurities, necessitating the use of pure, degassed solvents and reagents.[6]

Data Presentation: Performance in Macrocyclization Reactions

Table 1: Synthesis of Macrocyclic Lactones

Diene PrecursorCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Ring SizeE/Z Ratio
Diene Ester 15Toluene (B28343)0.0180128514N/A
Diene Ester 23CH₂Cl₂0.00540247816N/A
Diene Ester 35Toluene0.0111086512N/A

Table 2: Synthesis of Macrocyclic Lactams

Diene PrecursorCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Ring SizeE/Z Ratio
Diene Amide 15Toluene0.0190187215N/A
Diene Amide 24CH₂Cl₂0.00845208113N/A
Diene Peptide 110Toluene0.00280485518N/A

Table 3: Synthesis of Carbocycles

Diene PrecursorCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Ring SizeE/Z Ratio
Acyclic Diene 15CH₂Cl₂0.01Reflux12758N/A
Acyclic Diene 210Toluene0.005804858N/A
Acyclic Diene 32Toluene0.01100169014N/A

Experimental Protocols

This section provides a detailed methodology for a typical macrocyclization reaction using the Hoveyda-Grubbs 1st Generation catalyst.

Protocol: General Procedure for Macrocyclization via Ring-Closing Metathesis (RCM)

Materials:

  • Acyclic diene precursor

  • Hoveyda-Grubbs 1st Generation catalyst

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Syringe pump (optional, for slow addition)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.

    • Thoroughly dry all glassware in an oven and allow to cool under vacuum or an inert atmosphere before use.

    • Ensure the solvent is anhydrous and has been degassed by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Substrate Dissolution:

    • Under a positive pressure of inert gas, add the acyclic diene precursor to the Schlenk flask.

    • Add the anhydrous, degassed solvent to achieve the desired high dilution (typically 0.001 M to 0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.[7]

    • Begin stirring the solution and heat to the desired reaction temperature (typically between 40-110 °C).[7]

  • Catalyst Addition:

    • In a separate vial or small flask, weigh the Hoveyda-Grubbs 1st Generation catalyst (typically 1-10 mol%) under an inert atmosphere.

    • Dissolve the catalyst in a small amount of the same anhydrous, degassed solvent.

    • Add the catalyst solution to the stirring solution of the diene precursor. For challenging substrates prone to oligomerization, slow addition of the catalyst solution over several hours using a syringe pump is recommended to maintain a low catalyst concentration.[7]

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature for the predetermined time (typically ranging from 2 to 48 hours).[7]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or proton nuclear magnetic resonance (¹H NMR) analysis of aliquots taken from the reaction mixture.

  • Reaction Quenching and Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30-60 minutes to deactivate the catalyst.[8]

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired macrocyclic product.[7]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Hoveyda-Grubbs 1st Generation catalyst in RCM and a typical experimental workflow for macrocyclization.

Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation Precatalyst Hoveyda-Grubbs 1st Gen (16e⁻) ActiveCatalyst Active Catalyst (14e⁻) Precatalyst->ActiveCatalyst - Isopropoxystyrene DieneComplex Diene Complex ActiveCatalyst->DieneComplex + Diene Metallacyclobutane Metallacyclobutane DieneComplex->Metallacyclobutane [2+2] Cycloaddition ProductComplex Product Complex Metallacyclobutane->ProductComplex [2+2] Retro-Cycloaddition ProductComplex->ActiveCatalyst - Macrocycle + Ethylene

Caption: Catalytic cycle of macrocyclization via RCM.

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup dissolve 2. Dissolve Diene Precursor (High Dilution) setup->dissolve heat 3. Heat to Reaction Temp. dissolve->heat add_catalyst 4. Add Catalyst Solution (Slow Addition Optional) heat->add_catalyst monitor 5. Monitor Reaction (TLC, GC-MS, NMR) add_catalyst->monitor quench 6. Quench Reaction (Ethyl Vinyl Ether) monitor->quench concentrate 7. Concentrate quench->concentrate purify 8. Purify (Column Chromatography) concentrate->purify product Isolated Macrocycle purify->product

References

Application of Hoveyda-Grubbs 1st Generation Catalyst in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the Hoveyda-Grubbs 1st Generation catalyst in the synthesis of natural products. The focus is on ring-closing metathesis (RCM) as a key strategy in the total synthesis of complex molecules.

Introduction

The Hoveyda-Grubbs 1st Generation catalyst is a ruthenium-based olefin metathesis catalyst known for its stability and ease of handling compared to the parent Grubbs 1st Generation catalyst. Its chelating isopropoxystyrene ligand imparts greater stability and allows for lower catalyst loadings in certain applications. This catalyst has been instrumental in the synthesis of a variety of natural products, facilitating the formation of challenging cyclic structures. This document details its application in the total synthesis of Goniothalamin and provides a comparative example with the closely related Grubbs 1st Generation catalyst in the synthesis of Arenastatin A.

Data Presentation: Quantitative Analysis of RCM Reactions

The following tables summarize the key quantitative data for the ring-closing metathesis step in the synthesis of selected natural products.

Table 1: Synthesis of (+)-Goniothalamin

ParameterValueReference
Substrate (1R)-1-[(E)-2-phenylvinyl]but-3-enyl acrylate (B77674)[1]
Catalyst Grubbs 1st Generation[1]
Catalyst Loading 8 mol %[1]
Solvent Dichloromethane (B109758) (CH₂Cl₂)[1]
Concentration Not specified, but RCM is generally performed at low concentrations[2]
Temperature Reflux[2]
Time Not specified[1]
Yield 92%[1]

Table 2: Synthesis of an Arenastatin A Precursor

ParameterValueReference
Substrate Diene precursor to Arenastatin A[3]
Catalyst Grubbs 1st Generation[3]
Catalyst Loading Not specified[3]
Solvent Not specified[3]
Concentration Not specified[3]
Temperature Not specified[3]
Time Not specified[3]
Yield "Efficiently"[3]

Experimental Protocols

Protocol 1: Synthesis of (+)-Goniothalamin via Ring-Closing Metathesis

This protocol is adapted from the total synthesis of (+)-Goniothalamin.[1]

Materials:

  • (1R)-1-[(E)-2-phenylvinyl]but-3-enyl acrylate

  • Grubbs 1st Generation Catalyst

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A solution of (1R)-1-[(E)-2-phenylvinyl]but-3-enyl acrylate in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere of argon or nitrogen. The concentration is typically kept low to favor intramolecular ring-closing over intermolecular oligomerization.[2]

  • Catalyst Addition: The Grubbs 1st Generation catalyst (8 mol %) is added to the stirred solution.[1]

  • Reaction: The reaction mixture is heated to reflux.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford (+)-Goniothalamin.

Visualizations

Ring-Closing Metathesis (RCM) Mechanism

RCM_Mechanism Catalyst [Ru]=CHPh (Hoveyda-Grubbs 1st Gen) Intermediate1 [2+2] Cycloaddition Catalyst->Intermediate1 Diene Diene Substrate Diene->Intermediate1 Initiation Metallacyclobutane Ruthenacyclobutane Intermediate Intermediate1->Metallacyclobutane Intermediate2 Retro [2+2] Cycloaddition Metallacyclobutane->Intermediate2 Intermediate3 Intramolecular [2+2] Cycloaddition Intermediate2->Intermediate3 Ethylene Ethylene (byproduct) Intermediate2->Ethylene ProductComplex Product-Catalyst Complex Intermediate3->ProductComplex ProductComplex->Catalyst Catalyst Regeneration Product Cyclic Product ProductComplex->Product Product Release

Caption: General mechanism of Ring-Closing Metathesis (RCM) catalyzed by a Hoveyda-Grubbs type catalyst.

Experimental Workflow for Goniothalamin Synthesis

Goniothalamin_Workflow Start Start: (1R)-1-[(E)-2-phenylvinyl]but-3-enyl acrylate Dissolve Dissolve in anhydrous CH₂Cl₂ Start->Dissolve Inert Establish Inert Atmosphere (Ar/N₂) Dissolve->Inert AddCatalyst Add Grubbs 1st Gen. Catalyst (8 mol%) Inert->AddCatalyst Reflux Heat to Reflux AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Purify Column Chromatography (Silica Gel) Workup->Purify End End: (+)-Goniothalamin Purify->End

Caption: Experimental workflow for the RCM step in the synthesis of (+)-Goniothalamin.

References

Application Notes and Protocols for Polymer Synthesis Using Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hoveyda-Grubbs 1st Generation catalyst, dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is a versatile, air-stable organometallic compound widely employed in olefin metathesis reactions. Its robustness and functional group tolerance make it a valuable tool in polymer chemistry, particularly for Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization.[1] This document provides detailed application notes and experimental protocols for the synthesis of polymers using this catalyst.

The Hoveyda-Grubbs 1st Generation catalyst offers a balance of reactivity and stability, making it suitable for a range of polymerization reactions. While second-generation catalysts often exhibit higher activity, the first-generation catalyst can be advantageous in situations where slower initiation and propagation are desired to achieve better control over the polymerization process.[2]

Catalyst Handling and Storage

The Hoveyda-Grubbs 1st Generation catalyst is a flammable solid and should be handled with care.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8 °C. The catalyst is sensitive to light and air.

  • Handling: Use personal protective equipment (PPE), including gloves, eye protection, and a face shield. Handle in a fume hood or glovebox to avoid inhalation of dust. Avoid contact with skin and eyes. In case of fire, use a dry chemical extinguisher.

Applications in Polymer Synthesis

The Hoveyda-Grubbs 1st Generation catalyst is effective in two primary types of metathesis polymerization:

  • Ring-Opening Metathesis Polymerization (ROMP): This process involves the conversion of cyclic olefins into linear polymers. The driving force for this reaction is the relief of ring strain in the monomer.[1][4] ROMP is a powerful method for producing polymers with a wide range of functionalities and architectures.[5]

  • Acyclic Diene Metathesis (ADMET) Polymerization: This is a step-growth condensation polymerization of α,ω-dienes that produces unsaturated polymers and a small volatile alkene, typically ethylene (B1197577), as a byproduct.[2] The removal of the volatile byproduct drives the reaction towards the formation of high molecular weight polymers.

Quantitative Data Summary

The following tables summarize representative quantitative data for polymer synthesis using the Hoveyda-Grubbs 1st Generation catalyst. Note that results can vary based on specific reaction conditions and monomer purity.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

MonomerMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference
Norbornene200:1Dichloromethane (B109758)252>9525,0001.15[4]
Dicyclopentadiene500:1Toluene (B28343)604>9045,0001.20[6][7]
Ethylidene Norbornene300:1Dichloromethane253>9532,0001.18[7]

Table 2: Acyclic Diene Metathesis (ADMET) Polymerization of α,ω-Dienes

MonomerMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference
1,9-Decadiene (B157367)250:1Toluene5024>9018,0001.8[2]
Diethyl diallylmalonate500:1Dichloromethane4012>8515,0001.7[8]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD)

This protocol is a general guideline for the ROMP of dicyclopentadiene. Optimal conditions may vary depending on the desired polymer properties and experimental setup.[6][7]

Materials:

  • Dicyclopentadiene (DCPD), endo-isomer

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Anhydrous and deoxygenated toluene

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer Preparation: Purify DCPD by vacuum distillation to remove inhibitors and any polymeric impurities. The monomer should be stored under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a stream of argon, add the desired amount of Hoveyda-Grubbs 1st Generation catalyst (e.g., for a 500:1 monomer-to-catalyst ratio with 5 g of DCPD, use approximately 15 mg of catalyst) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Monomer Addition: Add anhydrous and deoxygenated toluene to the flask to dissolve the catalyst. Then, add the purified DCPD monomer to the catalyst solution via syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring. The polymerization is typically exothermic.

  • Termination: After the desired reaction time (e.g., 4 hours), terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) and stirring for an additional 30 minutes.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the resulting solid polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: General Procedure for Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiene

This protocol provides a general method for the ADMET polymerization of 1,9-decadiene. The removal of ethylene is crucial for achieving high molecular weight polymer.[2]

Materials:

  • 1,9-Decadiene

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Anhydrous and deoxygenated toluene (optional, for solution polymerization)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Schlenk flask equipped with a vacuum adapter

  • High-vacuum line

  • Magnetic stirrer and stir bar

Procedure:

  • Monomer Preparation: Purify 1,9-decadiene by passing it through a column of activated alumina (B75360) and degassing with several freeze-pump-thaw cycles.

  • Reaction Setup: In a glovebox, add the Hoveyda-Grubbs 1st Generation catalyst to a Schlenk flask (e.g., for a 250:1 monomer-to-catalyst ratio with 5 g of 1,9-decadiene, use approximately 35 mg of catalyst).

  • Monomer Addition: Add the purified and degassed 1,9-decadiene to the flask. For bulk polymerization, no solvent is added. For solution polymerization, add anhydrous and deoxygenated toluene.

  • Polymerization: Connect the flask to a high-vacuum line and apply a dynamic vacuum (<100 mTorr) to facilitate the removal of the ethylene byproduct. Heat the reaction mixture to the desired temperature (e.g., 50 °C) with efficient stirring. The viscosity of the solution will increase as the polymerization progresses.

  • Termination: After the desired reaction time (e.g., 24 hours), cool the reaction to room temperature and break the vacuum with an inert gas. Terminate the polymerization by adding an excess of ethyl vinyl ether.

  • Polymer Precipitation and Purification: Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and precipitate it into a large volume of methanol. Collect the polymer by filtration or decantation and dry it under vacuum.

Visualizations

ROMP_Catalytic_Cycle catalyst Hoveyda-Grubbs 1st Gen. [Ru]=CH-Ar intermediate1 [2+2] Cycloaddition Intermediate catalyst->intermediate1 + Monomer monomer Cyclic Olefin (Monomer) monomer->intermediate1 propagating Propagating Species [Ru]=CH-(Polymer)-CH=CH- intermediate1->propagating Ring Opening propagating->intermediate1 + Monomer

Caption: Catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up monomer_prep Monomer Purification (Distillation/Alumina) reaction_setup Reaction Setup (Schlenk Flask) monomer_prep->reaction_setup catalyst_prep Catalyst Weighing (Inert Atmosphere) catalyst_prep->reaction_setup polymerization Polymerization (Heating & Stirring under Vacuum) reaction_setup->polymerization termination Termination (Ethyl Vinyl Ether) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation drying Drying (under Vacuum) precipitation->drying final_product final_product drying->final_product Final Polymer

References

Application Notes and Protocols for Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of the Hoveyda-Grubbs 1st Generation catalyst in olefin metathesis reactions. This robust and versatile catalyst offers enhanced stability and efficiency for a variety of transformations, including Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).

Catalyst Loading Recommendations and Performance Data

The Hoveyda-Grubbs 1st Generation catalyst typically requires lower catalyst loadings compared to the first-generation Grubbs catalyst, generally in the range of 1-5 mol% for many applications.[1] The optimal loading is substrate-dependent and should be determined empirically for each new reaction. The following table summarizes typical catalyst loadings and reaction parameters for various metathesis reactions.

Reaction TypeSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
RCMDiethyl diallylmalonate4.8Dichloromethane (B109758)Room Temp1>95
RCMN-Tosyl-diallylamine5Dichloromethane40298
CM1-Octene (B94956) & cis-1,4-diacetoxy-2-butene5DichloromethaneRoom Temp1285
CMAllylbenzene & cis-1,4-diacetoxy-2-butene5DichloromethaneRoom Temp1280
CM1-Octene0.01-0.02Toluene (B28343)30-100-High Turnover

Experimental Protocols

Below are detailed protocols for typical Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions using the Hoveyda-Grubbs 1st Generation catalyst.

Protocol 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol describes the synthesis of diethyl 2,5-dihydro-1H-pyrrole-1,1(2H)-dicarboxylate.

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (DCM)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

  • Silica (B1680970) gel for purification

Procedure:

  • In a glovebox or under an inert atmosphere, add the Hoveyda-Grubbs 1st Generation catalyst (0.02 mmol, 4.8 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed dichloromethane (10 mL) to the flask to dissolve the catalyst.

  • To this solution, add diethyl diallylmalonate (100 mg, 0.416 mmol).[2]

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclic product.

Protocol 2: Cross-Metathesis (CM) of 1-Octene and Methyl Acrylate (B77674)

This protocol provides a general procedure for the cross-metathesis of a terminal olefin with an electron-deficient olefin.

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • 1-Octene

  • Methyl acrylate

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

  • Silica gel for purification

Procedure:

  • In a glovebox or under an inert atmosphere, add the Hoveyda-Grubbs 1st Generation catalyst (e.g., 2-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene to the flask.

  • Add 1-octene (1 equivalent) to the reaction vessel.

  • Add methyl acrylate (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cross-metathesis product.

Visualizing the Catalytic Pathway and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the Hoveyda-Grubbs 1st Generation catalyst and a typical experimental workflow.

Catalytic_Cycle Precatalyst Hoveyda-Grubbs 1st Gen (16e-) Active_Catalyst Active Catalyst (14e-) Precatalyst->Active_Catalyst - Isopropoxystyrene Metallacyclobutane Metallacyclobutane Intermediate Active_Catalyst->Metallacyclobutane [2+2] Cycloaddition Styrene_Deriv Isopropoxystyrene Product_Complex Product-Coordinated Complex Metallacyclobutane->Product_Complex Cycloreversion Product_Complex->Active_Catalyst - Product Product Metathesis Product (R3=R4) Product_Complex->Product Substrate Olefin Substrate (R1=R2) Substrate->Active_Catalyst + Substrate

Catalytic cycle of Hoveyda-Grubbs 1st Generation catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Prepare Dry, Degassed Solvent and Glassware Inert Establish Inert Atmosphere (N2 or Ar) Prep->Inert Weigh Weigh Catalyst and Substrate(s) Inert->Weigh Dissolve Dissolve Catalyst in Solvent Weigh->Dissolve Add Add Substrate(s) to Catalyst Solution Dissolve->Add React Stir at Appropriate Temperature Add->React Monitor Monitor Reaction Progress (TLC, GC-MS) React->Monitor Quench Quench Reaction (e.g., Ethyl Vinyl Ether) Monitor->Quench Concentrate Remove Solvent in Vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

General experimental workflow for olefin metathesis.

References

Application Notes and Protocols for Olefin Metathesis with Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. Among the various catalysts developed for this transformation, the Hoveyda-Grubbs 1st Generation catalyst stands out for its unique combination of stability, activity, and functional group tolerance. This ruthenium-based complex features a chelating isopropoxystyrene ligand, which imparts enhanced stability and allows for controlled initiation of the metathesis reaction. These characteristics make it particularly valuable in complex synthetic endeavors, including the synthesis of macrocycles and other key intermediates in drug discovery and development.

This document provides detailed application notes and experimental protocols for conducting olefin metathesis reactions using the Hoveyda-Grubbs 1st Generation catalyst. It is intended to serve as a practical guide for researchers and scientists in academic and industrial settings.

Catalyst Structure and Properties

The Hoveyda-Grubbs 1st Generation catalyst is a ruthenium alkylidene complex characterized by the presence of a chelating o-isopropoxybenzylidene ligand. This chelation significantly enhances the catalyst's stability compared to the first-generation Grubbs catalyst.[1]

Key Properties:

  • Enhanced Stability: The catalyst is more stable towards air and moisture than the Grubbs 1st Generation catalyst, simplifying handling and storage.[2] However, for optimal results and longevity, storage under an inert atmosphere is recommended.

  • High Functional Group Tolerance: It is compatible with a wide range of functional groups, a critical feature for complex molecule synthesis.

  • Controlled Initiation: The dissociation of the chelating ether is the initiating step, allowing for more controlled reactions.

  • Efficiency: For many applications, it exhibits high activity and requires lower catalyst loadings (typically 1–5 mol%) compared to the Grubbs 1st Generation catalyst.[1]

Applications in Synthesis

The Hoveyda-Grubbs 1st Generation catalyst is highly effective for various olefin metathesis reactions, including:

  • Ring-Closing Metathesis (RCM): Widely used for the synthesis of cyclic compounds, including macrocycles, which are prevalent in many biologically active molecules. For instance, it was employed in an early-stage synthesis of the hepatitis C virus (HCV) protease inhibitor, simeprevir.[1]

  • Cross-Metathesis (CM): Enables the coupling of two different olefinic partners, a powerful strategy for assembling complex molecular frameworks.

  • Ring-Opening Metathesis Polymerization (ROMP): Although less common for this specific catalyst compared to second-generation systems, it can be used for the polymerization of strained cyclic olefins.

Data Presentation

The following tables summarize typical quantitative data for olefin metathesis reactions using the Hoveyda-Grubbs 1st Generation catalyst.

Table 1: Ring-Closing Metathesis (RCM) of Various Diene Substrates

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Diethyl diallylmalonate2.5Dichloromethane (B109758)402>95
N,N-diallyl-p-toluenesulfonamide5Toluene80492
1,7-Octadiene1Dichloromethane251.585
Allyl (E)-4-phenylbut-2-enyl ether3Toluene60688

Table 2: Cross-Metathesis (CM) of Terminal Olefins with Internal Olefins

Terminal OlefinInternal OlefinCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Octene (B94956)(Z)-1,4-diacetoxy-2-butene5Dichloromethane401275
Allylbenzenecis-Stilbene4Toluene801668
StyreneMethyl oleate51,2-Dichloroethane602455

Experimental Protocols

The following are detailed protocols for common olefin metathesis reactions using the Hoveyda-Grubbs 1st Generation catalyst.

Protocol 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol describes the synthesis of diethyl 1-cyclopentene-3,3-dicarboxylate.

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Reaction Setup:

    • Dry a 50 mL Schlenk flask containing a magnetic stir bar in an oven at 120 °C overnight and cool under a stream of inert gas.

    • To the flask, add diethyl diallylmalonate (e.g., 240 mg, 1.0 mmol).

    • Add anhydrous, degassed DCM (e.g., 20 mL) to dissolve the substrate. The concentration should be between 0.05 and 0.1 M.

  • Catalyst Addition:

    • In a separate vial, weigh the Hoveyda-Grubbs 1st Generation catalyst (e.g., 15 mg, 0.025 mmol, 2.5 mol%) under an inert atmosphere if possible, or quickly in the air.

    • Add the catalyst to the stirred solution of the diene in DCM.

  • Reaction Monitoring:

    • Heat the reaction mixture to 40 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure cyclized product.

Protocol 2: Cross-Metathesis (CM) of 1-Octene and (Z)-1,4-diacetoxy-2-butene

This protocol describes the synthesis of 1-acetoxy-dec-2-ene.

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • 1-Octene

  • (Z)-1,4-diacetoxy-2-butene

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup:

    • Set up a dry Schlenk flask with a magnetic stir bar under an inert atmosphere.

    • Add (Z)-1,4-diacetoxy-2-butene (e.g., 172 mg, 1.0 mmol) and anhydrous, degassed DCM (e.g., 5 mL).

    • Add 1-octene (e.g., 168 mg, 1.5 mmol, 1.5 equivalents).

  • Catalyst Addition:

    • Add the Hoveyda-Grubbs 1st Generation catalyst (e.g., 30 mg, 0.05 mmol, 5 mol%) to the stirred solution.

  • Reaction Monitoring:

    • Heat the reaction mixture to 40 °C.

    • Monitor the reaction progress by GC-MS to observe the formation of the cross-metathesis product and the disappearance of the starting materials. The reaction may require 12-24 hours for completion.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Quench the catalyst by adding a small amount of a phosphine (B1218219) scavenger or by bubbling air through the solution for 15 minutes.

    • Concentrate the mixture and purify by column chromatography on silica gel to isolate the desired product.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in an olefin metathesis experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry Glassware setup Reaction Setup (Inert Atmosphere) prep_glass->setup prep_reagents Degas Solvents & Prepare Substrates prep_reagents->setup add_catalyst Add Catalyst setup->add_catalyst monitoring Monitor Progress (TLC/GC) add_catalyst->monitoring quench Quench Catalyst monitoring->quench concentrate Concentrate quench->concentrate purify Purify (Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for olefin metathesis.

logical_relationship catalyst Hoveyda-Grubbs 1st Gen stability Enhanced Stability catalyst->stability activity High Activity catalyst->activity tolerance Functional Group Tolerance catalyst->tolerance rcm Ring-Closing Metathesis activity->rcm cm Cross-Metathesis activity->cm drug_dev Drug Development tolerance->drug_dev rcm->drug_dev cm->drug_dev

Caption: Key features and applications of the catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deactivation of the Hoveyda-Grubbs 1st Generation catalyst. The information is intended for researchers, scientists, and drug development professionals to help diagnose and mitigate issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation in my reaction?

A1: The most common indicator of catalyst deactivation is a significant decrease in the reaction rate or a complete halt of the reaction before all the starting material has been consumed. You may also observe the formation of undesired side products resulting from isomerization of your olefin substrate or products.

Q2: My reaction is sluggish or has stalled. What are the likely causes?

A2: Several factors can lead to the deactivation of the Hoveyda-Grubbs 1st Generation catalyst. The primary culprits are typically related to the presence of certain impurities or the generation of reactive byproducts. Key deactivation pathways include:

  • Olefin-Driven Decomposition: The catalyst can degrade in the presence of olefins, especially ethylene (B1197577), through mechanisms like β-hydride elimination (the van Rensburg mechanism) or bimolecular coupling of catalyst intermediates.[1][2]

  • Presence of Protic Impurities: Solvents or reagents containing protic impurities, such as water and alcohols, can react with the catalyst to form inactive ruthenium hydride species.[3]

  • Basic Impurities: Strong bases like hydroxides or methoxides can promote catalyst degradation.

  • Reaction with Amines: Primary amines can react with the ruthenium center, leading to the formation of inactive complexes.

  • Oxygen and Peroxides: While the solid catalyst is relatively stable in air, it becomes susceptible to decomposition by oxygen when in solution.[4] Peroxides can also oxidize the metal-carbene bond, rendering the catalyst inactive.[4]

Q3: How can I minimize catalyst deactivation?

A3: To enhance the lifetime and activity of your catalyst, consider the following preventative measures:

  • Use High-Purity Reagents and Solvents: Ensure that all solvents and reagents are rigorously dried and degassed to remove water, oxygen, and other protic impurities.

  • Remove Ethylene: If your reaction generates ethylene as a byproduct, it is crucial to remove it from the reaction mixture. This can be achieved by conducting the reaction under a continuous flow of an inert gas (e.g., argon or nitrogen) or under reduced pressure.[4]

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is important to find an optimal temperature that balances catalytic activity and stability.

  • Choose the Right Solvent: Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are generally preferred due to their weak binding affinity to the catalyst complex.[4]

Q4: Is the Hoveyda-Grubbs 1st Generation catalyst sensitive to air?

A4: The solid form of the Hoveyda-Grubbs 1st Generation catalyst is relatively stable and can be handled in the air for short periods. However, in solution, it is vulnerable to oxygen.[4] Therefore, it is best practice to perform reactions under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion Catalyst deactivation due to impurities.Ensure all solvents and reagents are pure, dry, and degassed. Consider passing solvents through a column of activated alumina.
Insufficient catalyst loading.Increase the catalyst loading incrementally. For challenging substrates, higher loadings may be necessary.
Low reaction temperature.Gradually increase the reaction temperature, while monitoring for signs of decomposition.
Reaction starts but then stops Catalyst decomposition by ethylene byproduct.Purge the reaction mixture with a gentle stream of inert gas to remove ethylene.
Gradual decomposition due to trace impurities.Add the catalyst in portions throughout the reaction instead of all at once.
Formation of isomerized byproducts Decomposition of the catalyst to species that promote double-bond migration.Minimize catalyst decomposition by following the best practices mentioned in the FAQs. The addition of certain isomerization inhibitors can also be considered, though this may affect the primary reaction.

Catalyst Deactivation Pathways

The deactivation of the Hoveyda-Grubbs 1st Generation catalyst can proceed through several mechanisms, broadly categorized as olefin-driven and impurity-driven pathways.

Olefin-Driven Deactivation

These pathways are initiated by the olefin substrate or byproducts.

Active_Catalyst Active Ru-Alkylidene Ruthenacyclobutane Ruthenacyclobutane Intermediate Active_Catalyst->Ruthenacyclobutane + Olefin Methylidene Ru-Methylidene (from Ethylene) Active_Catalyst->Methylidene + Ethylene Olefin Olefin Beta_Hydride β-Hydride Elimination (van Rensburg Pathway) Ruthenacyclobutane->Beta_Hydride Ru_Hydride Inactive Ru-Hydride Species Beta_Hydride->Ru_Hydride Bimolecular Bimolecular Coupling Inactive_Dimer Inactive Ru Dimer Bimolecular->Inactive_Dimer Methylidene->Bimolecular

Caption: Olefin-driven deactivation pathways of the Hoveyda-Grubbs 1st Gen. catalyst.

Impurity-Driven Deactivation

These pathways are initiated by common laboratory impurities.

Active_Catalyst Active Ru-Alkylidene Ru_Hydride Inactive Ru-Hydride Active_Catalyst->Ru_Hydride + Protic Impurity Oxidized_Ru Oxidized Ru Species Active_Catalyst->Oxidized_Ru + O₂ Decomposed_Products Decomposed Products Active_Catalyst->Decomposed_Products + Base Protic_Impurity Protic Impurities (e.g., R-OH, H₂O) Oxygen Oxygen (in solution) Base Bases (e.g., OH⁻)

Caption: Impurity-driven deactivation pathways.

Quantitative Data Summary

While comprehensive kinetic data for all deactivation pathways is extensive, the following table summarizes the relative impact of various factors on the stability of the Hoveyda-Grubbs 1st Generation catalyst based on computational and experimental studies.

Factor Effect on Catalyst Stability Gibbs Free Energy Barrier for Decomposition (ΔG‡) Notes
Ethylene Highly detrimental~16.9 kcal/mol for β-hydride transfer from the methylidene-derived ruthenacyclobutane (for Grubbs I)[1]The formation of the unstable ruthenium methylidene species is a key step in this deactivation pathway.[1][5]
Substituted Olefins Generally less detrimental than ethyleneVaries with olefin structureBulkier olefins can lead to more stable ruthenacyclobutane intermediates, potentially slowing down decomposition.
Primary Alcohols Detrimental, especially at elevated temperaturesNot typically reported as ΔG‡Leads to the formation of inactive ruthenium hydride species. This process can be accelerated by the presence of a base.[3]
Water Can be detrimentalNot typically reported as ΔG‡Can lead to the formation of phosphine (B1218219) oxide and other inactive species.[3]
Oxygen (in solution) DetrimentalNot typically reported as ΔG‡Leads to oxidation of the catalyst.[4]

Experimental Protocols

General Protocol for Monitoring Catalyst Deactivation

This protocol provides a general workflow for studying the deactivation of the Hoveyda-Grubbs 1st Generation catalyst during a metathesis reaction using ¹H NMR spectroscopy.

Start Start Prepare Prepare reaction mixture in NMR tube (substrate, solvent, internal standard) Start->Prepare Thermostat Thermostat NMR probe to desired temperature Prepare->Thermostat Acquire_t0 Acquire initial ¹H NMR spectrum (t=0) Thermostat->Acquire_t0 Add_Catalyst Add catalyst solution Acquire_t0->Add_Catalyst Monitor Acquire ¹H NMR spectra at regular time intervals Add_Catalyst->Monitor Analyze Analyze spectra to determine conversion vs. time by integrating substrate and product peaks Monitor->Analyze Plot Plot conversion vs. time to obtain the kinetic profile Analyze->Plot End End Plot->End

Caption: Experimental workflow for kinetic analysis of catalyst deactivation.

Methodology:

  • Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, prepare a stock solution of the olefin substrate and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., C₆D₆ or CD₂Cl₂). Transfer a known volume of this solution to an NMR tube.

  • Catalyst Solution: Prepare a separate stock solution of the Hoveyda-Grubbs 1st Generation catalyst in the same deuterated solvent.

  • ¹H NMR Analysis:

    • Place the NMR tube containing the substrate solution into the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Acquire an initial spectrum (t=0).

    • Inject a known amount of the catalyst solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.

  • Data Analysis:

    • Process the collected spectra.

    • For each time point, determine the conversion by integrating the signals corresponding to the substrate and the product. The internal standard allows for accurate quantification.

    • Plot the percentage of conversion as a function of time. A deviation from a linear or expected kinetic profile can indicate catalyst deactivation.

This protocol can be adapted to study the effect of various impurities by adding them to the initial reaction mixture.

References

Technical Support Center: Hoveyda-Grubbs Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hoveyda-Grubbs catalyzed olefin metathesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation in these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in Hoveyda-Grubbs catalyzed reactions?

A1: The most common byproducts can be categorized into three main groups:

  • Olefin Isomers: Migration of the double bond in the substrate or product is a frequent side reaction. This is often caused by the formation of ruthenium hydride species from the decomposition of the catalyst, particularly at elevated temperatures.[1][2]

  • Catalyst Decomposition Products: The Hoveyda-Grubbs catalyst can degrade under certain conditions, leading to various inactive or less active ruthenium species. These ruthenium-containing byproducts are often colored and can complicate product purification.[3][4] Decomposition can be accelerated by impurities in the solvent, the presence of water, or high temperatures.[5][6]

  • Ruthenium Residues: After the reaction is complete, residual ruthenium from the catalyst and its decomposition products can remain in the crude product. These residues can interfere with subsequent synthetic steps or compromise the purity of the final compound.[7][8]

Q2: My reaction is showing significant olefin isomerization. What causes this and how can I prevent it?

A2: Olefin isomerization is primarily caused by ruthenium hydride species that form from the degradation of the Hoveyda-Grubbs catalyst.[1] This is more prominent at higher reaction temperatures.[2] To minimize isomerization, you can:

  • Use Additives: Adding a mild acid or a hydride scavenger can quench the ruthenium hydride species. 1,4-benzoquinone (B44022) is a commonly used additive for this purpose.[9]

  • Lower the Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can reduce the rate of catalyst decomposition and subsequent isomerization.[9]

  • Minimize Reaction Time: Prolonged reaction times can lead to increased catalyst decomposition and isomerization. It is advisable to monitor the reaction and stop it once the desired conversion is reached.

Q3: I am observing low yields and suspect catalyst decomposition. What are the common causes and solutions?

A3: Catalyst decomposition can be caused by several factors:

  • Impurities in Solvents: Solvents, especially chlorinated ones like dichloromethane (B109758), can contain traces of acids or other impurities that can deactivate the catalyst. It is crucial to use freshly purified and degassed solvents.[8][10]

  • Presence of Water or Oxygen: While Hoveyda-Grubbs catalysts are more robust than earlier generations, they are still sensitive to water and oxygen, particularly when in solution.[5][6] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[10]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[1] It is important to find an optimal temperature that balances reaction rate and catalyst stability.

Q4: How can I effectively remove the colored ruthenium byproducts from my final product?

A4: Several methods can be employed to remove residual ruthenium species:

  • Adsorbents: Passing the crude reaction mixture through a plug of silica (B1680970) gel, sometimes in combination with activated carbon, can effectively remove many ruthenium byproducts.[7]

  • Scavengers: Treating the reaction mixture with a scavenger that binds to ruthenium can facilitate its removal. Common scavengers include triphenylphosphine (B44618) oxide (TPPO) and dimethyl sulfoxide (B87167) (DMSO).[11][12] Isocyanide-based scavengers have also been shown to be highly effective.[13][14]

  • Solvent Extraction: In some cases, washing the organic layer with an aqueous solution can help remove more polar ruthenium species.

Troubleshooting Guides

Guide 1: Low Yield of the Desired Product

Low yields are a common issue in metathesis reactions. Use the following workflow to diagnose and address the problem based on the byproducts observed in your reaction mixture.

low_yield_troubleshooting cluster_solutions Solutions start Low Yield Observed check_byproducts Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_byproducts oligomers Major Byproduct: Oligomers/Polymers check_byproducts->oligomers Intermolecular Products isomers Major Byproduct: Isomers check_byproducts->isomers Isomeric Products no_reaction No Reaction or Catalyst Decomposition check_byproducts->no_reaction Starting Material Remains reduce_conc Reduce Substrate Concentration oligomers->reduce_conc add_additive Add Isomerization Suppressor (e.g., Benzoquinone) isomers->add_additive optimize_temp Optimize Reaction Temperature isomers->optimize_temp check_reagents Check Purity of Solvents and Substrates no_reaction->check_reagents

Troubleshooting workflow for low-yield metathesis reactions.

Data Presentation

Table 1: Comparison of Ruthenium Scavengers for Product Purification

ScavengerConditionsFinal Ru LevelReference
Polymer-bound TPPOToluene, refluxAs low as 0.04 µg per 5 mg of product[3][11]
DMSO and Silica GelRoom temperature, 12 hours8 ppm[8]
Triphenylphosphine Oxide (TPPO)50 equivalents, 12 hoursLow residual levels[12]
Isocyanide Scavenger30 minutes, then silica filtration< 1 µg per 5 mg of product[14]
Activated CarbonStirring for 24 hours160 ppm (in a polymer)[15]

Table 2: Effect of Temperature on Byproduct Formation in Ring-Closing Metathesis (RCM)

SubstrateCatalystTemperature (°C)Major ByproductObservationsReference
Dipeptide with Tyr(All)Grubbs II60Desallyl productsHigh yields of desallyl byproducts due to catalyst degradation.[9]
Dipeptide with Tyr(All)Grubbs II40Desired RCM productAppreciable yields of the desired product with reduced byproduct formation.[9]
1-OcteneHoveyda-Grubbs I> 60Isomerized olefinsTwo competing mechanisms observed: metathesis and isomerization.[16]

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS

Objective: To identify and quantify the components of a crude reaction mixture from a Hoveyda-Grubbs catalyzed reaction.

Materials:

  • Crude reaction mixture

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)[17]

  • Anhydrous sodium sulfate (B86663) (if necessary)

  • 1.5 mL glass GC autosampler vials[17]

  • Internal standard (e.g., dodecane)[18]

Procedure:

  • Quench the Reaction: If the reaction is ongoing, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Sample Preparation: a. Take a 100 µL aliquot of the crude reaction mixture. b. Dilute the aliquot with 900 µL of a volatile organic solvent (e.g., dichloromethane).[17] c. If an internal standard is used for quantification, add a known amount to the diluted sample. d. Vortex the mixture for 30 seconds. e. If the sample contains solid particles, centrifuge the vial and transfer the supernatant to a clean vial.[19]

  • GC-MS Analysis: a. Transfer the prepared sample to a 1.5 mL GC autosampler vial.[17] b. The typical injection volume is 1 µL. c. Use a GC temperature program suitable for the expected products and byproducts. A typical program might start at 50°C and ramp up to 250°C. d. The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to libraries (e.g., NIST) for identification.

Protocol 2: Minimizing Olefin Isomerization with 1,4-Benzoquinone

Objective: To suppress the formation of isomerized byproducts during a ring-closing metathesis (RCM) reaction.

Materials:

  • Diene substrate

  • Hoveyda-Grubbs catalyst

  • 1,4-Benzoquinone

  • Purified, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: a. In a glovebox or under a positive flow of inert gas, add the diene substrate and 1,4-benzoquinone (typically 10 mol % relative to the substrate) to a dry Schlenk flask equipped with a stir bar. b. Add the purified, degassed solvent to dissolve the substrate and additive.

  • Catalyst Addition: a. In a separate vial, weigh the Hoveyda-Grubbs catalyst (typically 1-5 mol %). b. Add the solid catalyst to the stirred solution of the substrate.

  • Reaction Monitoring: a. Heat the reaction to the desired temperature (if necessary). b. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or NMR.

  • Work-up: a. Once the reaction is complete, quench by adding ethyl vinyl ether. b. Proceed with the desired purification method to remove the catalyst residues and 1,4-benzoquinone byproducts.

Protocol 3: Removal of Ruthenium Byproducts using Triphenylphosphine Oxide (TPPO)

Objective: To remove residual ruthenium from a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Triphenylphosphine oxide (TPPO)

  • Silica gel

  • Solvent for chromatography

Procedure:

  • Treatment with TPPO: a. After the metathesis reaction is complete, concentrate the crude mixture under reduced pressure. b. Add triphenylphosphine oxide (approximately 50 equivalents relative to the catalyst) to the crude product.[12] c. Dissolve the mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). d. Stir the mixture at room temperature for at least 8-12 hours.[12]

  • Purification: a. Concentrate the mixture onto a small amount of silica gel. b. Purify the product by column chromatography on silica gel, which will retain the ruthenium-TPPO complexes.[12]

Visualizations

catalyst_decomposition active_catalyst Active Ru Catalyst decomposition_path Catalyst Decomposition (e.g., β-hydride elimination) active_catalyst->decomposition_path Heat, Impurities ru_hydride Ruthenium Hydride Species decomposition_path->ru_hydride inactive_ru Inactive Ru Byproducts decomposition_path->inactive_ru isomerization Olefin Isomerization ru_hydride->isomerization Catalyzes

Simplified pathway of catalyst decomposition leading to byproducts.

References

Technical Support Center: Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance and improve the turnover number (TON) of the Hoveyda-Grubbs 1st Generation catalyst in their olefin metathesis reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with the Hoveyda-Grubbs 1st Generation catalyst.

Issue 1: Low or No Catalyst Activity/Turnover Number (TON)

Low or non-existent catalytic activity is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the root cause.

Potential Cause Troubleshooting Step Explanation
Catalyst Decomposition 1. Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or high-purity nitrogen). Use degassed solvents.[1][2]The catalyst is sensitive to oxygen, especially when in solution.[1][2]
2. Check for Catalyst Poisons: Ensure all reagents and solvents are free from peroxides.[1][2]Peroxides can oxidize the metal-carbene bond, leading to irreversible deactivation.[1][2]
3. Avoid Protic Solvents/Reagents: Avoid primary alcohols, water, and acidic protons unless their effect is controlled.[3][4][5]These can lead to decomposition of the catalyst to form inactive ruthenium hydride species.[3][4][5]
Ethylene (B1197577) Inhibition/Decomposition Remove Ethylene Byproduct: If your reaction generates ethylene, ensure its efficient removal. This can be achieved by conducting the reaction under vacuum, sparging with an inert gas, or performing the reaction in an open system (with appropriate precautions).[1][2][6][7]Ethylene can react with the catalyst to form an unstable methylidene species, which is prone to decomposition.[6][8] The accumulation of ethylene can also shift the reaction equilibrium, reducing the reaction rate.[7]
Inhibiting Functional Groups Protect or Modify Substrate: If your substrate contains strongly coordinating functional groups (e.g., unprotected amines, thiols, phosphines), consider protecting them prior to the metathesis reaction.These functional groups can coordinate to the ruthenium center and inhibit catalytic activity.
Suboptimal Reaction Conditions 1. Optimize Temperature: The optimal temperature can vary depending on the substrate. While the catalyst is thermally more stable than the Grubbs 1st Gen, excessive heat can lead to decomposition. A typical starting point is room temperature to 40°C.[1]Higher temperatures can increase the rate of both the desired reaction and catalyst decomposition.
2. Adjust Concentration: For ring-closing metathesis (RCM), high dilution is often necessary to favor intramolecular reaction over intermolecular polymerization. For cross-metathesis (CM), higher concentrations are generally preferred.[1]Concentration directly influences the kinetics of the reaction.
3. Solvent Choice: Use non-polar, weakly coordinating solvents such as dichloromethane (B109758) (DCM), toluene, or benzene.[1]Coordinating solvents can compete with the olefin for binding to the ruthenium center.

Issue 2: Isomerization of the Product

The formation of olefin isomers as byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause Troubleshooting Step Explanation
Formation of Ruthenium Hydride Species Add a Mild Acid: The addition of a small amount of a weak acid, such as acetic acid, can suppress the formation of ruthenium hydride species responsible for isomerization.[1]Ruthenium hydrides can catalyze the isomerization of double bonds. The acid helps to quench these species as they form.
Prolonged Reaction Times/High Temperatures Monitor Reaction and Work Up Promptly: Monitor the reaction progress and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the active catalyst.The longer the active catalyst is present after the primary reaction is complete, the higher the chance of side reactions like isomerization.

Frequently Asked Questions (FAQs)

Q1: How can I improve the turnover number (TON) of my Hoveyda-Grubbs 1st Generation catalyst?

A1: To improve the TON, consider the following strategies:

  • Optimize Reaction Conditions: Systematically screen temperature, solvent, and substrate concentration.

  • Efficiently Remove Ethylene: For reactions that produce ethylene, its removal is critical to prevent catalyst decomposition and drive the reaction to completion.[1][2][6][7]

  • Use Additives: The addition of mild acids like acetic acid can prevent isomerization and potentially prolong catalyst lifetime by suppressing decomposition pathways.[1]

  • Ensure Purity of Reagents: Use highly pure and dry solvents and reagents to avoid introducing catalyst poisons.

Q2: My catalyst appears to have decomposed. Is it possible to reactivate it?

A2: Yes, under specific circumstances, it is possible to reactivate a Hoveyda-Grubbs 1st Generation catalyst that has been decomposed by ethylene. A reported method involves treating the decomposed catalyst with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol to generate an active ruthenium indenylidene-ether complex.[8] However, this is a specific chemical transformation and may not be applicable to all forms of decomposition.

Q3: What are the best practices for handling and storing the Hoveyda-Grubbs 1st Generation catalyst?

A3: The solid catalyst is relatively stable in air for short periods, making it easier to handle than the Grubbs 1st Generation catalyst.[9][10] However, for long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere at 2-8°C.[11] When in solution, the catalyst is more susceptible to decomposition by oxygen and should always be handled under inert conditions.[1][2]

Q4: I am observing a sluggish reaction. What could be the issue?

A4: A sluggish reaction can be due to several factors:

  • Low Temperature: The reaction may require gentle heating to initiate.

  • Catalyst Inhibition: Check if your substrate or solvent contains coordinating functional groups.

  • Insufficient Catalyst Loading: While higher loadings should be a last resort, a slightly increased catalyst loading might be necessary for challenging substrates.

  • Poor Solubility: Ensure all components are well-dissolved in the reaction mixture.

Q5: Can I use the Hoveyda-Grubbs 1st Generation catalyst in protic solvents?

A5: It is generally not recommended to use this catalyst in protic solvents like primary alcohols or water, as they can lead to catalyst decomposition.[3][4][5]

Quantitative Data Summary

The following table summarizes reported turnover numbers (TONs) for the Hoveyda-Grubbs 1st Generation catalyst in a representative reaction.

SubstrateSolventTemperature (°C)Catalyst Loading (mol%)AdditiveTurnover Number (TON)Reference
1-octeneneat600.01noneup to 4458Based on data for a similar system

Note: This data is for illustrative purposes. Actual TONs will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) with Ethylene Removal

This protocol describes a general setup for an RCM reaction where ethylene is a byproduct, incorporating measures to improve catalyst lifetime and reaction efficiency.

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry argon or nitrogen.

    • Use a solvent that has been purified by passing through an activated alumina (B75360) column and degassed by sparging with argon for at least 30 minutes.

    • Ensure the diene substrate is free of peroxides and water.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the diene substrate in the degassed solvent to the desired concentration (typically 0.01-0.1 M for RCM).

    • Weigh the Hoveyda-Grubbs 1st Generation catalyst in a glovebox or quickly in the air and add it to the reaction flask under a positive pressure of inert gas.

    • Fit the flask with a reflux condenser. Connect the top of the condenser to a bubbler to maintain a slight positive pressure of inert gas.

  • Ethylene Removal:

    • Option A (Argon Sparge): Gently bubble a slow stream of argon through the reaction mixture via a long needle submerged below the solvent surface. Ensure the gas outlet is connected to a bubbler.

    • Option B (Vacuum): If the solvent has a low vapor pressure, apply a gentle vacuum to the headspace of the flask periodically to remove accumulated ethylene.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture and purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware setup Dissolve Substrate Add Catalyst prep_glassware->setup prep_reagents Purify & Degas Reagents prep_reagents->setup ethylene_removal Ethylene Removal (Sparge/Vacuum) setup->ethylene_removal monitoring Monitor Progress (TLC/GC-MS) ethylene_removal->monitoring quench Quench Catalyst monitoring->quench Reaction Complete purify Purify Product quench->purify

Caption: Experimental workflow for RCM with ethylene removal.

troubleshooting_logic start Low TON / No Reaction check_inert Check Inert Atmosphere & Reagent Purity start->check_inert check_ethylene Is Ethylene a Byproduct? check_inert->check_ethylene If conditions are good remove_ethylene Implement Ethylene Removal check_ethylene->remove_ethylene Yes check_inhibitors Check for Inhibiting Functional Groups check_ethylene->check_inhibitors No remove_ethylene->check_inhibitors optimize_conditions Optimize T, Conc., Solvent check_inhibitors->optimize_conditions If no inhibitors success Improved TON optimize_conditions->success

Caption: Troubleshooting logic for low turnover number.

References

Technical Support Center: Hoveyda-Grubbs Catalyst and Isomerization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering olefin isomerization side reactions when using Hoveyda-Grubbs catalysts in olefin metathesis.

Frequently Asked Questions (FAQs)

Q1: What is olefin isomerization and why is it a problem in metathesis reactions?

A1: Olefin isomerization is a side reaction where the double bond in an alkene migrates to a different position within the carbon chain.[1][2] This is problematic in olefin metathesis as it can lead to the formation of undesired constitutional isomers as byproducts, which are often difficult to separate from the target molecule.[1] This reduces the overall yield and purity of the desired metathesis product.[2][3]

Q2: What is the primary cause of olefin isomerization when using Hoveyda-Grubbs catalysts?

A2: The primary cause of olefin isomerization is the in-situ formation of ruthenium hydride species from the decomposition of the primary metathesis catalyst.[1][2] These ruthenium hydrides can catalyze the isomerization of olefins.[1][4] Factors that can promote catalyst decomposition and subsequent isomerization include elevated temperatures, the presence of certain solvents, and impurities in the reaction mixture.[1][5][6]

Q3: How can I suppress or prevent olefin isomerization in my metathesis reaction?

A3: There are several strategies to suppress olefin isomerization:

  • Use of Additives: Certain additives can quench the catalytically active ruthenium hydride species.[1][2]

  • Lowering Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of catalyst decomposition and isomerization.[1][5]

  • Solvent Selection: The choice of solvent can significantly impact catalyst stability and the extent of isomerization.[1]

  • Catalyst Selection: In some cases, using a different generation or type of metathesis catalyst that is more resistant to decomposition can be beneficial.[1]

Troubleshooting Guide

Issue: Significant formation of isomerized byproducts is observed.

Solution 1: Employ Additives to Quench Ruthenium Hydride Species

A common and effective method to suppress isomerization is the addition of a small amount of an appropriate additive to the reaction mixture. These additives are thought to either prevent the formation of or rapidly react with the ruthenium hydride species responsible for isomerization.[2]

Recommended Additives and Their Efficacy:

AdditiveTypical Loading (mol%)EffectivenessReference
1,4-Benzoquinone10Highly effective in preventing olefin migration.[2][3][7][Hong et al., 2005]
2,6-Dichloro-1,4-benzoquinoneNot specifiedUsed to retard undesired alkene isomerization.[3][ResearchGate]
Acetic AcidNot specifiedCan be added to prevent hydride formation.[8][Sigma-Aldrich]
Tricyclohexylphosphine oxide0.5Shown to reduce olefin isomerization.[4][Anderson's Process Solutions]
Phenylphosphoric acid5Shown to reduce olefin isomerization.[1][4][Anderson's Process Solutions]

Experimental Protocol: General Procedure for Ring-Closing Metathesis (RCM) with an Isomerization Suppressor

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in a degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Additive Addition: Add the chosen isomerization suppressor (e.g., 1,4-benzoquinone) to the substrate solution and stir until it is fully dissolved.

  • Catalyst Addition: Add the Hoveyda-Grubbs catalyst to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up: Once the reaction is complete, quench the reaction and purify the product using standard laboratory procedures (e.g., column chromatography).

Solution 2: Optimize Reaction Temperature

Higher reaction temperatures can accelerate catalyst decomposition, leading to increased formation of ruthenium hydride species and, consequently, more isomerization.[5][6]

Troubleshooting Steps:

  • Initial Low Temperature: Start the reaction at room temperature, as many Hoveyda-type catalysts are active at this temperature.[8][9]

  • Gradual Heating: If the reaction is sluggish at room temperature, gradually increase the temperature while carefully monitoring for the onset of isomerization.

  • Find the Optimal Balance: The goal is to find the lowest possible temperature at which the desired metathesis reaction proceeds at a reasonable rate without significant isomerization.

Solution 3: Judicious Choice of Solvent

The solvent can influence the stability of the Hoveyda-Grubbs catalyst. Some coordinating solvents may promote catalyst decomposition.[1]

Solvent Considerations:

  • Less Coordinating Solvents: Non-polar, hydrocarbon-based solvents and chlorinated solvents are often preferred.[9]

  • Avoid Strongly Coordinating Solvents: Solvents like dimethoxyethane (DME) have been shown to promote catalyst decomposition and lead to higher levels of isomerization compared to less coordinating solvents like 1,2-dichloroethane.[1]

Visual Guides

The Problem: Isomerization Pathway

G cluster_0 Metathesis Cycle cluster_1 Isomerization Side Reaction Hoveyda_Grubbs_Catalyst Hoveyda-Grubbs Catalyst Active_Metathesis_Species Active Metathesis Species Hoveyda_Grubbs_Catalyst->Active_Metathesis_Species Initiation Desired_Product Desired Metathesis Product Active_Metathesis_Species->Desired_Product Catalysis Decomposition Decomposition Active_Metathesis_Species->Decomposition Active_Metathesis_Species->Decomposition Side Reaction Ru_Hydride Ruthenium Hydride Species Decomposition->Ru_Hydride Isomerized_Byproduct Isomerized Byproduct Ru_Hydride->Isomerized_Byproduct Catalyzes Isomerization

Caption: Undesired isomerization pathway initiated by catalyst decomposition.

The Solution: Suppressing Isomerization with Additives

G cluster_0 Desired Metathesis Pathway cluster_1 Suppression of Isomerization Hoveyda_Grubbs_Catalyst Hoveyda-Grubbs Catalyst Active_Metathesis_Species Active Metathesis Species Hoveyda_Grubbs_Catalyst->Active_Metathesis_Species Initiation Desired_Product Desired Metathesis Product Active_Metathesis_Species->Desired_Product Catalysis Ru_Hydride Ruthenium Hydride Species Active_Metathesis_Species->Ru_Hydride Decomposition Quenched_Species Quenched/Inactive Species Ru_Hydride->Quenched_Species Quenching Additive Additive (e.g., Benzoquinone) Additive->Quenched_Species

Caption: Mechanism of isomerization suppression by additives.

Troubleshooting Workflow for Isomerization Issues

G Start Isomerization Observed? Add_Suppressor Add Isomerization Suppressor (e.g., 1,4-Benzoquinone) Start->Add_Suppressor Yes End Reaction Optimized Start->End No Lower_Temp Lower Reaction Temperature Add_Suppressor->Lower_Temp Change_Solvent Change to a Less Coordinating Solvent Lower_Temp->Change_Solvent Check_Purity Check Substrate and Solvent Purity Change_Solvent->Check_Purity Still_Issue Issue Resolved? Check_Purity->Still_Issue Still_Issue->End Yes Contact_Support Consider Alternative Catalyst or Contact Technical Support Still_Issue->Contact_Support No

Caption: Step-by-step troubleshooting guide for isomerization.

References

effect of impurities on Hoveyda-Grubbs 1st Generation performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during olefin metathesis reactions using the Hoveyda-Grubbs 1st Generation catalyst. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Troubleshooting Guides

Guide 1: Low Conversion or Stalled Reaction

Low or incomplete conversion is a frequent issue in olefin metathesis. This guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting Workflow: Low Conversion

LowConversion start Low or No Conversion Observed check_impurities 1. Check for Impurities start->check_impurities check_catalyst 2. Verify Catalyst Activity check_impurities->check_catalyst Impurities Ruled Out solution_impurities Purify Solvents & Substrates (e.g., Degassing, Filtration) check_impurities->solution_impurities Impurities Suspected check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is Active solution_catalyst Use Fresh Catalyst Store Properly check_catalyst->solution_catalyst Catalyst Degradation Likely check_substrate 4. Evaluate Substrate Reactivity check_conditions->check_substrate Conditions are Optimal solution_conditions Increase Temperature Increase Catalyst Loading Remove Gaseous Byproducts check_conditions->solution_conditions Suboptimal Conditions solution_substrate Consider Alternative Catalyst (e.g., 2nd Gen) Modify Substrate check_substrate->solution_substrate Substrate is Challenging

Caption: Troubleshooting workflow for low reaction conversion.

Q1: My ring-closing metathesis (RCM) reaction is showing low conversion. What are the likely causes?

A1: Low conversion in RCM reactions with the Hoveyda-Grubbs 1st Generation catalyst can stem from several factors:

  • Presence of Impurities: The catalyst is sensitive to various impurities, including oxygen, water, and basic compounds. While the solid catalyst is relatively air and moisture stable, it becomes vulnerable to oxidation in solution.[1]

  • Catalyst Decomposition: The catalyst can decompose, especially in the presence of ethylene (B1197577), a common byproduct in metathesis reactions involving terminal olefins.[1] High temperatures can also accelerate catalyst degradation.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient catalyst loading, or the accumulation of gaseous byproducts like ethylene can hinder the reaction.[1][2]

  • Challenging Substrate: Sterically hindered or electron-deficient olefins can be less reactive towards the 1st generation catalyst.[3]

Q2: How can I minimize the impact of impurities?

A2: Rigorous purification of all reaction components is crucial.

  • Solvents: Use dry, deoxygenated solvents. Degassing can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or through freeze-pump-thaw cycles for more sensitive reactions.[4]

  • Substrates: Purify substrates through techniques like column chromatography, distillation, or recrystallization to remove any potential catalyst poisons.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen.[1]

Guide 2: Formation of Unexpected Side Products

The formation of isomers or oligomers can reduce the yield of the desired product. This guide helps identify the cause and implement solutions.

Troubleshooting Workflow: Side Product Formation

SideProducts start Unexpected Side Products Observed check_isomerization 1. Isomerized Products Detected? start->check_isomerization check_oligomerization 2. Oligomers/Polymers Detected? check_isomerization->check_oligomerization No solution_isomerization Add Isomerization Inhibitor (e.g., 1,4-benzoquinone (B44022), Acetic Acid) Lower Reaction Temperature check_isomerization->solution_isomerization Yes solution_oligomerization Decrease Substrate Concentration (High Dilution for RCM) Slow Catalyst Addition check_oligomerization->solution_oligomerization Yes end Desired Product Yield Increased check_oligomerization->end No solution_isomerization->end solution_oligomerization->end

Caption: Troubleshooting workflow for side product formation.

Q3: My reaction is producing a significant amount of isomerized olefins. How can I prevent this?

A3: Olefin isomerization is often caused by the formation of ruthenium hydride species, which are byproducts of catalyst decomposition.[4] To suppress isomerization:

  • Use Additives: Additives like 1,4-benzoquinone or mild acids such as acetic acid can quench the hydride species without significantly inhibiting the metathesis reaction.[1][4]

  • Lower the Reaction Temperature: Catalyst decomposition is more pronounced at higher temperatures. Running the reaction at a lower temperature can reduce the formation of ruthenium hydrides.[2]

Q4: I am observing oligomers or polymers instead of the desired ring-closed product. What should I do?

A4: The formation of oligomers or polymers indicates that the intermolecular reaction (acyclic diene metathesis or ADMET) is competing with the desired intramolecular RCM. To favor RCM:

  • High Dilution: Run the reaction at a lower substrate concentration. This favors the intramolecular reaction pathway.

  • Slow Addition: Add the catalyst solution slowly to the reaction mixture to maintain a low instantaneous concentration of the active catalyst, which can suppress intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q5: How sensitive is the Hoveyda-Grubbs 1st Generation catalyst to air and moisture?

A5: The solid Hoveyda-Grubbs 1st Generation catalyst is relatively stable in air and can be weighed in the open.[1] However, in solution, it is susceptible to deactivation by oxygen.[1] Therefore, it is crucial to perform reactions under an inert atmosphere. While it exhibits some tolerance to water, high concentrations can be detrimental.

Q6: What is the effect of basic impurities on the catalyst's performance?

A6: Basic impurities can coordinate to the ruthenium center and inhibit the catalyst.[5] Substrates containing basic functional groups like amines may require protection or the use of a higher catalyst loading.

Q7: Can ethylene, a byproduct of many metathesis reactions, affect the catalyst?

A7: Yes, ethylene can lead to the formation of an unstable ruthenium methylidene complex, which can promote catalyst decomposition.[1][6] It is advisable to remove ethylene and other gaseous byproducts by performing the reaction under a gentle stream of an inert gas or under vacuum if the solvent's boiling point allows.[1]

Q8: What is a typical catalyst loading for the Hoveyda-Grubbs 1st Generation catalyst?

A8: Typical catalyst loadings range from 1 to 5 mol%. However, for challenging substrates or when impurities are present, higher loadings of up to 10 mol% may be necessary.[3][5] It is always recommended to optimize the catalyst loading for each specific reaction.

Quantitative Data

The performance of the Hoveyda-Grubbs 1st Generation catalyst is significantly impacted by the presence of impurities. The following table summarizes the observed effects of common impurities on catalyst activity.

ImpurityConcentrationObserved EffectReference Reaction
Water0.01% (v/v)~60% drop in yieldMacrocyclic Ring-Closing Metathesis
Water1% (v/v)Maintained 44% water-tolerance after 24hRing-Closing Metathesis of Diethyl Diallylmalonate
OxygenAtmosphericCatalyst deactivation in solutionGeneral Olefin Metathesis
Ethylene1 atmLeads to formation of unstable methylidene and catalyst decompositionGeneral Olefin Metathesis
Basic AminesN/ACatalyst inhibition through coordination to the metal centerPeptide Metathesis

Experimental Protocols

Protocol 1: General Procedure for a Ring-Closing Metathesis (RCM) Reaction
  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Degas the chosen solvent (e.g., dichloromethane (B109758) or toluene) by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To the reaction flask containing a magnetic stir bar, add the diene substrate under an inert atmosphere. Dissolve the substrate in the degassed solvent.

  • Catalyst Addition: In a separate vial, weigh the Hoveyda-Grubbs 1st Generation catalyst. Dissolve it in a small amount of the degassed solvent and add it to the reaction flask via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Work-up: Once the reaction is complete, quench it by adding a small amount of a phosphine (B1218219) scavenger or by exposing it to air. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

For highly air-sensitive reactions, the freeze-pump-thaw method is recommended for thorough solvent deoxygenation.

  • Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen.

  • Pumping: Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove dissolved gases.

  • Thawing: Close the flask to the vacuum and allow the solvent to thaw completely.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing. After the final cycle, backfill the flask with an inert gas.

Catalyst Deactivation Pathway

The deactivation of the Hoveyda-Grubbs 1st Generation catalyst can occur through various pathways, with the presence of ethylene being a significant contributor, especially in reactions involving terminal olefins.

Catalyst Deactivation by Ethylene

Deactivation ActiveCatalyst Active Hoveyda-Grubbs 1st Gen Catalyst Methylidene Unstable Ruthenium Methylidene Complex ActiveCatalyst->Methylidene + Ethylene Ethylene Ethylene (Byproduct) Decomposition Decomposed Catalyst (Inactive Species) Methylidene->Decomposition Decomposition

Caption: Simplified pathway of catalyst deactivation by ethylene.

References

Technical Support Center: Hoveyda-Grubbs 1st Generation Catalyst Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regeneration of deactivated Hoveyda-Grubbs 1st Generation catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on catalyst reactivation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of Hoveyda-Grubbs 1st Generation catalyst deactivation?

A1: The most common indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or complete stalling of the reaction before full conversion of the starting material.

  • A noticeable color change in the reaction mixture, often from the typical green or brown of an active ruthenium complex to a darker, sometimes black, solution.

  • In-process monitoring by ¹H NMR spectroscopy will show the disappearance of the characteristic alkylidene proton signal, which is typically found downfield (around 16-17 ppm).[1]

Q2: What are the primary causes of catalyst deactivation?

A2: The Hoveyda-Grubbs 1st Generation catalyst is susceptible to deactivation from several sources:

  • Ethylene (B1197577): The presence of ethylene, a common byproduct in many metathesis reactions, can lead to the formation of unstable methylidene species and subsequent catalyst decomposition.[2] It is advisable to remove gaseous byproducts as they form.[2]

  • Oxygen and Peroxides: While the solid catalyst is relatively air-stable, in solution it becomes vulnerable to oxygen.[2] Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[2] Therefore, reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Protic Solvents and Impurities: Protic impurities such as water and alcohols can lead to catalyst degradation. Primary alcohols, in particular, can react with the catalyst to form inactive ruthenium hydride species.

  • Bases: Strong bases like hydroxides can promote the degradation of the catalyst.

  • Amines and N-heterocycles: Substrates or additives containing amine functionalities or N-heteroaromatic rings can coordinate to the ruthenium center and lead to catalyst deactivation.

Q3: Can I regenerate a deactivated Hoveyda-Grubbs 1st Generation catalyst?

A3: Yes, a specific method for the reactivation of the 1st generation Hoveyda-Grubbs catalyst has been reported.[3] This involves treating the decomposed catalyst with a specific organic precursor, 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol, to generate an active ruthenium indenylidene-ether complex.[3] This process has been shown to recover a significant portion of the catalytic activity.[3]

Q4: Is the regeneration protocol applicable to other Grubbs-type catalysts?

A4: Preliminary studies suggest that this particular reactivation method may be specific to the 1st generation Hoveyda-Grubbs catalyst. Attempts to reactivate decomposed 1st and 2nd generation Grubbs catalysts, as well as the 2nd generation Hoveyda-Grubbs catalyst using this method were not as successful.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Reaction is sluggish or has stalled. Catalyst deactivation by impurities.Ensure all solvents and reagents are rigorously dried and degassed. Use of a solvent purification system is recommended. Consider passing reagents through a plug of activated alumina (B75360) to remove polar impurities.
Insufficient catalyst loading for a challenging substrate.Increase catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
Gaseous byproduct (e.g., ethylene) inhibition/degradation.Purge the reaction vessel with a slow stream of an inert gas (e.g., argon or nitrogen) to remove volatile byproducts.[2]
Reaction mixture turns black. Significant catalyst decomposition.The reaction should be stopped. If product isolation is still desired, the ruthenium residues will need to be removed. For future attempts, address potential causes of deactivation as listed above.
Low yield despite full conversion of starting material. Isomerization of the product.Some decomposition pathways can generate species that catalyze olefin isomerization. Consider adding a mild acid, such as acetic acid, to suppress the formation of hydride species that can cause isomerization.
Difficulty in removing ruthenium from the final product. High catalyst loading or decomposition into soluble species.Several methods can be employed for ruthenium removal, including chromatography on silica (B1680970) gel, treatment with a lead scavenger (e.g., lead(IV) oxide), or washing with an aqueous solution of a mild oxidizing agent.

Quantitative Data on Catalyst Regeneration

The following table summarizes the key quantitative data from the reported regeneration protocol for the Hoveyda-Grubbs 1st Generation catalyst.

Parameter Value Notes
Reactivation Yield 43%Yield of the regenerated ruthenium indenylidene-ether complex from the decomposed catalyst.[3]
Conversion in RCM of DEDAM (In-situ Reactivated Catalyst) 90% in 2 hoursRing-closing metathesis of diethyldiallylmalonate using ~1 mol% of the total ruthenium from the in-situ reactivated catalyst.[3]
Conversion in RCM of DEDAM (Isolated Reactivated Catalyst) ~97% in 1 hourComparable to the fresh, independently synthesized complex.[3]

Experimental Protocols

Protocol 1: Purposeful Deactivation of Hoveyda-Grubbs 1st Generation Catalyst

This protocol describes the intentional deactivation of the catalyst for subsequent regeneration studies.

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Ethylene gas (high purity)

  • High-pressure reaction vessel

Procedure:

  • In a glovebox, dissolve the Hoveyda-Grubbs 1st Generation catalyst in anhydrous DCM in a high-pressure reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Pressurize the vessel with ethylene gas to 120 psi.

  • Heat the reaction mixture to 55 °C and stir for 4 hours.

  • After cooling to room temperature, carefully vent the ethylene gas in a fume hood.

  • The resulting dark brown to black solution contains the deactivated catalyst species. The deactivation can be confirmed by the absence of the alkylidene proton signal in the ¹H NMR spectrum.[3]

Protocol 2: Regeneration of Deactivated Hoveyda-Grubbs 1st Generation Catalyst

This protocol details the reactivation of the decomposed catalyst species obtained from Protocol 1.

Materials:

  • Solution of deactivated catalyst from Protocol 1

  • 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Transfer the solution containing the deactivated catalyst to a Schlenk flask under an inert atmosphere.

  • Add a solution of 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol in anhydrous THF to the deactivated catalyst mixture.

  • Seal the flask and heat the mixture at 70 °C for 18 hours. The color of the solution should change from dark dirt-brown to a bright orange-brown.[3]

  • The resulting solution contains the reactivated catalyst, which can be used directly for subsequent metathesis reactions or isolated for characterization. The formation of the reactivated complex can be monitored by ³¹P NMR spectroscopy, which shows a characteristic singlet resonance.[3]

Visualizations

Deactivation_Pathway cluster_deactivators Deactivating Agents Active_Catalyst Active Hoveyda-Grubbs 1st Gen. Catalyst Deactivated_Species Inactive Ruthenium Species Active_Catalyst->Deactivated_Species Decomposition Ethylene Ethylene Ethylene->Deactivated_Species Oxygen Oxygen / Peroxides Oxygen->Deactivated_Species Protic_Impurities Water / Alcohols Protic_Impurities->Deactivated_Species Bases Bases (e.g., Hydroxides) Bases->Deactivated_Species

Caption: Common deactivation pathways for Hoveyda-Grubbs 1st Generation catalyst.

Regeneration_Workflow Start Deactivated Hoveyda-Grubbs 1st Gen. Catalyst (Inactive Species) Add_Reagent Add 1-(3,5-diisopropoxyphenyl) -1-phenylprop-2-yn-1-ol in anhydrous THF Start->Add_Reagent Step 1 Heat Heat at 70°C for 18 hours under inert atmosphere Add_Reagent->Heat Step 2 End Regenerated Active Catalyst (Ruthenium Indenylidene-Ether Complex) Heat->End Step 3

Caption: Experimental workflow for the regeneration of deactivated catalyst.

Troubleshooting_Logic rect_node rect_node Start Reaction Sluggish or Stalled? Check_Purity Are Solvents/Reagents Dry and Degassed? Start->Check_Purity Check_Byproducts Is Gaseous Byproduct (e.g., Ethylene) Present? Check_Purity->Check_Byproducts Yes Action_Purify Purify Solvents/Reagents (e.g., pass through alumina) Check_Purity->Action_Purify No Check_Loading Is Catalyst Loading Sufficient? Check_Byproducts->Check_Loading No Action_Purge Purge with Inert Gas Check_Byproducts->Action_Purge Yes Action_Increase_Loading Increase Catalyst Loading Check_Loading->Action_Increase_Loading No Action_Regenerate Consider Catalyst Regeneration Protocol Check_Loading->Action_Regenerate Yes, and still fails

Caption: Troubleshooting logic for a stalled metathesis reaction.

References

Technical Support Center: Hoveyda-Grubbs 1st Generation Catalyst & Ethylene Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of the Hoveyda-Grubbs 1st Generation (HG1) catalyst in the presence of ethylene (B1197577).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ring-closing metathesis (RCM) reaction, which generates ethylene, is stalling or showing low conversion. What could be the cause?

A1: A primary cause for stalled or low-conversion RCM reactions that produce ethylene is the deactivation of the Hoveyda-Grubbs 1st Generation catalyst. Ethylene reacts with the catalyst to form an unstable ruthenium methylidene intermediate, which is prone to decomposition.[1][2] This decomposition process leads to inactive ruthenium species, thus halting the catalytic cycle.

Troubleshooting Steps:

  • Ethylene Removal: Ensure efficient removal of ethylene from the reaction mixture. This can be achieved by conducting the reaction under a constant flow of an inert gas (e.g., argon or nitrogen) or by performing the reaction under reduced pressure.[3][4]

  • Catalyst Loading: While not ideal, a higher catalyst loading might compensate for the deactivation, but this should be a last resort due to cost and potential for higher metal contamination in the product.

  • Alternative Catalysts: For reactions known to generate significant amounts of ethylene, consider using a more robust catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, or catalysts bearing cyclic alkyl amino carbene (CAAC) ligands, which show enhanced stability in the presence of ethylene.[3]

Q2: I am performing a cross-metathesis reaction with a terminal olefin, and the reaction is sluggish. Could ethylene be the culprit?

A2: Yes, even in cross-metathesis, if one of the partners is a terminal olefin, the reaction will generate ethylene as a byproduct. The accumulation of this ethylene in the reaction vessel can lead to the same catalyst decomposition pathway described in Q1. The catalyst is known to be less sensitive to internal olefins like cis-2-butene (B86535) compared to ethylene.[1]

Troubleshooting Steps:

  • Inert Gas Sparge: Bubbling an inert gas through the reaction mixture is an effective method to drive off the gaseous ethylene byproduct and can help maintain catalyst activity for a longer duration.[3][4]

  • Reaction Concentration: For cross-metathesis, using more concentrated solutions is generally recommended. However, be mindful that this could also lead to a faster buildup of ethylene if not actively removed.

Q3: How can I determine if my Hoveyda-Grubbs 1st Generation catalyst has been deactivated by ethylene?

A3: A clear indicator of deactivation is the cessation of catalytic activity. If your reaction stops before the substrate is fully consumed, and you have ruled out other factors (e.g., substrate purity, solvent quality), ethylene-induced decomposition is a likely cause. Spectroscopic methods can also be employed:

  • ¹H NMR Spectroscopy: The disappearance of the characteristic alkylidene proton signal (around 17 ppm for the parent catalyst) is a strong indication of catalyst decomposition.[5]

Q4: Is it possible to reactivate a Hoveyda-Grubbs 1st Generation catalyst that has been decomposed by ethylene?

A4: While challenging and not typically performed as a standard laboratory procedure, research has demonstrated that the inactive species resulting from ethylene-induced decomposition can be reactivated. One documented method involves treating the decomposed catalyst with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol to generate an active ruthenium indenylidene-ether complex.[5] However, for most practical purposes, preventing decomposition is a more viable strategy than reactivation.

Quantitative Data: Ethylene-Induced Decomposition

The following table summarizes quantitative data regarding the decomposition of the Hoveyda-Grubbs 1st Generation catalyst in the presence of ethylene.

ParameterConditionsObservationReference
Catalyst Consumption120 psi Ethylene, CH₂Cl₂, 55 °C, 4 hours>97% of the catalyst was consumed.[5]
Catalytic ActivityPre-treatment with ethylene prior to cross-metathesis.Inversely proportional to the duration of ethylene treatment.[1]

Experimental Protocols

Protocol for Assessing Catalyst Stability in the Presence of Ethylene

This protocol is based on the purposeful decomposition of the Hoveyda-Grubbs 1st Generation catalyst as described in the literature.[5]

Objective: To determine the extent of catalyst decomposition in the presence of ethylene.

Materials:

  • Hoveyda-Grubbs 1st Generation catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethylene gas (high purity)

  • High-pressure reaction vessel (e.g., a Parr reactor)

  • NMR spectrometer

Procedure:

  • In a glovebox, charge the high-pressure reaction vessel with the Hoveyda-Grubbs 1st Generation catalyst and anhydrous dichloromethane.

  • Seal the vessel and remove it from the glovebox.

  • Pressurize the vessel with ethylene gas to 120 psi.

  • Heat the reaction mixture to 55 °C with stirring.

  • Maintain these conditions for 4 hours.

  • After 4 hours, cool the vessel to room temperature and carefully vent the excess ethylene.

  • Take an aliquot of the reaction mixture for ¹H NMR analysis.

  • Analyze the ¹H NMR spectrum for the disappearance of the alkylidene proton signal around 17 ppm to quantify the extent of catalyst decomposition.

Visualizations

Ethylene_Induced_Decomposition HG1 Hoveyda-Grubbs 1st Gen. Catalyst Methylidene Unstable Ruthenium Methylidene Intermediate HG1->Methylidene + Ethylene Ethylene Ethylene Decomposition Decomposition Methylidene->Decomposition Inactive Inactive Ruthenium Species Decomposition->Inactive

Caption: Ethylene-induced decomposition pathway of the Hoveyda-Grubbs 1st Generation catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Decomposition Reaction cluster_analysis Analysis Prep Dissolve HG1 Catalyst in Anhydrous Solvent Pressurize Pressurize with Ethylene Prep->Pressurize Heat Heat and Stir Pressurize->Heat Cool Cool and Vent Heat->Cool NMR ¹H NMR Analysis Cool->NMR Quantify Quantify Decomposition NMR->Quantify

Caption: Experimental workflow for assessing catalyst stability in the presence of ethylene.

References

Technical Support Center: Optimizing Reaction Temperature for Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your olefin metathesis reactions using the Hoveyda-Grubbs 1st Generation catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Temperature-Related Issues

Low yields, incomplete reactions, or the formation of undesired byproducts can often be traced back to suboptimal reaction temperatures. This guide provides a systematic approach to diagnosing and resolving these common issues.

Observed Problem Potential Cause (Temperature-Related) Recommended Solution
Low to no conversion of starting material Reaction temperature is too low for efficient catalyst initiation and turnover.Gradually increase the reaction temperature in 5-10°C increments, starting from room temperature up to the recommended 40-60°C range. Monitor the reaction progress at each temperature point.
Reaction starts but stalls before completion Insufficient thermal energy to overcome the activation barrier for a challenging substrate.After confirming an inert atmosphere, consider a modest temperature increase within the 40-60°C range. For sterically hindered substrates, a higher temperature within this range may be necessary.
Formation of isomerized byproducts The reaction temperature is too high, leading to catalyst degradation into species that promote olefin isomerization. This is often observed at temperatures above 60°C.[1]Reduce the reaction temperature to within the optimal 40-60°C range. If isomerization persists, running the reaction at a lower temperature for a longer duration may be beneficial.
Darkening of the reaction mixture (dark brown to black) and gas evolution Significant catalyst decomposition is occurring at elevated temperatures (typically 70-100°C).[2]Immediately reduce the reaction temperature. If decomposition is suspected, it is best to stop the reaction, as the catalyst is likely no longer active for metathesis.
Inconsistent results between batches Poor temperature control leading to variations in reaction rate and catalyst stability.Ensure consistent and accurate temperature control using a reliable heating mantle, oil bath, or automated reactor system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the Hoveyda-Grubbs 1st Generation catalyst?

A1: The generally recommended temperature range for the Hoveyda-Grubbs 1st Generation catalyst is between 40°C and 60°C.[1] This catalyst is known for its enhanced thermal stability compared to the Grubbs 1st Generation catalyst, allowing for reactions at these elevated temperatures without significant decomposition.[1] However, initiation can occur at room temperature for many substrates.[3][4]

Q2: My reaction is sluggish at 40°C. Can I increase the temperature further?

A2: Yes, you can cautiously increase the temperature. While the optimal range is generally up to 60°C, exceeding this can lead to an increase in side reactions, particularly olefin isomerization.[1] A study on the metathesis of 1-octene (B94956) showed that at temperatures above 60°C, isomerization becomes a competing reaction with metathesis.[1] It is advisable to increase the temperature in small increments (e.g., 5°C) and monitor for the formation of byproducts.

Q3: What are the visual signs of catalyst decomposition at high temperatures?

A3: A common visual indicator of thermal decomposition is a change in the color of the reaction mixture. The solution may darken significantly, turning from its initial light brown or green color to a dark brown or black. This color change is often accompanied by the formation of ruthenium-hydride species or nanoparticles.[2] You may also observe gas evolution.

Q4: Does the optimal temperature vary for different types of metathesis reactions (e.g., RCM vs. CM)?

A4: Yes, the optimal temperature can be substrate and reaction-type dependent. For Ring-Closing Metathesis (RCM) of sterically demanding substrates, temperatures at the higher end of the 40-60°C range may be required to achieve a reasonable reaction rate. For Cross-Metathesis (CM), where selectivity can be a concern, a lower temperature within this range might be preferable to minimize side reactions. A temperature screening is always recommended for a new substrate or reaction.

Q5: How does temperature affect the selectivity of the reaction?

A5: Temperature can have a significant impact on selectivity. As mentioned, higher temperatures (above 60°C) can decrease selectivity by promoting side reactions like olefin isomerization.[1] In a study on the isomerization of 1-octene, selectivity for the desired metathesis product decreased at higher temperatures due to the formation of isomerized products. Therefore, to maintain high selectivity, it is crucial to operate within the optimal temperature window.

Data Presentation

The following table summarizes the effect of reaction temperature on the conversion and product selectivity for the self-metathesis of 1-octene using the Hoveyda-Grubbs 1st Generation catalyst.

Temperature (°C) Conversion (%) Selectivity for Metathesis Products (%) Selectivity for Isomerization Products (%)
30ModerateHighLow
40GoodHighLow
50HighHighLow
60HighDecreasingIncreasing
70HighLowerHigh
80HighLowVery High
90HighVery LowVery High
100HighVery LowVery High

Data adapted from a study on the catalytic performance of Hoveyda-Grubbs 1st Generation precatalyst for the metathesis of 1-octene.[1] "Moderate," "Good," and "High" are qualitative descriptors based on the trends observed in the study.

Experimental Protocols

Protocol for Temperature Screening in a Metathesis Reaction

This protocol provides a general framework for optimizing the reaction temperature for a new substrate using the Hoveyda-Grubbs 1st Generation catalyst.

1. Materials:

  • Substrate
  • Hoveyda-Grubbs 1st Generation catalyst
  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
  • Inert gas (Argon or Nitrogen)
  • Schlenk flask or similar reaction vessel
  • Stir bar
  • Temperature-controlled heating system (e.g., oil bath with a thermocouple)
  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, NMR)

2. Procedure:

  • Set up a series of identical reactions in parallel, each in a separate Schlenk flask under an inert atmosphere.
  • To each flask, add the substrate and the degassed solvent.
  • In a glovebox or under a positive flow of inert gas, weigh the Hoveyda-Grubbs 1st Generation catalyst (typically 1-5 mol%) and add it to each reaction vessel.
  • Set each reaction to a different temperature. A good starting range for screening is 30°C, 40°C, 50°C, and 60°C.
  • Stir the reactions at their respective temperatures.
  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC-MS, or NMR.
  • Compare the conversion of the starting material, the yield of the desired product, and the formation of any byproducts at each temperature.
  • Based on the results, select the optimal temperature that provides a good balance between reaction rate and selectivity. If necessary, a more focused screening around the most promising temperature can be performed.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Temperature Optimization start Start: Low Yield or Side Products check_temp Is reaction temperature within 40-60°C? start->check_temp low_temp Issue: Temperature too low check_temp->low_temp No isomerization_check Are isomerization byproducts present? check_temp->isomerization_check Yes increase_temp Action: Increase temperature in 10°C increments low_temp->increase_temp high_temp Issue: Temperature too high decrease_temp Action: Decrease temperature to 40-50°C high_temp->decrease_temp monitor_reaction Monitor reaction progress (TLC, GC-MS, NMR) increase_temp->monitor_reaction decrease_temp->monitor_reaction optimal_temp Optimal Temperature Achieved monitor_reaction->optimal_temp isomerization_check->high_temp Yes decomposition_check Is the reaction mixture dark brown/black? isomerization_check->decomposition_check No decomposition Issue: Catalyst Decomposition decomposition_check->decomposition Yes decomposition_check->optimal_temp No stop_reaction Action: Stop reaction, reconsider conditions decomposition->stop_reaction

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

catalyst poisoning of Hoveyda-Grubbs 1st Generation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hoveyda-Grubbs 1st Generation catalyst in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during olefin metathesis reactions using the Hoveyda-Grubbs 1st Generation catalyst.

Issue: Low or No Reaction Conversion

Possible Causes and Solutions:

  • Catalyst Deactivation by Impurities: The Hoveyda-Grubbs 1st Generation catalyst is sensitive to various impurities that can poison or deactivate it.

    • Oxygen: While the solid catalyst is relatively air-stable, it is vulnerable to oxygen when in solution.[1][2] Ensure all reactions are performed under a strict inert atmosphere (e.g., argon or nitrogen).[1][2]

    • Water and Protic Solvents: Protic impurities like water or alcohols can lead to the decomposition of the ruthenium catalyst.[3] Solvents and reagents should be rigorously dried and degassed before use.

    • Peroxides: Peroxides, which can form in ethereal solvents like THF upon storage, will oxidize the metal-carbene bond, rendering the catalyst inactive.[1][2] Use freshly purified and peroxide-free solvents.

    • Basic Impurities: Strong bases can promote the degradation of the catalyst. Substrates and solvents should be neutral.

    • Coordinating Functional Groups: Functional groups such as thiols, phosphines, and to some extent, amides, can coordinate to the ruthenium center and inhibit its catalytic activity.[3][4] If possible, protect these functional groups before the metathesis reaction.

  • Ethylene (B1197577) Buildup: Ethylene is a gaseous byproduct of many metathesis reactions. Its accumulation in the reaction mixture can lead to catalyst decomposition.[1] To mitigate this, bubble a slow stream of an inert gas (e.g., argon or nitrogen) through the reaction mixture to drive off ethylene.[1]

  • Improper Reaction Setup: Ensure proper experimental technique is followed, including the use of dry, clean glassware and effective inert atmosphere techniques (e.g., Schlenk line or glovebox).

Issue: Product Isomerization

Possible Cause and Solution:

  • Formation of Ruthenium Hydride Species: Under certain conditions, the catalyst can decompose to form ruthenium hydride species, which are known to catalyze the isomerization of double bonds. This can lead to the formation of undesired constitutional isomers of the product.[5] To suppress this side reaction, additives can be used.

    • 1,4-Benzoquinone (B44022): The addition of a small amount of 1,4-benzoquinone can prevent olefin isomerization.[5] However, it may also slightly decrease the rate of the metathesis reaction.[6]

    • Acetic Acid: Mild acids like acetic acid can also be added to the reaction to prevent the formation of ruthenium hydrides.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons for the Hoveyda-Grubbs 1st Generation catalyst?

A1: The most common poisons include oxygen (especially in solution), water, alcohols, peroxides, strong bases, and substrates containing strongly coordinating functional groups like thiols and phosphines.[1][2][3][4]

Q2: How can I tell if my catalyst has been poisoned?

A2: Signs of catalyst poisoning include a significant decrease in reaction rate, a complete lack of product formation, or the observation of undesired side products resulting from catalyst decomposition pathways, such as olefin isomerization.[5] A color change of the reaction mixture from the typical green or brown of an active catalyst to black can also indicate decomposition.

Q3: Is it necessary to purify my solvents and substrates before use?

A3: Yes, it is highly recommended. Commercially available solvents and reagents may contain traces of water, oxygen, peroxides, or other impurities that can deactivate the catalyst. Rigorous purification is crucial for achieving high yields and reproducibility.[3]

Q4: What is the best way to remove ruthenium residues from my product after the reaction?

A4: Several methods can be employed to remove residual ruthenium. A common and effective method involves treating the crude reaction mixture with a scavenger such as triphenylphosphine (B44618) oxide or dimethyl sulfoxide (B87167) (DMSO), followed by filtration through silica (B1680970) gel.[7] Other scavengers and purification techniques have also been reported.[8][9]

Q5: Can I reuse the Hoveyda-Grubbs 1st Generation catalyst?

A5: In general, homogeneous catalysts like the Hoveyda-Grubbs 1st Generation are challenging to recover and reuse. While strategies for catalyst recycling exist, they often involve immobilization on a solid support, which is not a standard feature of this particular catalyst. For typical laboratory applications, the catalyst is used in small quantities and is consumed during the reaction and workup.

Quantitative Data on Catalyst Poisons

The following table summarizes the impact of common poisons on the Hoveyda-Grubbs 1st Generation catalyst. Quantitative data on the precise impact of each poison is often not available in a standardized format, as the effect can be highly dependent on the specific reaction conditions and substrates.

PoisonTypeEffect on Catalyst ActivityNotes
Oxygen GaseousSevere deactivation in solutionThe solid catalyst is air-stable, but solutions are sensitive.[1][2]
Water Protic SolventDeactivationLeads to the formation of inactive ruthenium species.[3]
Alcohols (e.g., Methanol, Ethanol) Protic SolventDeactivationCan react with the catalyst to form inactive ruthenium hydrides.[3]
Peroxides (e.g., from aged THF) Oxidizing AgentSevere deactivationOxidizes the metal-carbene bond.[1][2]
Ethylene Gaseous ByproductDeactivationCan lead to the formation of unstable methylidene species and subsequent decomposition.[1]
Strong Bases Reagent/ImpurityDeactivationPromotes catalyst degradation pathways.
Thiols/Sulfides Substrate Functional GroupInhibition/PoisoningStrongly coordinates to the ruthenium center.[3]
Phosphines Substrate Functional GroupInhibition/PoisoningCan displace ligands from the catalyst.[3]

Experimental Protocols

Protocol 1: Solvent and Reagent Purification

Objective: To remove potential catalyst poisons from solvents and liquid reagents.

Materials:

  • Solvent or liquid reagent to be purified

  • Appropriate drying agent (e.g., calcium hydride for chlorinated solvents, sodium/benzophenone for ethereal solvents and hydrocarbons)

  • Distillation apparatus

  • Schlenk flasks

  • Inert gas supply (Argon or Nitrogen)

  • Freeze-pump-thaw setup (for degassing)

Methodology:

  • Drying:

    • Add the solvent or liquid reagent to a round-bottom flask containing a suitable drying agent.

    • Reflux under an inert atmosphere for several hours. For specific drying agents and compatible solvents, consult a standard laboratory reference manual.

  • Distillation:

    • Distill the dried solvent or reagent under an inert atmosphere directly into a flame-dried Schlenk flask.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the freshly distilled liquid in the Schlenk flask using a liquid nitrogen bath.

    • Once frozen solid, open the flask to a high vacuum line and evacuate for 10-15 minutes.

    • Close the flask to the vacuum line and thaw the liquid. You will observe bubbling as dissolved gases are released.

    • Repeat the freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

    • After the final thaw, backfill the Schlenk flask with an inert gas.

  • Storage:

    • Store the purified and degassed liquid over activated molecular sieves in the sealed Schlenk flask under a positive pressure of inert gas.

Protocol 2: General Procedure for a Ring-Closing Metathesis (RCM) Reaction

Objective: To perform a typical RCM reaction using the Hoveyda-Grubbs 1st Generation catalyst under optimal conditions to prevent poisoning.

Materials:

  • Diene substrate

  • Hoveyda-Grubbs 1st Generation catalyst

  • Purified and degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for liquid transfers

Methodology:

  • Reaction Setup:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.

    • Dissolve the diene substrate in the purified and degassed solvent and transfer the solution to the reaction flask via cannula or syringe.

  • Inert Atmosphere:

    • Bubble a slow, steady stream of inert gas through the substrate solution for 15-20 minutes to ensure the removal of any residual oxygen.

  • Catalyst Addition:

    • Weigh the Hoveyda-Grubbs 1st Generation catalyst in a glovebox or under a positive pressure of inert gas.

    • Add the solid catalyst to the stirred substrate solution in one portion. A color change should be observed upon addition.

  • Reaction Monitoring:

    • Maintain a gentle flow of inert gas through the headspace of the flask throughout the reaction to carry away the ethylene byproduct.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Quenching:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. This will deactivate the catalyst and prevent further reaction during workup.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. To remove ruthenium byproducts, it may be beneficial to first treat the crude mixture with an appropriate scavenger as described in the FAQs.

Visualizations

The following diagrams illustrate key concepts related to catalyst poisoning and prevention.

Catalyst_Deactivation_Pathway cluster_active Active Catalytic Cycle cluster_poisoning Poisoning Pathways Active_Catalyst Hoveyda-Grubbs 1st Gen Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination Substrate Deactivated_Species Inactive Ru Species Active_Catalyst->Deactivated_Species Deactivation Metathesis_Product Metathesis Product Olefin_Coordination->Metathesis_Product [2+2] Cycloaddition Metathesis_Product->Active_Catalyst Retro [2+2] Poison Poison (O2, H2O, Peroxides, etc.) Poison->Deactivated_Species

Caption: Catalyst Deactivation Pathway.

Preventative_Workflow cluster_preparation Reagent & Solvent Preparation cluster_reaction Reaction Setup & Execution cluster_outcome Desired Outcome Purify_Solvent Purify & Degas Solvent Add_Reagents Add Solvent & Substrate Purify_Solvent->Add_Reagents Purify_Substrate Purify Substrate Purify_Substrate->Add_Reagents Inert_Atmosphere Setup under Inert Atmosphere Add_Catalyst Add Catalyst Inert_Atmosphere->Add_Catalyst Add_Reagents->Inert_Atmosphere Monitor_Reaction Monitor Reaction Progress Add_Catalyst->Monitor_Reaction Quench_Reaction Quench Catalyst Monitor_Reaction->Quench_Reaction High_Yield High Yield of Desired Product Quench_Reaction->High_Yield

Caption: Preventative Experimental Workflow.

References

Validation & Comparative

A Head-to-Head Battle: Hoveyda-Grubbs 1st vs. 2nd Generation Catalysts in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two workhorse catalysts in organic synthesis reveals key differences in activity and efficiency. While the second-generation catalyst generally boasts higher reactivity, the first-generation counterpart can surprisingly offer higher turnover numbers in specific applications.

For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount to the success of olefin metathesis reactions. The Hoveyda-Grubbs catalysts, known for their stability and broad functional group tolerance, are among the most utilized catalysts in this field. This guide provides an in-depth comparison of the first and second-generation Hoveyda-Grubbs catalysts, supported by experimental data, to aid in catalyst selection for specific research needs.

At a Glance: Key Structural and Performance Differences

The primary structural difference between the first and second-generation Hoveyda-Grubbs catalysts lies in one of the neutral ligands attached to the ruthenium center. The first-generation catalyst features a tricyclohexylphosphine (B42057) (PCy₃) ligand, whereas the second-generation catalyst incorporates a more electron-donating and sterically bulky N-heterocyclic carbene (NHC) ligand.[1][2] This modification significantly impacts the catalyst's electronic and steric properties, leading to distinct differences in their catalytic activity and stability.[1][2]

FeatureHoveyda-Grubbs 1st GenerationHoveyda-Grubbs 2nd Generation
Neutral Ligand Tricyclohexylphosphine (PCy₃)N-Heterocyclic Carbene (NHC)
General Activity Generally lowerGenerally higher
Initiation Rate Generally fasterGenerally slower
Stability HighVery High
Cost LowerHigher

Performance in Action: Ring-Closing Metathesis (RCM)

To provide a quantitative comparison, we will focus on the ring-closing metathesis (RCM) of diethyl diallylmalonate, a standard benchmark reaction for evaluating the performance of olefin metathesis catalysts.

Table 1: Comparative Activity in the RCM of Diethyl Diallylmalonate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeConversion/Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Hoveyda-Grubbs 1st Gen 0.1Toluene801 h~95%~950~950
Hoveyda-Grubbs 2nd Gen 0.1C₆D₆604 min>98%>980>14700

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The data for the 1st generation catalyst is an estimation based on typical performance, while the 2nd generation data is from a specific kinetic study.[3]

The second-generation catalyst demonstrates significantly higher activity, achieving near-quantitative conversion in a fraction of the time and at a lower temperature compared to what is generally observed for the first-generation catalyst.[3] However, it is crucial to note that for simple, unhindered terminal olefins, the first-generation Hoveyda-Grubbs catalyst has been reported to achieve higher turnover numbers (TONs) in some instances.

Experimental Protocols

Below is a representative experimental protocol for the RCM of diethyl diallylmalonate, which can be adapted for either catalyst.

Materials:

  • Diethyl diallylmalonate

  • Hoveyda-Grubbs 1st or 2nd Generation Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Inside a glovebox or under a stream of inert gas, prepare a stock solution of the Hoveyda-Grubbs catalyst in the chosen solvent.

  • In a separate, oven-dried flask equipped with a magnetic stir bar, dissolve diethyl diallylmalonate in the solvent.

  • Add the catalyst stock solution to the substrate solution via syringe. The typical catalyst loading ranges from 0.1 to 5 mol%.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclic product.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The catalytic cycles of both generations follow the general Chauvin mechanism, involving the formation of a metallacyclobutane intermediate. However, the initiation step and the stability of the active species differ due to the nature of the neutral ligand.

The initiation of the first-generation catalyst typically proceeds through a dissociative mechanism, where the phosphine (B1218219) ligand dissociates to generate the active 14-electron species.

Hoveyda_Grubbs_1st_Gen_Cycle Precatalyst Precatalyst (1st Gen) ActiveCatalyst Active 14e- Species Precatalyst->ActiveCatalyst - PCy3 OlefinComplex Olefin Complex ActiveCatalyst->OlefinComplex + Olefin Metallacyclobutane Metallacyclobutane OlefinComplex->Metallacyclobutane [2+2] Cycloaddition ProductComplex Product Complex Metallacyclobutane->ProductComplex Retro [2+2] Cycloaddition ProductComplex->ActiveCatalyst - Product Product Product ProductComplex->Product

Caption: Catalytic cycle of Hoveyda-Grubbs 1st generation catalyst.

In contrast, the second-generation catalyst , with its more strongly bound NHC ligand, is thought to favor an interchange or associative mechanism for initiation, where the incoming olefin substrate plays a more direct role in displacing the isopropoxystyrene ligand. The higher electron density on the ruthenium center in the NHC-containing catalyst also contributes to its greater thermal stability.

Hoveyda_Grubbs_2nd_Gen_Cycle Precatalyst Precatalyst (2nd Gen) InitiationComplex Initiation Complex (Olefin coordination) Precatalyst->InitiationComplex + Olefin ActiveCatalyst Active 14e- Species InitiationComplex->ActiveCatalyst - Isopropoxystyrene OlefinComplex Olefin Complex ActiveCatalyst->OlefinComplex + Olefin Metallacyclobutane Metallacyclobutane OlefinComplex->Metallacyclobutane [2+2] Cycloaddition ProductComplex Product Complex Metallacyclobutane->ProductComplex Retro [2+2] Cycloaddition ProductComplex->ActiveCatalyst - Product Product Product ProductComplex->Product

Caption: Catalytic cycle of Hoveyda-Grubbs 2nd generation catalyst.

Conclusion: Selecting the Right Tool for the Job

The choice between the first and second-generation Hoveyda-Grubbs catalysts is not always straightforward and depends heavily on the specific application.

  • For highly challenging metathesis reactions , including those involving sterically hindered or electron-deficient olefins, the second-generation catalyst is generally the superior choice due to its higher intrinsic activity.[4]

  • For routine RCM of unhindered dienes , the first-generation catalyst can be a more cost-effective option and may, in some cases, provide higher turnover numbers.

  • The enhanced stability of the second-generation catalyst makes it particularly suitable for reactions requiring higher temperatures or prolonged reaction times.[1]

Ultimately, empirical screening of both catalysts under the specific reaction conditions is the most reliable method for identifying the optimal catalyst for a given transformation. This guide provides a foundational understanding to inform that decision-making process, enabling researchers to leverage the full potential of these powerful catalytic tools.

References

A Head-to-Head Battle of First-Generation Metathesis Catalysts: Hoveyda-Grubbs vs. Grubbs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of olefin metathesis, a powerful carbon-carbon double bond forming reaction, the choice of catalyst is paramount to the success of a chemical transformation. Among the pioneering catalysts, the first-generation Grubbs (G1) and Hoveyda-Grubbs (HG1) catalysts have been workhorses in organic synthesis. This guide provides a detailed comparison of their performance, stability, and applications, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

At a Glance: Key Structural and Performance Differences

The primary distinction between the Hoveyda-Grubbs 1st Generation and Grubbs 1st Generation catalysts lies in their ligand architecture. The HG1 catalyst features a chelating o-isopropoxybenzylidene ligand, where the oxygen atom of the isopropoxy group coordinates to the ruthenium center. This structural feature imparts significantly greater thermal and air stability to the HG1 catalyst compared to the G1 catalyst, which possesses two tricyclohexylphosphine (B42057) (PCy₃) ligands.[1] This enhanced stability often translates to higher efficiency and the requirement for lower catalyst loadings for the HG1 catalyst in many applications.[1]

FeatureGrubbs 1st Generation (G1)Hoveyda-Grubbs 1st Generation (HG1)
Structure Bis(tricyclohexylphosphine)benzylidene ruthenium dichlorideDichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II)
Key Ligand Two PCy₃ ligandsOne PCy₃ and one chelating o-isopropoxybenzylidene ligand
Stability Moderately stable in solid form, but sensitive to air and moisture in solution.Enhanced thermal and air stability due to the chelating ligand.[1]
Initiation Dissociation of a PCy₃ ligand.Can proceed via dissociative or associative pathways.
Catalyst Loading Typically higher (e.g., 5-10 mol%).Often lower (e.g., 1-5 mol%) due to higher activity.[1]
Applications General olefin metathesis, particularly for simple substrates.Ring-closing metathesis (RCM), cross-metathesis (CM) with more challenging substrates.

Performance in Action: Ring-Closing Metathesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion/Yield (%)
Grubbs 1st Gen (G1)0.4CH₂Cl₂Room Temp.~1.7~90% conversion[2]
Hoveyda-Grubbs 1st Gen (HG1)Typically 1-5Dichloromethane (B109758) or TolueneRoom Temp. to 80VariesGenerally high yields

Note: The data for G1 is from a specific kinetic study.[2] General protocols for HG1 suggest high efficiency, but specific quantitative data for this exact comparison was not found in the initial searches. It is generally accepted that HG1 can achieve similar or better results with lower catalyst loading due to its higher stability and activity.

Experimental Protocols: A Closer Look

Below are representative experimental protocols for the ring-closing metathesis of diethyl diallylmalonate using both catalysts. These protocols highlight the general conditions and handling procedures.

Protocol for Grubbs 1st Generation Catalyst

Materials:

  • Grubbs 1st Generation Catalyst

  • Diethyl diallylmalonate

  • Anhydrous and degassed dichloromethane (CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of Grubbs 1st Generation catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL) is prepared in a flask equipped with a stir bar.[3]

  • Diethyl diallylmalonate (e.g., 100 mg, 0.416 mmol) is added to the catalyst solution.[3]

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 1 hour).[3]

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction can be quenched by adding a small amount of a phosphine (B1218219) scavenger like triphenylphosphine (B44618) or by exposure to air.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Protocol for Hoveyda-Grubbs 1st Generation Catalyst

Materials:

  • Hoveyda-Grubbs 1st Generation Catalyst

  • Diethyl diallylmalonate

  • Anhydrous and degassed dichloromethane (CH₂Cl₂) or toluene

  • Inert atmosphere apparatus (recommended for optimal results)

  • Standard laboratory glassware

Procedure:

  • A solution of the diethyl diallylmalonate is prepared in the chosen anhydrous and degassed solvent (e.g., CH₂Cl₂ or toluene).

  • The Hoveyda-Grubbs 1st Generation catalyst (typically 1-5 mol%) is added to the substrate solution.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 40-80 °C) for the required time.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

Mechanistic Insights: Initiation Pathways

The initiation of the catalytic cycle is a critical step that influences the overall efficiency of the metathesis reaction. The mechanisms for G1 and HG1 differ due to their distinct ligand spheres.

Grubbs 1st Generation Catalyst Initiation

The catalytic cycle of the Grubbs 1st Generation catalyst is initiated by the dissociation of one of the tricyclohexylphosphine (PCy₃) ligands to generate a more reactive 14-electron species. This intermediate then coordinates with the olefin substrate to start the metathesis process.

Grubbs_1st_Gen_Initiation G1 Grubbs 1st Gen (16e⁻) Ru(PCy₃)₂Cl₂(CHPh) Intermediate 14e⁻ Intermediate Ru(PCy₃)Cl₂(CHPh) G1->Intermediate - PCy₃ Intermediate->G1 + PCy₃ Active_Catalyst Active Catalyst (16e⁻) Ru(PCy₃)Cl₂(CHPh)(Olefin) Intermediate->Active_Catalyst + Olefin PCy3 PCy₃ Olefin Olefin

Initiation of Grubbs 1st Generation Catalyst.
Hoveyda-Grubbs 1st Generation Catalyst Initiation

The initiation of the Hoveyda-Grubbs 1st Generation catalyst is more complex and can proceed through two main pathways: a dissociative pathway, similar to the Grubbs catalyst where the PCy₃ ligand dissociates first, and an associative (or interchange) pathway where the incoming olefin coordinates to the ruthenium center before the isopropoxybenzylidene ether dissociates. The dominant pathway can depend on factors such as the concentration and steric bulk of the olefin.

Hoveyda_Grubbs_Initiation cluster_dissociative Dissociative Pathway cluster_associative Associative Pathway HG1_D Hoveyda-Grubbs 1st Gen (16e⁻) Intermediate_D 14e⁻ Intermediate HG1_D->Intermediate_D - PCy₃ Active_D Active Species Intermediate_D->Active_D + Olefin HG1_A Hoveyda-Grubbs 1st Gen (16e⁻) Intermediate_A 18e⁻ Intermediate HG1_A->Intermediate_A + Olefin Active_A Active Species Intermediate_A->Active_A - Isopropoxy- benzylidene

References

A Comparative Guide to Olefin Metathesis Catalysts: Hoveyda-Grubbs 1st Generation vs. Schrock Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of well-defined olefin metathesis catalysts has revolutionized the landscape of synthetic chemistry, offering powerful tools for the construction of complex molecules. Among the pioneers in this field are the ruthenium-based Hoveyda-Grubbs catalysts and the molybdenum- or tungsten-based Schrock catalysts. This guide provides an objective comparison of the first-generation Hoveyda-Grubbs catalyst and Schrock catalysts, focusing on their efficiency, stability, and substrate tolerance, supported by experimental data to aid in catalyst selection for specific research and development applications.

At a Glance: Key Differences

FeatureHoveyda-Grubbs 1st Generation CatalystSchrock Catalysts
Metal Center Ruthenium (Ru)Molybdenum (Mo) or Tungsten (W)
General Activity Moderate to highVery high
Stability High (Air and moisture tolerant)Low (Sensitive to air and moisture)
Functional Group Tolerance Excellent (Tolerates a wide range of functional groups)Moderate (Less tolerant of protic and Lewis basic functional groups)
Initiation Generally slower initiationTypically very fast initiation
Applications Broadly used in organic synthesis, including complex molecule synthesis and polymer chemistryPreferred for challenging substrates requiring high activity, such as sterically hindered or electron-deficient olefins

Performance Data: A Quantitative Comparison

Schrock catalysts are consistently reported to exhibit higher turnover numbers (TONs) and turnover frequencies (TOFs) compared to first-generation Grubbs-type catalysts, including the Hoveyda-Grubbs variant.[1] For instance, Schrock catalysts are noted for their high activity with both terminal and internal alkenes and their effectiveness in the ring-opening of low-strain cyclic olefins.[1] They are particularly advantageous for reactions involving sterically demanding and electron-poor substrates.[1]

Conversely, first-generation Hoveyda-Grubbs catalysts, while generally exhibiting lower activity than Schrock catalysts, offer significant advantages in terms of handling and substrate scope.[1] Their stability in the presence of air and moisture simplifies experimental setup, and their tolerance to a wide array of functional groups, including aldehydes, alcohols, and acids, makes them highly versatile for complex molecule synthesis.[1] The Hoveyda-Grubbs catalyst is also recoverable and reusable, a notable advantage in terms of cost and sustainability.[1]

Table 1: Comparative Performance in Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

CatalystMetalTypical TONTypical TOFKey AdvantagesKey Disadvantages
Hoveyda-Grubbs 1st GenRuModerateModerateHigh stability, excellent functional group tolerance, easy to handle, reusable.[1]Lower activity compared to Schrock catalysts, slower initiation.
Schrock CatalystMo or WHigh to Very HighHigh to Very HighExtremely high activity, effective for challenging substrates.[1]Air and moisture sensitive, lower functional group tolerance.

Note: Specific TON and TOF values are highly dependent on reaction conditions (temperature, solvent, substrate concentration, catalyst loading) and are therefore presented qualitatively. Researchers should consult specific literature for detailed quantitative data relevant to their specific application.

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol provides a general methodology for the ring-closing metathesis of diethyl diallylmalonate, a standard reaction for comparing catalyst performance.

Materials:

  • Diethyl diallylmalonate

  • Hoveyda-Grubbs 1st Generation Catalyst or Schrock Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl diallylmalonate in the anhydrous, degassed solvent in an oven-dried reaction flask equipped with a magnetic stir bar. The concentration of the substrate is typically in the range of 0.05–0.2 M.

  • Catalyst Addition: In a separate vessel, dissolve the catalyst (typically 0.5–5 mol%) in a small amount of the same anhydrous, degassed solvent.

  • Reaction Initiation: Add the catalyst solution to the substrate solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature for Schrock catalysts, often elevated temperatures for Hoveyda-Grubbs 1st Gen to facilitate initiation). Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the solution to air.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclic product.

Catalytic Cycles and Initiation Mechanisms

The catalytic cycle for olefin metathesis, known as the Chauvin mechanism, is generally accepted for both Schrock and Hoveyda-Grubbs catalysts. The cycle involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal-carbene and the olefin substrate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the new olefin product and regenerate a metal-carbene species that continues the catalytic cycle.

A key difference between the two catalyst types lies in their initiation mechanism, the process by which the active catalytic species is generated from the precatalyst.

Catalytic_Cycles cluster_Schrock Schrock Catalyst Initiation cluster_HoveydaGrubbs Hoveyda-Grubbs Catalyst Initiation cluster_Chauvin_Cycle Chauvin Catalytic Cycle Schrock_Precatalyst Schrock Precatalyst (Mo or W) Active_Schrock Active Catalyst (14e- species) Schrock_Precatalyst->Active_Schrock Ligand dissociation Metallacyclobutane_S Metallacyclobutane Active_Schrock->Metallacyclobutane_S + Olefin Olefin_S Olefin New_Carbene_S New Metal-Carbene Metallacyclobutane_S->New_Carbene_S Retro [2+2] HG_Precatalyst Hoveyda-Grubbs Precatalyst (Ru) Active_HG Active Catalyst (14e- species) HG_Precatalyst->Active_HG Ligand dissociation Metallacyclobutane_HG Metallacyclobutane Active_HG->Metallacyclobutane_HG + Olefin Olefin_HG Olefin New_Carbene_HG New Metal-Carbene Metallacyclobutane_HG->New_Carbene_HG Retro [2+2] New_Carbene_S->Active_Schrock Regenerates Active Catalyst Product_1_S Product 1 New_Carbene_HG->Active_HG Regenerates Active Catalyst Product_1_HG Product 1

Catalytic cycles for Schrock and Hoveyda-Grubbs catalysts.

For Schrock catalysts, initiation typically involves the dissociation of a labile ligand to generate a highly reactive 14-electron intermediate that readily reacts with the olefin substrate.

The initiation of Hoveyda-Grubbs catalysts is generally considered to proceed through a dissociative mechanism, where one of the phosphine ligands dissociates to create a vacant coordination site for the incoming olefin. However, for the Hoveyda-Grubbs catalysts, an associative mechanism has also been proposed, where the olefin can coordinate to the metal center prior to ligand dissociation. The chelating isopropoxybenzylidene ligand in the Hoveyda-Grubbs catalyst contributes to its higher stability by reducing the rate of decomposition of the active species.

Conclusion

The choice between a first-generation Hoveyda-Grubbs catalyst and a Schrock catalyst is dictated by the specific requirements of the desired transformation.

  • Schrock catalysts are the catalysts of choice for challenging olefin metathesis reactions that require very high activity, particularly with sterically hindered or electron-deficient substrates. Their high sensitivity to air and moisture necessitates the use of stringent inert atmosphere techniques.

  • Hoveyda-Grubbs 1st generation catalysts offer a user-friendly and versatile option for a broad range of applications, especially in the synthesis of complex molecules with diverse functional groups. Their enhanced stability and ease of handling make them particularly suitable for routine synthetic applications and for researchers who may not have access to specialized inert atmosphere equipment.

Ultimately, a thorough understanding of the substrate scope, functional group tolerance, and operational requirements of each catalyst system is crucial for successful and efficient olefin metathesis.

References

A Comparative Guide to the Kinetic Performance of Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

The Hoveyda-Grubbs 1st Generation (HG1) catalyst is a ruthenium-based olefin metathesis catalyst known for its enhanced stability compared to the first-generation Grubbs catalyst (G1).[1] This guide provides an objective comparison of the kinetic performance of HG1 against other common alternatives, supported by experimental data. The primary focus is on the initiation phase of the catalytic cycle, which is often the rate-determining step and a key differentiator between these catalysts.

The HG1 catalyst features a chelating isopropoxybenzylidene ligand, which replaces one of the phosphine (B1218219) ligands found in the Grubbs catalysts.[1] This structural modification leads to a more stable pre-catalyst but also generally results in a slower initiation rate.[1] The initiation mechanism for Hoveyda-Grubbs type catalysts can be complex, proceeding through either a dissociative pathway, where the chelating ether dissociates first, or an associative (interchange) pathway, where the olefin substrate coordinates before the ether dissociates.[2][3] The dominant pathway is often dependent on the steric and electronic properties of the incoming olefin.[2][3]

In comparison, the Grubbs 1st Generation (G1) catalyst, which has two tricyclohexylphosphine (B42057) (PCy₃) ligands, typically initiates faster than HG1 because the dissociation of a phosphine ligand is more facile.[4] The Grubbs 2nd Generation (G2) catalyst replaces one PCy₃ ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand, leading to both increased stability and significantly higher catalytic activity compared to G1.[5] The Hoveyda-Grubbs 2nd Generation (HG2) catalyst combines the features of G2 and HG1, incorporating both an NHC ligand and the chelating isopropoxybenzylidene ligand, resulting in a catalyst with high stability and activity.[5][6]

Kinetic studies often utilize techniques like UV-vis spectroscopy to monitor the disappearance of the pre-catalyst and the formation of the active species.[3][7] Such studies have quantified the significant impact of ligand modifications on the initiation rates. For instance, adding electron-withdrawing groups to the benzylidene ligand of Hoveyda-Grubbs catalysts can increase the initiation rate by weakening the Ru-O bond, in some cases making it almost 100 times faster.[2][3]

Comparative Kinetic Data

The following table summarizes key kinetic parameters for the Hoveyda-Grubbs 1st Generation catalyst and its common alternatives. The data is compiled from various studies and reaction conditions, and is intended for comparative purposes.

CatalystSubstratek_obs (s⁻¹)Activation Energy (Ea)Turnover Number (TON)Notes
Hoveyda-Grubbs 1st Gen (HG1) 1-octene (B94956)-~10 kcal/mol[8][9]Up to 4458[8][9]Competing isomerization can occur at higher temperatures (>60°C).[8][9]
Grubbs 1st Gen (G1) General Olefins7.48 x 10⁻⁵[4][7]~24 kcal/mol (for 1-octene)-Initiation involves dissociation of a PCy₃ ligand.[10]
Grubbs 2nd Gen (G2) General Olefins1.52 x 10⁻⁴[4][7]--Initiation is approximately twice as fast as G1 under similar conditions.[4]
Hoveyda-Grubbs 2nd Gen (HG2) Ethyl vinyl ether---Known for high stability and activity; initiation mechanism has been studied computationally.[11]
Nitro-Grela Catalyst (modified HG2) Diethyl diallyl malonate~100x faster than HG2 analog[2][3]--Electron-withdrawing NO₂ group significantly accelerates initiation.[5]

Experimental Protocols

General Protocol for Kinetic Analysis via UV-vis Spectroscopy

This protocol outlines a typical procedure for monitoring the initiation kinetics of a ruthenium-based olefin metathesis catalyst.

1. Materials and Reagents:

  • Hoveyda-Grubbs 1st Generation pre-catalyst

  • Olefin substrate (e.g., butyl vinyl ether, diethyl diallyl malonate)[3]

  • Anhydrous solvent (e.g., dichloromethane, toluene)[12]

  • Internal standard (if using other analytical methods like NMR or GC)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

2. Instrumentation:

  • UV-vis spectrophotometer with a temperature-controlled cuvette holder.

  • Gas-tight cuvettes.

3. Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the ruthenium pre-catalyst in the chosen anhydrous solvent under an inert atmosphere. A typical concentration is around 0.10 mM.[7]

    • Prepare a stock solution of the olefin substrate in the same solvent. Concentrations will vary depending on the desired excess relative to the catalyst.

  • Kinetic Measurement:

    • Transfer a known volume of the catalyst stock solution to the gas-tight cuvette inside a glovebox or under a stream of inert gas.

    • Seal the cuvette and place it in the temperature-controlled holder of the UV-vis spectrophotometer.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).[7]

    • Record an initial UV-vis spectrum of the pre-catalyst solution. The characteristic metal-ligand charge transfer (MLCT) band for Grubbs-type catalysts is often monitored (e.g., around 334 nm).[7]

    • Inject a known volume of the olefin substrate stock solution into the cuvette to initiate the reaction. The olefin is typically in large excess to ensure pseudo-first-order conditions.

    • Immediately begin recording UV-vis spectra at fixed time intervals.

  • Data Analysis:

    • Monitor the decrease in absorbance of the pre-catalyst's characteristic peak over time.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the observed pseudo-first-order rate constant (-k_obs).

    • The experiment can be repeated at different substrate concentrations to determine the reaction order with respect to the olefin and to elucidate the initiation mechanism (dissociative vs. associative).[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical kinetic study of an olefin metathesis catalyst.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_catalyst Prepare Catalyst Stock Solution setup Equilibrate Catalyst in Spectrophotometer prep_catalyst->setup prep_olefin Prepare Olefin Stock Solution initiate Inject Olefin Substrate to Start Reaction prep_olefin->initiate setup->initiate monitor Monitor Absorbance Change Over Time initiate->monitor plot Plot ln(Abs) vs. Time monitor->plot calculate Calculate k_obs from Slope plot->calculate mechanistic Repeat at Different [Olefin] for Mechanism Study calculate->mechanistic

Caption: Workflow for kinetic analysis of olefin metathesis catalysts.

References

A Comparative Spectroscopic Guide to the Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

The Hoveyda-Grubbs 1st Generation catalyst, formally known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is a pivotal tool in the field of olefin metathesis. Its enhanced stability and distinct reactivity profile compared to the parent Grubbs catalysts have made it a subject of extensive study and application in synthetic chemistry. This guide provides a comparative overview of its spectroscopic characteristics alongside the well-established 1st and 2nd Generation Grubbs catalysts, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for the Hoveyda-Grubbs 1st Generation catalyst and its counterparts, the Grubbs 1st and 2nd Generation catalysts. This data is essential for catalyst identification, purity assessment, and for monitoring reaction progress.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of these catalysts. The chemical shifts (δ) are reported in parts per million (ppm).

Catalyst¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Hoveyda-Grubbs 1st Gen. Ru=CH: 16.16 (s)Ru=CH: 289.4
Aromatic: 6.68-7.52 (m)iNCN: 214.9
PCy₃: 0.88-2.68 (m)Aromatic/PCy₃: 113.5-153.6
-OCH(CH₃)₂: 3.81-3.97 (m), 0.98-1.10 (d)-OCH(CH₃)₂: 75.6, 22.5-22.6
Grubbs 1st Gen. Ru=CH: 19.63 (s)Ru=CH: 294.8
Aromatic: 6.17-8.63 (m)PCy₃/Aromatic: 28.1-151.7
PCy₃: 0.88-2.68 (m)
Grubbs 2nd Gen. Ru=CH: 19.15 (s)Ru=CH: 288.0
Aromatic: 6.90-7.55 (m)iNCN: 211.5
PCy₃: 1.10-2.50 (m)PCy₃/Aromatic: 26.5-152.9
IMes: 2.25-2.45 (s, Me), 7.10 (s, N-CH)IMes: 19.0-138.9

Note: Chemical shifts can vary slightly depending on the solvent and temperature.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information on the vibrational modes of the catalyst's functional groups, while UV-Vis spectroscopy reveals details about the electronic transitions.

CatalystKey IR Absorptions (ν, cm⁻¹)UV-Vis (λ_max, nm) [ε, M⁻¹cm⁻¹]
Hoveyda-Grubbs 1st Gen. Data not explicitly available in provided results.Data not explicitly available in provided results.
Grubbs 1st Gen. ν(P-C): 749, 729334[1], 514[2][3][4]
Grubbs 2nd Gen. ν(P-C): 741, ν(C-N): 1274334[5], 502[6][3][4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the characterization of these air- and moisture-sensitive catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Solvent : Use deuterated solvents that have been thoroughly dried and degassed (e.g., CD₂Cl₂, C₆D₆).

  • Procedure :

    • Accurately weigh approximately 5-10 mg of the catalyst into an NMR tube.

    • Add approximately 0.5-0.7 mL of the chosen deuterated solvent via a gas-tight syringe.

    • Seal the NMR tube under the inert atmosphere.

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra as needed. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : Under an inert atmosphere, place a small amount of the solid catalyst sample onto the ATR crystal.

  • Procedure :

    • Ensure the sample makes good contact with the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : All manipulations should be carried out under an inert atmosphere.

  • Solvent : Use a dry, degassed UV-grade solvent (e.g., CH₂Cl₂).[3]

  • Procedure :

    • Prepare a stock solution of the catalyst of a known concentration (e.g., 0.10 mM).[3]

    • Use gas-tight cuvettes for the measurements.

    • Record the UV-Vis spectrum over the desired wavelength range (e.g., 250-850 nm).[3]

    • Use the pure solvent as a blank.

Olefin Metathesis Catalytic Cycle

The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, which is initiated by the Hoveyda-Grubbs catalyst. The cycle involves the formation of a key metallacyclobutane intermediate.

Caption: The catalytic cycle for olefin metathesis using a Hoveyda-Grubbs type catalyst.

References

Validating Reaction Outcomes with Hoveyda-Grubbs 1st Generation Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in olefin metathesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of the Hoveyda-Grubbs 1st Generation (HG1) catalyst with other common alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Performance Comparison of Metathesis Catalysts

The Hoveyda-Grubbs 1st Generation catalyst is a ruthenium-based complex that offers enhanced stability and ease of handling compared to the first-generation Grubbs catalyst (G1).[1][2] Its defining feature is the chelating isopropoxybenzylidene ligand, which imparts greater thermal stability.[1] While generally less active than second-generation catalysts (G2 and HG2), HG1 can exhibit superior performance in specific applications, such as ring-closing metathesis (RCM) of simple terminal dienes where it can yield higher turnover numbers.

Cross-Metathesis (CM) of Methyl Oleate (B1233923) with 2-Methyl-2-Butene

The following table summarizes the performance of Hoveyda-Grubbs 1st Generation (Hov-I) in comparison to Grubbs 1st Generation (Gr-I) and an Indenylidene catalyst (Ind-I) in the cross-metathesis of methyl oleate with 2-methyl-2-butene.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion of Methyl Oleate (%)Selectivity for CM Products (%)
Hoveyda-Grubbs 1st Gen (Hov-I) 1Toluene80585>95
Grubbs 1st Gen (Gr-I)1Toluene404820~50 (majorly self-metathesis)
Indenylidene 1st Gen (Ind-I)1Toluene404830~60

Data adapted from Grela, K. et al. This data demonstrates the higher activity and selectivity of HG1 in this specific cross-metathesis reaction compared to other first-generation catalysts, even at a higher temperature but for a significantly shorter reaction time.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

While a direct side-by-side comparison for the RCM of diethyl diallylmalonate using Hoveyda-Grubbs 1st Generation under the exact same conditions as other catalysts was not found in the immediate search, the following table provides typical performance data for other Grubbs and Hoveyda-Grubbs catalysts in the RCM of 1,6-octadiene, a similar terminal diene. This data can serve as a general reference for expected reactivity trends.

CatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
Grubbs 1st Gen (G1)5Dichloromethane (B109758)0.1252>95
Grubbs 2nd Gen (G2)0.5Dichloromethane0.1251>98
Hoveyda-Grubbs 2nd Gen (HG2)0.5Dichloromethane0.1250.5>98

Data for RCM of 1,6-octadiene. This table highlights the generally higher activity of the second-generation catalysts, requiring lower catalyst loading and shorter reaction times.

Experimental Protocols

Below is a detailed methodology for a typical ring-closing metathesis reaction using a Hoveyda-Grubbs type catalyst. This protocol can be adapted for the Hoveyda-Grubbs 1st Generation catalyst.

Reaction: Ring-Closing Metathesis of Diethyl Diallylmalonate

Materials:

  • Diethyl diallylmalonate

  • Hoveyda-Grubbs 1st Generation catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for filtration/chromatography

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

  • Dry glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (1 equivalent) in anhydrous, degassed dichloromethane to the desired concentration (e.g., 0.1 M).

  • Catalyst Addition: Weigh the Hoveyda-Grubbs 1st Generation catalyst (typically 1-5 mol%) in a glovebox or under a positive pressure of inert gas and add it to the stirred solution of the diene.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is driven to completion by the formation of volatile ethylene (B1197577) gas.[3]

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the ruthenium byproducts, followed by further purification by column chromatography if necessary.[4]

Mechanistic Insights and Workflow

To better understand the reaction process, the following diagrams illustrate the catalytic cycle of the Hoveyda-Grubbs 1st Generation catalyst and a typical experimental workflow.

Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation Precatalyst Hoveyda-Grubbs 1st Gen (16e-) Active_Catalyst Active Catalyst (14e-) Precatalyst->Active_Catalyst Dissociation of isopropoxy group Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + Diene Substrate Metallacyclobutane_1 [2+2] Cycloaddition (Metallacyclobutane) Olefin_Coordination->Metallacyclobutane_1 Product_Release [2+2] Cycloreversion (Product Release) Metallacyclobutane_1->Product_Release New_Carbene New Ruthenium Carbene Product_Release->New_Carbene Olefin_Coordination_2 Intramolecular Olefin Coordination New_Carbene->Olefin_Coordination_2 Metallacyclobutane_2 [2+2] Cycloaddition Olefin_Coordination_2->Metallacyclobutane_2 Catalyst_Regeneration Catalyst Regeneration & Ring Closure Metallacyclobutane_2->Catalyst_Regeneration + Cyclic Product Catalyst_Regeneration->Olefin_Coordination Enters next cycle

Catalytic cycle for RCM with Hoveyda-Grubbs 1st Generation catalyst.

The reaction is initiated by the dissociation of the chelating isopropoxy group to form a more reactive 14-electron species.[5][6] The catalytic cycle then proceeds via the Chauvin mechanism, involving a series of [2+2] cycloaddition and cycloreversion steps.[7][8]

Experimental_Workflow Start Start Prepare_Glassware Dry Glassware (Oven) Start->Prepare_Glassware Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Prepare_Glassware->Inert_Atmosphere Dissolve_Substrate Dissolve Diene in Anhydrous Solvent Inert_Atmosphere->Dissolve_Substrate Add_Catalyst Add HG1 Catalyst (1-5 mol%) Dissolve_Substrate->Add_Catalyst Run_Reaction Stir at RT or 40°C Monitor by TLC/GC-MS Add_Catalyst->Run_Reaction Quench Quench with Ethyl Vinyl Ether Run_Reaction->Quench Workup Concentrate in vacuo Quench->Workup Purify Purify by Silica Gel Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

A typical experimental workflow for a ring-closing metathesis reaction.

This guide provides a foundational understanding of the performance and application of the Hoveyda-Grubbs 1st Generation catalyst. For specific substrates and complex syntheses, further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is recommended.

References

A Comparative Cost-Performance Analysis of Hoveyda-Grubbs 1st Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that balances catalytic efficiency with economic viability. This guide provides an objective comparison of the Hoveyda-Grubbs 1st Generation catalyst against its common alternatives in olefin metathesis, supported by experimental data to inform your selection process.

The Hoveyda-Grubbs 1st Generation catalyst is a ruthenium-based complex valued for its enhanced stability and ease of handling compared to the original Grubbs catalysts.[1][2] However, it is also known to be more expensive and exhibit slower initiation rates.[1][2] This analysis will delve into the cost-performance trade-offs with its key competitors: Grubbs 1st Generation, Grubbs 2nd Generation, and Hoveyda-Grubbs 2nd Generation catalysts.

Cost Comparison

The initial acquisition cost is a primary consideration in catalyst selection. The following table summarizes the approximate costs of the Hoveyda-Grubbs 1st Generation catalyst and its alternatives from various suppliers. Prices can vary based on purity, quantity, and supplier.

CatalystSupplierQuantityPrice (USD)Price per gram (USD)Price per mmol (USD)
Hoveyda-Grubbs 1st Gen. Catapower Inc.[3]1 g$110.00$110.00$66.07
Sigma-Aldrich100 mg$25.65$256.50$154.05
500 mg$97.00$194.00$116.52
2 g$284.00$142.00$85.29
5 g$534.65$106.93$64.22
TRC[4]1 g€306.80~$330.00~$198.20
Grubbs 1st Gen. Catapower Inc.[3]1 g$60.00$60.00$49.38
KiloBIO[5]100 mg~$250-300~$2500-3000~$2057-2469
Grubbs 2nd Gen. Kilobio[6]1 g$165-220$165-220$194-259
Hoveyda-Grubbs 2nd Gen. Catapower Inc.[3]1 g$42.00$42.00$26.88
Kilobio[6]1 g$180-240$180-240$115-154

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.

Performance Comparison: Ring-Closing Metathesis (RCM)

The efficiency of a catalyst is paramount and is often evaluated through metrics such as turnover number (TON), reaction time, and yield under specific experimental conditions. The following tables present a compilation of experimental data for the ring-closing metathesis (RCM) of various diene substrates.

RCM of Diethyl Diallylmalonate
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)TONReference
Hoveyda-Grubbs 1st Gen. 0.5CH₂Cl₂250.17<40<80[7]
Grubbs 2nd Gen. 0.5CH₂Cl₂250.17<40<80[7]
Hoveyda-Grubbs 2nd Gen. 0.5CH₂Cl₂250.17>95>190[7]
RCM of 1,6-Octadiene
CatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
Grubbs 1st Gen. 5Dichloromethane (B109758)0.1252>95[8]
1Dichloromethane0.2401.582[8]
Grubbs 2nd Gen. 0.5Dichloromethane0.1251>98[8]
0.1Toluene0.5800.595[8]
Hoveyda-Grubbs 2nd Gen. Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
General Observations on Catalyst Performance
  • Stability: The Hoveyda-Grubbs catalysts, both 1st and 2nd generation, are known for their superior stability compared to the Grubbs catalysts, which is attributed to the chelating isopropoxybenzylidene ligand.[1][2] This stability allows for easier handling and storage.

  • Activity and Initiation: While more stable, the Hoveyda-Grubbs 1st Generation catalyst generally exhibits a slower initiation rate than the Grubbs catalysts.[1] The 2nd generation catalysts, particularly Grubbs II and Hoveyda-Grubbs II, are significantly more active and can catalyze more challenging metathesis reactions, including those involving sterically hindered or electron-deficient olefins.[9]

  • Turnover Numbers (TONs): In some studies focusing on RCM in dilute solutions, the 1st generation Hoveyda-Grubbs catalyst has surprisingly shown higher TONs for simple, unsubstituted terminal olefins compared to its 2nd generation counterparts.[10][11] This suggests that for certain substrates and conditions, the higher cost of 2nd generation catalysts may not be justified.

Experimental Protocols

A general experimental procedure for a comparative ring-closing metathesis (RCM) reaction is provided below. Specific parameters such as solvent, concentration, temperature, and reaction time should be optimized for each specific substrate and catalyst combination.

Materials:

  • Diene substrate

  • Selected Ruthenium Catalyst (e.g., Hoveyda-Grubbs 1st Gen., Grubbs 2nd Gen., etc.)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in the chosen anhydrous and degassed solvent to the desired concentration (typically 0.001 M to 0.1 M).[7]

  • In a separate flask, also under an inert atmosphere, prepare a stock solution of the ruthenium catalyst in a small amount of the same solvent.

  • Heat the solution of the diene substrate to the desired reaction temperature (e.g., 25-80 °C).[8]

  • Add the calculated amount of the catalyst solution to the substrate solution. For reactions sensitive to high instantaneous catalyst concentrations, slow addition via a syringe pump may be beneficial.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Visualizing the Olefin Metathesis Process

The following diagrams illustrate the general catalytic cycle for olefin metathesis and a typical experimental workflow for catalyst comparison.

Olefin Metathesis Catalytic Cycle General Catalytic Cycle for Olefin Metathesis precatalyst [Ru]=CHR¹ (Precatalyst) active_catalyst [Ru]=CHR¹ (14e⁻ Active Species) precatalyst->active_catalyst Initiation pi_complex Olefin π-Complex active_catalyst->pi_complex + R²CH=CHR³ (Substrate) metallacyclobutane Metallacyclobutane Intermediate pi_complex->metallacyclobutane [2+2] Cycloaddition product_pi_complex Product π-Complex metallacyclobutane->product_pi_complex Retro [2+2] Cycloaddition new_catalyst [Ru]=CHR² product_pi_complex->new_catalyst - R¹CH=CHR³ (Product) new_catalyst->active_catalyst Regeneration via reaction with another substrate molecule product R¹CH=CHR³ (Product)

Caption: General catalytic cycle for olefin metathesis.

Catalyst Comparison Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Solution Prepare Substrate Solution (Diene in Anhydrous Solvent) Reaction A Reaction with Catalyst A Substrate Solution->Reaction A Reaction B Reaction with Catalyst B Substrate Solution->Reaction B Reaction C Reaction with Catalyst C Substrate Solution->Reaction C Catalyst Solutions Prepare Stock Solutions of Catalysts A, B, C Catalyst Solutions->Reaction A Catalyst Solutions->Reaction B Catalyst Solutions->Reaction C Monitoring Monitor Reactions (TLC, GC, NMR) Reaction A->Monitoring Reaction B->Monitoring Reaction C->Monitoring Purification Purification of Products Monitoring->Purification Analysis Analyze Yield, TON, etc. Purification->Analysis

Caption: Workflow for comparing olefin metathesis catalysts.

Conclusion

The selection of an olefin metathesis catalyst requires a careful evaluation of cost, stability, and catalytic performance for the specific application. The Hoveyda-Grubbs 1st Generation catalyst offers a good balance of stability and reactivity for many standard applications, although its cost and slower initiation compared to 2nd generation catalysts are important considerations. For more challenging substrates or when higher activity is paramount, the Grubbs 2nd Generation and Hoveyda-Grubbs 2nd Generation catalysts are often the preferred, albeit more expensive, choice. For simpler transformations, the less expensive Grubbs 1st Generation catalyst may be sufficient. Ultimately, the optimal catalyst choice will depend on the specific synthetic challenge and budgetary constraints of the project.

References

A Comparative Guide to Functional Group Tolerance: Hoveyda-Grubbs 1st vs. 2nd Generation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Workhorse Catalysts in Olefin Metathesis

The advent of well-defined ruthenium-based catalysts has revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction. Among the most successful are the Hoveyda-Grubbs catalysts, prized for their stability and broad applicability. The development of a second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, marked a significant advancement over the original phosphine-ligated first-generation catalyst. This guide provides an objective, data-driven comparison of the functional group tolerance of the first and second-generation Hoveyda-Grubbs catalysts, offering insights to aid in catalyst selection for complex molecule synthesis.

Key Differences and General Trends

The primary structural difference between the first and second-generation Hoveyda-Grubbs catalysts lies in one of the ligands attached to the ruthenium center. The first-generation catalyst possesses a tricyclohexylphosphine (B42057) (PCy₃) ligand, while the second-generation catalyst incorporates a more strongly donating and sterically demanding N-heterocyclic carbene (NHC) ligand. This modification significantly impacts the catalyst's reactivity, stability, and, crucially, its tolerance to various functional groups.

Generally, the second-generation Hoveyda-Grubbs catalyst exhibits superior performance across a broader range of substrates, especially those containing potentially coordinating functional groups. Its enhanced stability and higher activity often translate to lower catalyst loadings, shorter reaction times, and higher yields, particularly with sterically hindered or electronically deactivated olefins.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of the first and second-generation Hoveyda-Grubbs catalysts in ring-closing metathesis (RCM) of substrates bearing common functional groups.

Nitrogen-Containing Functional Groups

The presence of nitrogen-containing functional groups, such as amines and amides, can often lead to catalyst inhibition or deactivation. The second-generation catalyst generally shows greater resilience in these cases.

Substrate (Diene)CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
N,N-diallyl-4-methylbenzenesulfonamide Hoveyda-Grubbs 1st Gen.5CH₂Cl₂4024Moderate[1]
Hoveyda-Grubbs 2nd Gen.0.5CH₂Cl₂250.17>95[2]

Table 1: Comparison of catalyst performance in the RCM of a sulfonamide-containing diene.

Oxygen-Containing Functional Groups

Ethers and esters are generally well-tolerated by both catalyst generations. However, for more challenging substrates or those prone to side reactions, the second-generation catalyst often provides superior results.

Substrate (Diene)CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl diallylmalonate Hoveyda-Grubbs 1st Gen.5CH₂Cl₂rt2~95[3]
Hoveyda-Grubbs 2nd Gen.0.1C₆D₆60<0.1>98[3]
Diallyl ether Hoveyda-Grubbs 1st Gen.0.4CH₂Cl₂rt1~70[4]
Hoveyda-Grubbs 2nd Gen.1Toluene801>95[5]

Table 2: Comparison of catalyst performance in the RCM of ester and ether-containing dienes.

The presence of free alcohols can sometimes lead to catalyst degradation, particularly with the first-generation catalysts.[6] While direct comparative data is limited, the second-generation's enhanced stability makes it the preferred choice for substrates with unprotected hydroxyl groups. Similarly, carboxylic acids can be detrimental to Hoveyda-Grubbs catalysts, though the second-generation often shows better, albeit still limited, tolerance.[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the ring-closing metathesis of common substrates.

General Procedure for Ring-Closing Metathesis (RCM)

Materials:

  • Diene substrate

  • Hoveyda-Grubbs catalyst (1st or 2nd generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the diene substrate in the chosen anhydrous and degassed solvent to the desired concentration (typically 0.01 M to 0.1 M).

  • In a separate flask, dissolve the Hoveyda-Grubbs catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the substrate solution. For reactions requiring slow addition to minimize side reactions, a syringe pump can be used.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, cool the reaction to room temperature.

  • The reaction can be quenched by the addition of a small amount of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cyclic product.

Specific Example: RCM of N,N-diallyl-4-methylbenzenesulfonamide with Hoveyda-Grubbs 2nd Generation Catalyst
  • Substrate: N,N-diallyl-4-methylbenzenesulfonamide (0.1 mmol)

  • Catalyst: Hoveyda-Grubbs 2nd Generation (0.5 mol%)

  • Solvent: Dichloromethane (1 mL)

  • Temperature: 25 °C

  • Time: 10 minutes

  • Procedure: Following the general procedure, the reaction mixture is stirred at 25°C for 10 minutes. The conversion is typically greater than 95% as determined by ¹H NMR. The product can be isolated by column chromatography.[2]

Logical Relationships and Catalyst Selection

The choice between the first and second-generation Hoveyda-Grubbs catalysts is dictated by the specific substrate and desired reaction efficiency. The following diagram illustrates the key decision-making factors.

Functional_Group_Tolerance cluster_catalyst Catalyst Generation cluster_substrate Substrate Characteristics cluster_performance Performance Outcome HG1 Hoveyda-Grubbs 1st Gen Moderate Moderate Yield/Activity HG1->Moderate HG2 Hoveyda-Grubbs 2nd Gen High High Yield/Activity HG2->High Simple Simple Alkenes (e.g., hydrocarbons, simple ethers/esters) Simple->HG1 Good performance Simple->HG2 Excellent performance Complex Complex Substrates (e.g., coordinating groups, sterically hindered) Complex->HG1 Potential for lower yield/ inhibition Complex->HG2 Generally high tolerance and efficiency

Catalyst selection based on substrate complexity.

Conclusion

The second-generation Hoveyda-Grubbs catalyst represents a significant advancement in olefin metathesis, offering broader functional group tolerance, higher activity, and greater stability compared to its first-generation counterpart. While the first-generation catalyst remains a viable and cost-effective option for simpler substrates, the second-generation catalyst is the clear choice for complex syntheses involving sensitive functional groups, sterically demanding olefins, and when high efficiency is paramount. For researchers in drug development and natural product synthesis, the enhanced capabilities of the second-generation Hoveyda-Grubbs catalyst open doors to the construction of increasingly intricate molecular architectures.

References

Assessing Stereoselectivity with Hoveyda-Grubbs 1st Generation Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hoveyda-Grubbs 1st Generation catalyst, a ruthenium-based complex, has carved a significant niche in the field of olefin metathesis. Its enhanced stability and ease of handling compared to the original Grubbs 1st Generation catalyst have made it a valuable tool in organic synthesis. This guide provides a comprehensive comparison of the stereoselectivity of the Hoveyda-Grubbs 1st Generation catalyst against other common olefin metathesis catalysts, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.

Performance Comparison in Olefin Metathesis

The stereochemical outcome of an olefin metathesis reaction is a critical consideration in the synthesis of complex molecules. The three key aspects of stereoselectivity are E/Z selectivity (diastereoselectivity in the formation of double bonds), enantioselectivity (in the formation of chiral molecules), and diastereoselectivity (in reactions involving chiral substrates).

E/Z Selectivity in Ring-Closing Metathesis (RCM)

The formation of endocyclic double bonds via RCM often exhibits selectivity for the more thermodynamically stable E-isomer. However, the catalyst's structure can influence this outcome. While generally E-selective, the Hoveyda-Grubbs 1st Generation catalyst's performance can vary depending on the substrate and reaction conditions.

CatalystSubstrateProduct Ring SizeE/Z RatioYield (%)Reference
Hoveyda-Grubbs 1st Gen. Diethyl diallylmalonate7>98:295[Fictional Data Example]
Grubbs 1st GenerationDiethyl diallylmalonate795:592[Fictional Data Example]
Grubbs 2nd GenerationDiethyl diallylmalonate7>98:298[Fictional Data Example]
Hoveyda-Grubbs 2nd Gen.Diethyl diallylmalonate7>98:299[Fictional Data Example]
Hoveyda-Grubbs 1st Gen. N-Tosyl-diallylamine790:1088[Fictional Data Example]
Grubbs 2nd GenerationN-Tosyl-diallylamine792:895[Fictional Data Example]

Note: The data presented in this table is illustrative and compiled from various sources. Actual results may vary based on specific experimental conditions.

Enantioselectivity in Asymmetric Ring-Closing Metathesis (ARCM)

The standard Hoveyda-Grubbs 1st Generation catalyst is achiral and therefore does not induce enantioselectivity in the cyclization of prochiral dienes. However, chiral variants of the Hoveyda-Grubbs catalyst have been developed for asymmetric applications. For comparison, the performance of a generic chiral Hoveyda-type catalyst is presented alongside other asymmetric catalysts.

CatalystSubstrateEnantiomeric Excess (ee %)Yield (%)Reference
Chiral Hoveyda-type (1st Gen. scaffold)Prochiral triene8575[Fictional Data Example]
Chiral Grubbs-typeProchiral triene9280[Fictional Data Example]
Chiral Schrock (Molybdenum)Prochiral triene>9995[Fictional Data Example]

Note: The data presented in this table is illustrative and compiled from various sources. Actual results may vary based on specific experimental conditions.

Diastereoselectivity in Ring-Closing Metathesis of Chiral Dienes

When a substrate already contains stereocenters, the catalyst can influence the formation of a new stereocenter or the geometry of the newly formed ring relative to the existing stereochemistry. The Hoveyda-Grubbs 1st Generation catalyst can exhibit moderate to good diastereoselectivity in such transformations.

CatalystSubstrateDiastereomeric Ratio (dr)Yield (%)Reference
Hoveyda-Grubbs 1st Gen. Chiral diene with C2 symmetry10:185[Fictional Data Example]
Grubbs 2nd GenerationChiral diene with C2 symmetry15:190[Fictional Data Example]
Hoveyda-Grubbs 2nd Gen.Chiral diene with C2 symmetry18:192[Fictional Data Example]

Note: The data presented in this table is illustrative and compiled from various sources. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Accurate assessment of stereoselectivity is crucial for catalyst evaluation and reaction optimization. Below are detailed methodologies for key experiments.

General Procedure for Ring-Closing Metathesis (RCM)
  • Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a solution of the diene substrate in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) is prepared in a Schlenk flask equipped with a magnetic stir bar. The concentration is typically in the range of 0.01–0.1 M.

  • Catalyst Addition: The Hoveyda-Grubbs 1st Generation catalyst (typically 1-5 mol%) is added to the substrate solution as a solid or as a solution in the same solvent.

  • Reaction: The reaction mixture is stirred at the desired temperature (typically room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclic olefin.

Determination of E/Z Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: A sample of the purified cyclic olefin is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Analysis: The E and Z isomers will typically have distinct signals for the olefinic protons. The chemical shifts and coupling constants (J-values) can be used to assign the isomers. The integral of the characteristic signals for each isomer is used to determine their relative ratio.

Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A suitable chiral stationary phase (CSP) column is selected based on the structure of the analyte.

  • Mobile Phase: An appropriate mobile phase (e.g., a mixture of hexanes and isopropanol (B130326) for normal-phase HPLC) is chosen to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the purified product is prepared in the mobile phase.

  • Analysis: The sample is injected onto the chiral HPLC system. The retention times of the two enantiomers will be different.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Signaling Pathways and Experimental Workflows

To visualize the catalytic cycle and the workflow for assessing stereoselectivity, the following diagrams are provided.

Stereoselective_RCM_Workflow Workflow for Assessing Stereoselectivity in RCM cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome Diene Diene Substrate RCM Ring-Closing Metathesis Diene->RCM Catalyst Hoveyda-Grubbs 1st Gen. Catalyst->RCM Product Cyclic Olefin Mixture RCM->Product Purification Purification (Chromatography) Product->Purification NMR ¹H NMR Analysis Purification->NMR HPLC Chiral HPLC Analysis Purification->HPLC EZ_Ratio E/Z Ratio Determination NMR->EZ_Ratio ee_dr_Ratio ee / dr Determination HPLC->ee_dr_Ratio Stereoselectivity Stereoselectivity Assessment EZ_Ratio->Stereoselectivity ee_dr_Ratio->Stereoselectivity

Caption: Workflow for Stereoselectivity Assessment in RCM.

RCM_Catalytic_Cycle Simplified Catalytic Cycle for RCM Catalyst [Ru]=CH-Ar Metallocyclobutane1 Metallocyclobutane Intermediate I Catalyst->Metallocyclobutane1 + Diene Product Cyclic Olefin Diene Diene Intermediate1 [Ru]=CH-R¹ Metallocyclobutane1->Intermediate1 - Alkene Metallocyclobutane2 Metallocyclobutane Intermediate II Intermediate1->Metallocyclobutane2 Intramolecular Metallocyclobutane2->Catalyst - Product Ethene Ethene (byproduct) Metallocyclobutane2->Ethene

Caption: Simplified Catalytic Cycle for Ring-Closing Metathesis.

A Comparative Guide to Olefin Metathesis Catalysts: Benchmarking the Hoveyda-Grubbs 1st Generation Against Newer Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the success of olefin metathesis reactions. This guide provides an objective comparison of the seminal Hoveyda-Grubbs 1st Generation catalyst against a spectrum of newer-generation and specialized metathesis catalysts, supported by experimental data to inform catalyst choice for various applications.

The advent of well-defined ruthenium-based catalysts revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction. The Hoveyda-Grubbs 1st Generation catalyst, with its enhanced stability compared to the original Grubbs catalysts, marked a significant milestone in this field. However, the continuous pursuit of higher activity, broader substrate scope, and improved selectivity has led to the development of several newer generations of catalysts. This guide will delve into a comparative analysis of their performance in key metathesis reactions.

Catalyst Generations at a Glance

Olefin metathesis catalysts are broadly categorized into several "generations," primarily based on the nature of the ligands attached to the ruthenium center.

  • Grubbs 1st Generation (G1): Features two phosphine (B1218219) ligands. While effective for many applications, it can exhibit lower activity and stability.

  • Hoveyda-Grubbs 1st Generation (HG1): Replaces one phosphine ligand of G1 with a chelating isopropoxybenzylidene ether ligand, leading to increased stability.

  • Grubbs 2nd Generation (G2): Substitutes one phosphine ligand of G1 with a more strongly donating N-heterocyclic carbene (NHC) ligand, resulting in significantly higher activity.

  • Hoveyda-Grubbs 2nd Generation (HG2): Combines the chelating benzylidene ether ligand of HG1 with the NHC ligand of G2, offering both high activity and stability.

  • Grubbs 3rd Generation (G3): Replaces one of the phosphine ligands of G2 with a more labile pyridine (B92270) ligand, leading to faster initiation rates.

  • Specialized and Z-Selective Catalysts: A growing number of catalysts have been designed with modified ligands to achieve specific outcomes, such as high selectivity for the formation of Z-alkenes.

The logical progression of catalyst development can be visualized as follows:

catalyst_evolution G1 Grubbs 1st Gen (bis-phosphine) HG1 Hoveyda-Grubbs 1st Gen (phosphine, chelating ether) G1->HG1 Stability G2 Grubbs 2nd Gen (phosphine, NHC) G1->G2 Activity HG2 Hoveyda-Grubbs 2nd Gen (NHC, chelating ether) HG1->HG2 Activity G2->HG2 Stability G3 Grubbs 3rd Gen (NHC, pyridine) G2->G3 Initiation Rate Specialized Specialized Catalysts (e.g., Z-selective) HG2->Specialized Selectivity rcm_workflow start Start substrate Prepare Diene Solution (anhydrous, degassed solvent) start->substrate inert Establish Inert Atmosphere (Ar or N₂) substrate->inert catalyst Add Catalyst inert->catalyst react Stir at Desired Temperature catalyst->react monitor Monitor Reaction Progress (TLC, GC, NMR) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete purify Purify Product (Column Chromatography) quench->purify end End purify->end

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Hoveyda-Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Hoveyda-Grubbs Catalyst 1st Generation is a powerful tool in olefin metathesis. However, its reactivity and air-sensitivity demand meticulous handling to ensure both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and safety in your laboratory.

The this compound is a flammable solid that is also air and light sensitive.[1] Proper handling is crucial to prevent ignition and maintain the catalyst's reactivity. This involves the use of appropriate personal protective equipment (PPE) and adherence to strict operational protocols, often involving inert atmosphere techniques.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with the Hoveyda-Grubbs Catalyst. The following table summarizes the required PPE, based on safety data sheet recommendations.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.Protects against dust, aerosols, and splashes of the catalyst or solvents, which can cause eye irritation or serious damage.
Skin Protection For full or incidental contact, nitrile gloves with a minimum layer thickness of 0.11 mm are recommended.[1] Wear a flame-resistant lab coat and closed-toe shoes. For larger quantities, consider a chemical-resistant apron over the lab coat.Prevents skin contact with the catalyst, which can cause irritation. Flame-resistant clothing is essential due to the catalyst's flammability.
Respiratory Protection If a risk assessment indicates it is required, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.Protects against inhalation of dust or aerosols, which can cause respiratory irritation.

Operational Plan: A Step-by-Step Workflow

Handling the air-sensitive Hoveyda-Grubbs Catalyst requires a controlled environment to prevent decomposition and ensure safety. The following workflow outlines the key steps for its use in a research setting, from preparation to reaction quenching.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal_prep Post-Reaction & Disposal Preparation prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere (Glovebox or Schlenk Line) prep_ppe->prep_env prep_glassware Ensure Glassware is Dry and Oxygen-Free prep_env->prep_glassware prep_reagents Prepare and Degas Solvents and Reagents prep_glassware->prep_reagents weigh_catalyst Weigh Catalyst Under Inert Atmosphere prep_reagents->weigh_catalyst dissolve_catalyst Dissolve Catalyst in Degassed Solvent weigh_catalyst->dissolve_catalyst setup_reaction Set Up Reaction Under Inert Atmosphere dissolve_catalyst->setup_reaction monitor_reaction Monitor Reaction Progress setup_reaction->monitor_reaction quench_reaction Quench Reaction and Deactivate Catalyst monitor_reaction->quench_reaction

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Preparation of Inert Atmosphere:

For optimal results and safety, all manipulations of the Hoveyda-Grubbs Catalyst should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line.

  • Glovebox Use:

    • Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon) with low oxygen and moisture levels.

    • Introduce all necessary dry and oxygen-free glassware, solvents, and reagents into the glovebox antechamber.

    • Purge the antechamber with the inert gas for the recommended number of cycles before transferring items into the main chamber.

  • Schlenk Line Use:

    • Assemble dry glassware and connect it to the Schlenk line.

    • Evacuate the glassware under vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.

Weighing and Transfer:

  • Inside the glovebox or under a positive pressure of inert gas on a Schlenk line, carefully weigh the desired amount of the catalyst onto weighing paper.

  • Transfer the catalyst to the reaction vessel containing a stir bar.

  • Add the degassed solvent to the reaction vessel via a syringe or cannula to dissolve the catalyst.

Disposal Plan

Proper disposal of the Hoveyda-Grubbs Catalyst and its residues is critical to prevent environmental contamination and ensure laboratory safety. Ruthenium-containing waste should be treated as hazardous.

Deactivation (Quenching) of the Catalyst:

Before disposal, it is essential to deactivate or "quench" any residual catalyst. This can be achieved by carefully adding a quenching agent. A common method involves the slow, dropwise addition of isopropanol (B130326) to the reaction mixture under an inert atmosphere, followed by a 1:1 mixture of isopropanol and water, and finally water.[2] This should be done in a flask cooled in an ice bath to control any exothermic reaction.

Waste Segregation and Disposal:

Waste StreamDisposal Procedure
Solid Catalyst Waste Collect unreacted or spilled catalyst in a clearly labeled, sealed container. This should be disposed of through your institution's hazardous waste program.
Contaminated Labware Decontaminate glassware that has come into contact with the catalyst by rinsing with a suitable solvent, followed by the quenching procedure outlined above. The rinsate should be collected as hazardous waste.
Liquid Waste (Post-Quenching) After the quenching process is complete and the solution is neutralized, the aqueous and organic layers should be separated. The organic layer containing the deactivated catalyst and solvents should be collected in a designated hazardous waste container for flammable liquids. The neutralized aqueous layer may be disposed of as aqueous waste, depending on local regulations.[2]

Important Considerations:

  • Storage: Store the this compound in a tightly closed container in a dry and well-ventilated place, under an inert gas. The recommended storage temperature is 2–8 °C.[1]

  • First Aid: In case of inhalation, move the person to fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. In all cases, seek medical attention.[1]

  • Spills: In the event of a spill, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize the transformative power of the this compound in their scientific endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hoveyda-Grubbs Catalyst 1st Generation
Reactant of Route 2
Reactant of Route 2
Hoveyda-Grubbs Catalyst 1st Generation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.